molecular formula C18H12Br2 B1590113 3,3''-Dibromo-1,1':3',1''-terphenyl CAS No. 95962-62-2

3,3''-Dibromo-1,1':3',1''-terphenyl

Cat. No.: B1590113
CAS No.: 95962-62-2
M. Wt: 388.1 g/mol
InChI Key: FGKHIPSLESGJNR-UHFFFAOYSA-N
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Description

3,3''-Dibromo-1,1':3',1''-terphenyl is a useful research compound. Its molecular formula is C18H12Br2 and its molecular weight is 388.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,3-bis(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHIPSLESGJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477346
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
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Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95962-62-2
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
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URL https://comptox.epa.gov/dashboard/DTXSID70477346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound, a versatile building block in contemporary materials science and organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this compound, with a focus on the underlying scientific principles that guide its use.

Introduction and Strategic Importance

This compound, also known as 3,3''-Dibromo-m-terphenyl or 1,3-Bis(3-bromophenyl)benzene, is a halogenated aromatic compound featuring a central benzene ring connected to two 3-bromophenyl moieties at the 1 and 3 positions. The presence of two reactive bromine atoms on the terminal phenyl rings makes this molecule a valuable precursor for the synthesis of more complex molecular architectures through various cross-coupling reactions. Its rigid terphenyl backbone imparts desirable thermal and electronic properties, making it a compound of significant interest in the development of organic electronics, particularly organic light-emitting diodes (OLEDs).[1][2]

This guide will explore the synthetic routes to this compound, its key physicochemical and spectroscopic properties, its applications as a pivotal intermediate in organic synthesis and in the fabrication of advanced electronic materials, and crucial safety and handling considerations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective utilization in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in solid-state applications.

PropertyValueSource
CAS Number 95962-62-2[3]
Molecular Formula C₁₈H₁₂Br₂[3]
Molecular Weight 388.10 g/mol [4][3]
Appearance White to off-white crystalline powder[5][6]
Melting Point 55 °C[7][8]
Boiling Point 225 °C at 0.4 mmHg[7][8]
Solubility Soluble in some organic solvents like ether and carbon disulfide.[2]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central and terminal phenyl rings will exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons. The carbons bonded to bromine will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) is expected around m/z 386, 388, and 390, with relative intensities corresponding to the natural abundance of the bromine isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).

Synthesis of this compound

The synthesis of this compound primarily relies on modern cross-coupling methodologies that enable the efficient formation of aryl-aryl bonds. The two most prominent and effective strategies are the Suzuki-Miyaura coupling and Grignard reagent-based methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryls and, by extension, terphenyls.[9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product 1,3-dibromobenzene 1,3-Dibromobenzene product This compound 1,3-dibromobenzene->product 3-bromophenylboronic_acid 3-Bromophenylboronic Acid (2 eq.) 3-bromophenylboronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Grignard_Synthesis cluster_reactants Reactants cluster_product Product 1,3-dichlorobenzene 1,3-Dichlorobenzene product This compound 1,3-dichlorobenzene->product 3-bromophenylmagnesium_bromide 3-Bromophenylmagnesium Bromide (excess) 3-bromophenylmagnesium_bromide->product workup Aqueous Work-up solvent Solvent (e.g., THF) A This compound B Dilithiated Intermediate A->B 1. n-BuLi, THF C Addition of Fluorenone B->C 2. Fluorenone D 3,3''-Bis(9-hydroxyfluoren-9-yl)- 1,1':3',1''-terphenyl C->D 3. Aqueous Work-up

Sources

3,3''-Dibromo-1,1':3',1''-terphenyl chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted at the 1 and 3 positions with 3-bromophenyl groups. This meta-terphenyl scaffold provides a rigid, well-defined three-dimensional architecture, making it a valuable building block in materials science and a compelling scaffold in medicinal chemistry. The presence of two bromine atoms offers reactive handles for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular structures. This guide provides a comprehensive overview of its chemical structure, key physicochemical properties, detailed synthetic methodologies, and significant applications for researchers in chemistry and drug development.

Chemical Structure and Identification

The core of this compound is an m-terphenyl system. The nomenclature indicates three phenyl rings linked in a 1,3'-fashion. The "3,3''-dibromo" prefix specifies that a bromine atom is attached to the third carbon of each of the two outer phenyl rings, relative to the point of attachment to the central ring.

  • IUPAC Name : 1,3-bis(3-bromophenyl)benzene[1]

  • CAS Number : 95962-62-2[1][2][3]

  • Molecular Formula : C₁₈H₁₂Br₂[1][2]

  • Canonical SMILES : C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br[1]

  • InChIKey : FGKHIPSLESGJNR-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Weight 388.10 g/mol [2][3]
Appearance White to orange or green powder/crystal[2][3]
Melting Point 55 °C[2]
Boiling Point 225 °C at 0.4 mmHg[2]
Purity Typically >97.0% (GC)[2]
XLogP3-AA 6.6[1]
Solubility Soluble in organic solvents like ether and carbon disulfide.[4]

Synthesis Methodologies

The construction of the terphenyl backbone is most commonly achieved through modern cross-coupling reactions. The symmetrical nature of this compound lends itself to efficient one-pot, double-coupling strategies.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[5] For synthesizing this specific m-terphenyl, a double Suzuki coupling between 1,3-dihalobenzene and two equivalents of (3-bromophenyl)boronic acid is the most direct approach.

Causality and Experimental Rationale:

  • Catalyst: A palladium catalyst, such as Pd(OAc)₂ or a pre-formed Pd(PPh₃)₄ complex, is essential. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination steps. Ligand-free heterogeneous catalysts like Pd/C have also been used effectively, simplifying product purification.[6]

  • Base: A base (e.g., K₂CO₃, Na₂CO₃, Ag₂CO₃) is required to activate the boronic acid component, forming a more nucleophilic boronate species for the transmetalation step. The choice of base can significantly impact reaction rates and yields.[7]

  • Solvent System: A mixture of an organic solvent (e.g., DMF, Acetone, CH₃CN) and water is often used. Water is crucial for dissolving the inorganic base, while the organic solvent ensures the solubility of the aromatic substrates.[5]

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Validation reagents Combine Reactants: - 1,3-Dihalobenzene - (3-Bromophenyl)boronic acid (2.2 eq) - Pd Catalyst (e.g., Pd/C) - Base (e.g., K₂CO₃) solvent Add Solvent System (e.g., CH₃CN/H₂O) reagents->solvent heat Heat mixture to reflux (e.g., 80°C) under inert atm. solvent->heat monitor Monitor reaction progress (TLC or GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Perform Aqueous Work-up: Extract with organic solvent (e.g., Ethyl Acetate) cool->extract dry Dry organic layer (Na₂SO₄/MgSO₄) & Concentrate in vacuo extract->dry purify Purify by Column Chromatography (Silica Gel) dry->purify characterize Characterize Structure (NMR, MS) purify->characterize end Final Product characterize->end start Start start->reagents

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Protocol: Double Suzuki Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 eq), (3-bromophenyl)boronic acid (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via cannula.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Grignard Reagent-Based Synthesis

An alternative strategy involves the reaction of an aryl Grignard reagent with a dihaloarene.[8] This method can be effective but requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to protic solvents like water.[9][10] The mechanism often proceeds through the formation and subsequent trapping of a reactive aryne intermediate.[11][12]

Protocol: Grignard Reaction

  • Grignard Formation: Prepare the Grignard reagent by slowly adding 3-bromo-1-iodobenzene to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.[9]

  • Coupling Reaction: In a separate flask, dissolve 1,3-dibromobenzene in anhydrous THF. Slowly add the prepared Grignard reagent (2.0-2.5 equivalents) to this solution at room temperature.

  • Reaction and Quench: Stir the mixture for several hours. The reaction can be gently heated to drive it to completion. After cooling, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Applications in Research and Drug Development

The unique structural properties of this compound make it a versatile tool for scientists.

Precursor in Materials Science

The terphenyl core is a component of some organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3] The bromine atoms serve as convenient handles to attach other functional groups through further cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. The rigidity of the terphenyl backbone contributes to high thermal stability and well-defined molecular packing in the solid state, which are desirable characteristics for electronic device components.[3]

Scaffold in Medicinal Chemistry

In drug development, a molecular scaffold is a core structure used to position functional groups in a specific spatial orientation to interact with a biological target. The m-terphenyl framework is an excellent scaffold because its rigid nature minimizes the entropic penalty upon binding to a protein target.

A prominent example is its use in the design of small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy.[13] The terphenyl core acts as a rigidified version of biphenyl scaffolds found in earlier inhibitors, providing a stable platform to orient the necessary pharmacophores to disrupt the PD-1/PD-L1 complex.[13]

scaffold_concept cluster_core m-Terphenyl Scaffold cluster_target Protein Target scaffold Rigid Core (this compound) p1 scaffold->p1 p2 scaffold->p2 F1 Functional Group A protein Binding Pocket F1->protein Interaction 1 F2 Functional Group B F2->protein Interaction 2 p1->F1 Site for Modification p2->F2 Site for Modification

Caption: m-Terphenyl as a scaffold for orienting functional groups.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) for detailed hazard information. Halogenated compounds can pose environmental risks and should be disposed of according to institutional guidelines for chemical waste.[3]

Conclusion

This compound is more than a simple aromatic molecule; it is a precisely defined building block with significant potential. Its synthesis is readily achievable through established methods like Suzuki and Grignard couplings, and its rigid structure provides a reliable platform for creating advanced materials and sophisticated therapeutic agents. For researchers and drug development professionals, understanding the chemistry and utility of this m-terphenyl scaffold opens avenues for innovation in both materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 3,3''-Dibromo-m-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of 3,3''-Dibromo-m-terphenyl

In the landscape of modern organic synthesis, particularly in the realms of materials science and pharmaceutical development, the m-terphenyl scaffold serves as a foundational building block. Its rigid, well-defined three-dimensional structure provides a robust framework for the construction of complex molecular architectures. The introduction of bromine atoms at the 3 and 3'' positions, yielding 3,3''-Dibromo-m-terphenyl, transforms this simple hydrocarbon into a highly versatile intermediate. The twin bromine functionalities act as synthetic handles, poised for a variety of cross-coupling reactions, enabling the programmed installation of diverse functional groups. This guide provides an in-depth exploration of the primary synthetic pathways to this pivotal molecule, offering not just protocols, but a deeper understanding of the chemical principles that ensure a successful and reproducible synthesis.

Strategic Approaches to the m-Terphenyl Core

The synthesis of 3,3''-Dibromo-m-terphenyl is most effectively approached through convergent strategies that construct the central terphenyl framework via carbon-carbon bond formation. Among the arsenal of modern synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out for their functional group tolerance, high yields, and mild reaction conditions[1][2][3]. This guide will focus on a primary, highly efficient pathway utilizing this reaction, while also discussing alternative approaches such as those involving Grignard reagents.

The logical and most common retrosynthetic disconnection of 3,3''-Dibromo-m-terphenyl points to two key precursors: a di-halogenated central ring and a mono-halogenated outer ring derivative. Specifically, the reaction between 1,3-dibromobenzene and 3-bromophenylboronic acid emerges as a prime synthetic route.

Primary Synthesis Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide[1][3][4]. For the synthesis of 3,3''-Dibromo-m-terphenyl, this translates to the coupling of 1,3-dibromobenzene with two equivalents of 3-bromophenylboronic acid.

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,3-Dibromobenzene 1,3-Dibromobenzene Reaction_Center + 1,3-Dibromobenzene->Reaction_Center 3-Bromophenylboronic_acid 3-Bromophenylboronic Acid (2 eq.) 3-Bromophenylboronic_acid->Reaction_Center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Center Base K₂CO₃ or Cs₂CO₃ Base->Reaction_Center Solvent Toluene/Ethanol/Water Solvent->Reaction_Center Product 3,3''-Dibromo-m-terphenyl Reaction_Center->Product Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3,3''-Dibromo-m-terphenyl

This protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings involving similar substrates.[5][6]

Materials:

  • 1,3-Dibromobenzene (1 equivalent)

  • 3-Bromophenylboronic acid (2.2 equivalents) [7][8][9][10]* Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents) [11]* Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3-4 equivalents)

  • Toluene

  • Ethanol

  • Deionized Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1,3-dibromobenzene, 3-bromophenylboronic acid, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄A robust and widely used Pd(0) catalyst for cross-coupling reactions.[11]
Base K₂CO₃ or Cs₂CO₃Essential for the activation of the boronic acid to the more reactive boronate species.[4]
Solvent System Toluene/Ethanol/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and degradation of the Pd(0) catalyst.
Precursor Synthesis: 3-Bromophenylboronic Acid

The commercial availability of 3-bromophenylboronic acid is widespread; however, for contexts requiring in-house synthesis, a standard procedure involves the reaction of a dihalobenzene with a strong base followed by quenching with a boron source.

Reaction Scheme:

Boronic_Acid_Synthesis cluster_reactants Reactants cluster_product Product 1,3-Dibromobenzene 1,3-Dibromobenzene Reaction_1 + 1,3-Dibromobenzene->Reaction_1 n-BuLi n-Butyllithium n-BuLi->Reaction_1 B(OMe)3 Trimethyl borate Reaction_2 + B(OMe)3->Reaction_2 Product 3-Bromophenylboronic Acid Intermediate 3-Bromophenyllithium Reaction_1->Intermediate Intermediate->Reaction_2 Boronate_Ester Boronate Ester Intermediate Reaction_2->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Acidic Workup Hydrolysis->Product

Caption: Synthesis of 3-bromophenylboronic acid from 1,3-dibromobenzene.

Experimental Protocol:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (1M HCl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to yield 3-bromophenylboronic acid.[12]

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is highly effective, other classic carbon-carbon bond-forming reactions can also be employed for the synthesis of m-terphenyls.

Grignard Reagent-Based Synthesis

Grignard reagents are powerful nucleophiles capable of forming C-C bonds with a variety of electrophiles.[13][14][15] A potential pathway for 3,3''-Dibromo-m-terphenyl involves the reaction of a Grignard reagent derived from 1,3-dibromobenzene with an appropriate coupling partner. However, controlling the reactivity to achieve the desired disubstitution without side reactions can be challenging. A more controlled approach would involve the reaction of 3-bromophenylmagnesium bromide with 1,3-dibromobenzene, often requiring a transition metal catalyst.

Ullmann Coupling

The Ullmann reaction is a classical method for the synthesis of biaryl compounds using copper-mediated coupling of aryl halides.[16][17][18] While effective for symmetrical biaryls, its application to unsymmetrical terphenyl synthesis can be less efficient and require harsh reaction conditions (high temperatures) compared to modern palladium-catalyzed methods.[16]

Conclusion and Future Perspectives

The synthesis of 3,3''-Dibromo-m-terphenyl is a critical process for accessing a versatile building block in materials and pharmaceutical science. The Suzuki-Miyaura coupling represents the most robust and efficient pathway, offering high yields, mild conditions, and broad functional group compatibility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and reproducibly synthesize this important molecule. As the demand for complex, precisely functionalized organic molecules grows, the continued refinement of such fundamental synthetic transformations will remain an area of active and vital research.

References

  • Hart, H., & Sasaoka, M. (1979). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Journal of the American Chemical Society, 101(25), 7659-7660.
  • Organoboron compounds. (n.d.). 3-bromophenylboronic acid - 89598-96-9 - Structure, Synthesis, Properties. Retrieved from [Link]

  • Arizona Board of Regents. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Retrieved from [Link]

  • YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. Retrieved from [Link]

  • Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(26), 7643-7647.
  • National Institutes of Health. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]

  • ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Ullmann coupling reaction of aryl chlorides on Au(111) using dosed Cu as catalyst and the programmed growth of 2D covalent organ. Retrieved from [Link]

  • A Thesis Submitted in partial fulfillment of the requirements for the Degree. (n.d.). THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromophenylboronic Acid: A Versatile Chemical Building Block. Retrieved from [Link]

  • Patsnap. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan, 57, 3494—3506 (1984).
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation of bromo-p- terphenyl derivatives.
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An In-Depth Technical Guide to 1,3-Bis(3-bromophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the landscape of advanced organic materials, 1,3-Bis(3-bromophenyl)benzene offers a unique molecular architecture for the synthesis of complex functional molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on providing field-proven insights for researchers and developers. The strategic placement of its bromine atoms on the m-terphenyl framework makes it a versatile precursor for creating materials with tailored electronic and photophysical properties, particularly relevant in the burgeoning field of organic electronics.

Core Molecular Characteristics

1,3-Bis(3-bromophenyl)benzene, also known by its synonym 3,3''-Dibromo-m-terphenyl, is an aromatic compound featuring a central benzene ring substituted at the 1 and 3 positions with 3-bromophenyl groups. This meta-substitution pattern is crucial to its conformational geometry and subsequent utility in materials science.

Molecular Structure

The structure of 1,3-Bis(3-bromophenyl)benzene is foundational to its chemical reactivity and physical properties.

Caption: Molecular structure of 1,3-Bis(3-bromophenyl)benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(3-bromophenyl)benzene is presented in the table below. These properties are critical for its handling, purification, and application in various synthetic protocols.

PropertyValueSource(s)
CAS Number 95962-62-2[1][2][3][4][5][6][7]
Molecular Formula C₁₈H₁₂Br₂[2][3]
Molecular Weight 388.10 g/mol [2][3]
Appearance White to off-white powder/crystal[1]
Melting Point 53.0 to 57.0 °C[8]
Boiling Point 225 °C at 0.4 mmHg[9]
Solubility Insoluble in water[2]

Synthesis Methodologies

The synthesis of 1,3-Bis(3-bromophenyl)benzene is not as widely documented as its tris-substituted counterpart. However, established organometallic cross-coupling reactions provide viable and efficient pathways to this molecule. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, making it a highly suitable approach for the synthesis of 1,3-Bis(3-bromophenyl)benzene.[10][11][12] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10]

Conceptual Workflow:

Caption: Conceptual workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol (Representative):

  • Reaction Setup: A reaction vessel is charged with 1,3-dibromobenzene (1 equivalent), 3-bromophenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (4 equivalents).

  • Solvent Addition: A suitable solvent system, typically a mixture of toluene, ethanol, and water, is added to the reaction vessel.

  • Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst.

  • Heating: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 1,3-Bis(3-bromophenyl)benzene.

Grignard Reaction

The Grignard reaction provides an alternative route for the formation of C-C bonds and can be adapted for the synthesis of 1,3-Bis(3-bromophenyl)benzene.[13] This method involves the reaction of a Grignard reagent with an electrophile.

Conceptual Pathway:

A plausible Grignard-based synthesis could involve the formation of a di-Grignard reagent from 1,3-dibromobenzene, followed by reaction with a suitable brominated electrophile. However, controlling the reactivity of di-Grignard reagents can be challenging. A more controlled approach would be a stepwise process.

Caption: Conceptual Grignard reaction pathway.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents and atmospheric oxygen and moisture.[9] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

  • Anhydrous Solvents: The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical for the same reason.[13]

  • Initiation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be slow to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[10]

Applications in Advanced Materials

The bifunctional nature of 1,3-Bis(3-bromophenyl)benzene, with its two reactive bromine sites, makes it a valuable building block for the synthesis of more complex molecules and polymers, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

1,3-Bis(3-bromophenyl)benzene is a known intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] The bromine atoms serve as convenient points for further functionalization through cross-coupling reactions, allowing for the construction of larger, conjugated molecules that can act as emissive materials, host materials, or charge-transport materials in OLED devices. The m-terphenyl core provides good thermal and morphological stability to the resulting materials.

Dendrimer and Polymer Synthesis

The structure of 1,3-Bis(3-bromophenyl)benzene allows it to be used as a core or a branching unit in the synthesis of dendrimers and star-shaped polymers. The two bromine atoms can be converted to other functional groups or used in polymerization reactions to create highly branched macromolecules with unique properties.

Characterization

The identity and purity of 1,3-Bis(3-bromophenyl)benzene are typically confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to the 12 aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show a series of signals corresponding to the 18 carbon atoms in the molecule. The carbons attached to bromine would appear at a characteristic chemical shift.

While specific, verified NMR data for this exact compound was not found in the initial searches, related structures suggest the expected chemical shift ranges.[1][13][14]

Safety and Handling

As a halogenated aromatic compound, 1,3-Bis(3-bromophenyl)benzene should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Halogenated organic compounds can have potential environmental and health risks, and proper disposal procedures should be followed.[1]

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • OLED Material. Dibromo-1,1′:3′,1”-terphenyl 95962-62-2. Retrieved from [Link]

  • LibreTexts. Grignard Reaction. Retrieved from [Link]

  • ChemBK. 3,3''-Dibromo-1,1',3',1'-terphenyl. Retrieved from [Link]

  • Alfa Aesar. 1,3-Bis(3-bromophenyl)benzene. Retrieved from [Link]

  • Chemical-Suppliers.com. Product Search. Retrieved from [Link]

  • UIV Chem. 1,3-Bis(3-bromophenyl)benzene, 95962-62-2,C18H12Br2. Retrieved from [Link]

  • MOLBASE. 1,3-bis(3-bromophenyl)benzene. Retrieved from [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Retrieved from [Link]

  • PrepChem.com. Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved from [Link]

  • Organic Syntheses. PREPARATION OF THE GRIGNARD REAGENT, PHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • ResearchGate. Figure S3. 1 H and 13 C NMR spectra of compound 3. Retrieved from [Link]

  • NIST. Benzene, 1,3-bis(bromomethyl)-. Retrieved from [Link]

  • ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. Retrieved from [Link]

  • Organic Syntheses. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. Retrieved from [Link]

  • YouTube. Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

  • Google Patents. The preparation of bromo-p- terphenyl derivatives.
  • ACS Publications. A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Retrieved from [Link]

  • Pearson. Show how you might synthesize the following compounds starting with bromobenzene, and alkyl or alkenyl halides of four carbon atoms or fewer. a. 3-phenylprop-1-ene. Retrieved from [Link]

  • Alfa Chemical. 1,3-Bis(3-bromophenyl)benzene CAS No.: 95962-62-2. Retrieved from [Link]

  • The Good Scents Company. peach cyclopentanone nectaryl (Givaudan). Retrieved from [Link]

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Introduction: The Persistent Legacy of Halogenated Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Halogenated Terphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals

Halogenated terphenyls, particularly their polychlorinated (PCT) and polybrominated (PBT) forms, represent a class of synthetic aromatic hydrocarbons with a complex and challenging legacy. Structurally, terphenyls consist of a central benzene ring connected to two other phenyl groups at the ortho, meta, or para positions.[1] Commercial production typically involved mixtures of these isomers, which were then halogenated to create compounds with desirable industrial properties.[1]

These derivatives share striking similarities in physical and chemical properties with the more notorious polychlorinated biphenyls (PCBs), including exceptional thermal and chemical stability, high resistance to breakdown, and non-flammability.[2] These characteristics led to their use as PCB substitutes in a variety of applications, from heat transfer fluids and lubricants to plasticizers and fire retardants.[2][3][4] Total global production of PCTs between 1955 and 1980 is estimated at 60,000 metric tonnes.[2]

However, the very stability that made them industrially valuable also rendered them persistent environmental pollutants.[5][6] Like PCBs, halogenated terphenyls are lipophilic, leading them to bioaccumulate in fatty tissues and biomagnify through the food chain.[3] Their classification as persistent organic pollutants (POPs) underscores the long-term environmental and health risks they pose, even decades after their production ceased in many countries.[5] For professionals in drug development and toxicology, understanding the behavior, toxicity, and analytical challenges of these compounds is crucial, as they can represent confounding factors in experimental models and pose ongoing risks to human health.

Synthesis and Chemical Properties: Crafting Stability

The synthesis of the core terphenyl structure and its subsequent halogenation can be achieved through several established organic chemistry routes. The creation of the terphenyl backbone itself generally relies on metal-catalyzed cross-coupling reactions, which offer a high degree of control over the resulting isomer.

General Synthetic Approaches

Two primary strategies dominate the synthesis of terphenyl compounds:

  • Metal-Catalyzed Cross-Coupling Reactions: This is the most efficient and widely used method. Reactions like the Suzuki coupling, which involves the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex, are common. For instance, a dihalobenzene can be coupled with an aryl metal nucleophile to construct the terphenyl skeleton.[7] By carefully selecting the starting materials and reaction conditions (e.g., temperature, ligands), specific isomers can be targeted.[7][8]

  • Benzannulation Reactions: This approach involves the formation of the aromatic rings from open-chain precursors through concerted or sequential cyclization reactions.[7]

The following workflow illustrates a generalized Suzuki coupling approach for synthesizing a p-terphenyl derivative, a common precursor for halogenation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Boronic Acid (e.g., Phenylboronic Acid) F Suzuki Coupling Reaction A->F B Dihalobenzene (e.g., 1,4-Dibromobenzene) B->F C Palladium Catalyst (e.g., Pd(OAc)2) C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G p-Terphenyl Derivative F->G H Halogenation G->H I Halogenated p-Terphenyl H->I

Caption: Generalized workflow for the synthesis of halogenated p-terphenyls via Suzuki coupling.

Halogenation

Once the terphenyl backbone is synthesized, halogenation is typically achieved through electrophilic aromatic substitution. The reaction conditions (catalyst, temperature, reaction time) can be tuned to control the degree of halogenation, though achieving specific congeners from a direct halogenation of the parent terphenyl is challenging and often results in complex mixtures similar to the commercial products. For research purposes, specific congeners are often synthesized through multi-step processes using precursors with pre-defined substitution patterns.[9]

Physicochemical Properties

The addition of halogens dramatically alters the physicochemical properties of the terphenyl molecule, enhancing its stability and lipophilicity.

PropertyDescriptionImpact of Halogenation
Thermal Stability Resistance to decomposition at high temperatures.Extremely high, making them suitable for high-temperature applications.[2]
Chemical Stability Resistance to degradation by acids, bases, and oxidation.Very high, contributing to their environmental persistence.[3]
Lipophilicity (Fat Solubility) Tendency to dissolve in fats, oils, and lipids.Increases significantly with the degree of halogenation. This drives bioaccumulation in organisms.
Water Solubility Ability to dissolve in water.Extremely low and decreases with increasing halogen content.
Vapor Pressure The pressure exerted by the vapor in equilibrium with the solid or liquid phase.Very low, meaning they do not readily evaporate at ambient temperatures.

This table summarizes key physicochemical properties of halogenated terphenyls.

Toxicological Profile and Structure-Activity Relationships (SAR)

The toxicity of halogenated terphenyls is intrinsically linked to their structure, particularly the number and position of the halogen atoms. Much of the understanding of their mechanism of action is extrapolated from the extensive research on PCBs and dioxins.[10]

Mechanism of Action: The Aryl Hydrocarbon (Ah) Receptor

The primary mechanism for the dioxin-like toxicity of many halogenated aromatic hydrocarbons is mediated by the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[10]

  • Binding and Activation: Planar or "coplanar" congeners of halogenated terphenyls, which lack bulky ortho-substituents, can adopt a flat conformation. This shape allows them to bind with high affinity to the cytosolic Ah receptor.

  • Nuclear Translocation: Upon binding, the ligand-receptor complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the complex dimerizes with the Ah receptor nuclear translocator (ARNT) protein.

  • Gene Expression: This new complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of adjacent genes, most notably cytochrome P450 enzymes like CYP1A1.

The chronic activation of this pathway disrupts normal cellular function and is believed to be the root of many of the toxic effects observed, including hepatotoxicity and carcinogenicity.[3][10]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ht Halogenated Terphenyl (Ligand) ahr_complex AhR Hsp90 ht->ahr_complex Binding ahr Ah Receptor (AhR) hsp90 Hsp90 activated_complex Activated Ligand-AhR Complex ahr_complex->activated_complex Translocation arnt ARNT dimer AhR ARNT arnt->dimer activated_complex->dimer xre Xenobiotic Responsive Element (XRE) on DNA dimer->xre Binds to gene_exp Altered Gene Expression (e.g., CYP1A1) xre->gene_exp Induces tox Toxic Effects gene_exp->tox

Caption: The Aryl Hydrocarbon (Ah) Receptor signaling pathway activated by halogenated terphenyls.

Structure-Activity Relationships (SAR)

The toxicity of a specific halogenated terphenyl congener is highly dependent on its molecular geometry.[11]

  • Coplanarity is Key: As with PCBs, congeners that can adopt a planar or near-planar conformation are the most potent activators of the Ah receptor and thus the most toxic.[10][11] Halogen substitution at the ortho positions (the positions closest to the bond linking the phenyl rings) forces the rings to twist relative to each other, reducing planarity and dramatically decreasing dioxin-like toxicity.

  • Lateral Halogenation: The presence of halogens in the lateral positions (meta and para) is a requirement for high-affinity binding to the Ah receptor.[11] Studies on halogenated biphenyls suggest that a minimum of three or four lateral halogens are needed for significant toxicity.[11]

  • Metabolism: Non-planar congeners, especially those with fewer halogen substituents, may be more susceptible to metabolism by cytochrome P450 enzymes. This can sometimes lead to the formation of reactive intermediates, such as arene oxides, which can have different toxic effects.[10]

Key Toxicological Endpoints

Animal studies have demonstrated a range of adverse health effects following exposure to PCTs.

  • Hepatotoxicity: The liver is a primary target organ. Effects include liver enlargement, changes in serum enzyme levels, and the induction of microsomal enzymes.[3][4] Chronic exposure has been shown to produce hepatocellular carcinomas in mice.[4]

  • Reproductive and Developmental Effects: The disruption of hormonal systems is a significant concern, with potential impacts on reproductive success in exposed organisms.[3]

  • Immunotoxicity: Alterations in immune function have been reported following exposure to halogenated aromatic hydrocarbons.[3]

  • Dermal Effects: Similar to PCBs and dioxins, exposure can lead to skin conditions like chloracne.[4]

Analytical Methodologies: Detecting Persistent Pollutants

The analysis of halogenated terphenyls in environmental and biological samples is a complex task due to the vast number of possible congeners and isomers present in commercial mixtures and the low concentrations at which they occur.[5]

Experimental Protocol: General Workflow for PCT Analysis

The following protocol outlines a typical workflow for the extraction and analysis of PCTs from a solid matrix like soil or sediment.

1. Sample Extraction: a. Weigh approximately 10-20 g of the homogenized, dry sample into a cellulose extraction thimble. b. Add a surrogate standard mixture to the sample to monitor extraction efficiency and recovery. c. Place the thimble in a Soxhlet extractor. d. Extract the sample for 18-24 hours using a suitable solvent, such as a 1:1 mixture of hexane and acetone. e. Concentrate the resulting extract to a small volume (approx. 1-2 mL) using a rotary evaporator.

2. Extract Clean-up and Fractionation: a. Prepare a multi-layered silica gel column. The layers may include, from bottom to top: neutral silica, basic silica, neutral silica, acidic silica, and anhydrous sodium sulfate. b. Pre-elute the column with hexane. c. Apply the concentrated extract to the top of the column. d. Elute the column with hexane. PCTs will elute in the first fraction, separated from more polar interfering compounds. e. For further separation of coplanar from non-coplanar congeners, a Florisil or carbon column chromatography step can be employed.[9] f. Concentrate the cleaned-up fraction to a final volume of 100-200 µL.

3. Instrumental Analysis: a. Analyze the final extract using high-resolution gas chromatography coupled with either an electron capture detector (GC-ECD) for screening or a mass spectrometer (GC-MS) for confirmation and quantification.[12][13] b. Use a long, non-polar capillary column (e.g., 50-60 m DB-5 or equivalent) to achieve the best possible separation of the congeners. c. Quantify the congeners by comparing their peak areas to those of a known calibration standard. The results are then corrected for the recovery of the surrogate standards.

Analytical_Workflow A 1. Sample Collection (Soil, Sediment, Tissue) B 2. Soxhlet Extraction (Hexane/Acetone) A->B C 3. Extract Concentration B->C D 4. Multi-Layer Silica Gel Column Chromatography (Clean-up) C->D E 5. Fractionation (e.g., Carbon Column) Separates Planar/Non-Planar D->E F 6. Final Concentration E->F G 7. GC-MS/ECD Analysis F->G H 8. Data Processing (Quantification & Identification) G->H

Caption: Standard analytical workflow for the determination of halogenated terphenyls in environmental samples.

Analytical Challenges
  • Lack of Standards: A major hurdle is the limited availability of certified analytical standards for the vast number of individual PCT congeners.[5] This makes congener-specific quantification difficult.

  • Interference: Environmental samples are complex matrices. Hydrogenated terphenyls, which were also used industrially, can interfere with PCT analysis.[12] Co-elution of PCTs with PCBs is also a significant challenge that requires high-resolution chromatographic systems.[13]

Applications and Implications for Drug Development

While halogenated terphenyls themselves have no direct therapeutic applications due to their toxicity, their study holds several important implications for the fields of toxicology and drug development.

  • Environmental Contaminants: As widespread environmental pollutants, PCTs and related compounds can be present in animal-derived materials used in research and can bioaccumulate in animal models, potentially confounding toxicological studies of new chemical entities.

  • Model Compounds for Metabolism: The metabolic pathways of halogenated terphenyls, particularly their interaction with cytochrome P450 enzymes, provide a valuable model for understanding the metabolism of other persistent polyaromatic compounds.

  • Ah Receptor Modulation: The potent interaction of coplanar halogenated terphenyls with the Ah receptor makes them useful as tool compounds in research aimed at understanding the function and modulation of this important signaling pathway, which has been implicated in immune response, cell growth, and differentiation.

Future Directions and Research Needs

Despite decades of awareness, significant knowledge gaps concerning halogenated terphenyls remain.

  • Congener-Specific Toxicology: There is a pressing need for more data on the specific toxicity of individual PCT and PBT congeners to improve the accuracy of risk assessments.[5]

  • Brominated and Mixed-Halogenated Derivatives: Polybrominated and mixed chloro-bromo terphenyls are even less studied than their chlorinated counterparts, yet they may also have been produced and released into the environment.

  • Development of Analytical Methods: Continued innovation in analytical chemistry is required to develop more robust, validated, and accessible methods for the routine analysis of these compounds in diverse matrices.[5][9]

References

  • Kimbrough, R. D., & Jensen, A. A. (Eds.). (2012). Halogenated Biphenyls, Terphenyls, Naphthalenes, Dibenzodioxins and Related Products (2nd ed.). Elsevier. [URL: https://www.elsevier.com/books/halogenated-biphenyls-terphenyls-naphthalenes-dibenzodioxins-and-related-products/kimbrough/978-0-444-81029-3]
  • Jensen, A. A., & Jørgensen, K. F. (1983). Polychlorinated terphenyls (PCTs) use, levels and biological effects. Science of The Total Environment, 27(2-3), 231–250. [URL: https://pubmed.ncbi.nlm.nih.gov/6407958/]
  • McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions, 33(2-3), 271–283. [URL: https://pubmed.ncbi.nlm.nih.gov/6162380/]
  • International Programme on Chemical Safety (IPCS). (1992). Polychlorinated biphenyls and polychlorinated terphenyls (PCBs and PCTs) (HSG 68). World Health Organization. [URL: https://inchem.org/documents/hsg/hsg/hsg068.htm]
  • Haz-Map. (n.d.). Polychlorinated terphenyls. National Library of Medicine. Retrieved January 5, 2026, from [URL: https://haz-map.com/Agents/123]
  • de Kok, A., Geerdink, R. B., de Vries, G., & Brinkman, U. A. (1982). An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples. International Journal of Environmental Analytical Chemistry, 12(2), 99–122. [URL: https://pubmed.ncbi.nlm.nih.gov/7129733/]
  • Wichmann, H., Schäfer, K., & Bahadir, M. (2019). A practice-oriented method for the analysis of coplanar tetra- to heptachlorinated terphenyls. Chemosphere, 217, 873–881. [URL: https://www.researchgate.
  • Alm, M., & Tysklind, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. TheScientificWorldJournal, 10, 281–301. [URL: https://www.hindawi.com/journals/tswj/2010/834395/]
  • Government of Canada. (2024, March 12). Toxic substances list: polychlorinated terphenyls (PCTs). [URL: https://www.canada.
  • Zimmer, R., & Reissig, H. U. (2002). Synthesis of Terphenyls. Synthesis, (13), 1809-1834. [URL: https://www.researchgate.
  • Kimbrough, R. D. (Ed.). (1980). Halogenated Biphenyls, Terphenyls, Naphthalenes, Dibenzodioxins and Related Products. Elsevier/North-Holland Biomedical Press. [URL: https://books.google.com/books?id=__BWAAAAIAAJ]
  • Wikipedia. (n.d.). Terphenyl. Retrieved January 5, 2026, from [URL: https://en.wikipedia.org/wiki/Terphenyl]
  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved January 5, 2026, from [URL: https://en.wikipedia.
  • Pieper, A., Vogt, R., Wichmann, H., & Bahadir, M. (2005). Congener specific analysis of polychlorinated terphenyls. Journal of Chromatography A, 1065(2), 293-303. [URL: https://www.researchgate.
  • Schmidt, D., & Hartke, K. (2006). Synthesis of 5,9‐Diaza[4]helicenes. European Journal of Organic Chemistry, 2006(14), 3295-3303. [URL: https://www.researchgate.net/figure/Synthesis-of-terphenyl-derivative-21-Conditions-n-Fe-HCl-EtOH-reflux-3-h-93-o_fig6_230191986]

  • Taylor & Francis. (n.d.). Terphenyl – Knowledge and References. Retrieved January 5, 2026, from [URL: https://www.taylorfrancis.com/engineering-and-technology/chemical-engineering/terphenyl]
  • Chan, S. H., & Wong, H. N. C. (2020). Synthesis of tetraphenylene derivatives and their recent advances. Beilstein Journal of Organic Chemistry, 16, 1548–1575. [URL: https://academic.oup.com/beilstein-j-org-chem/article/16/1/1548/6641151]

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An In-depth Technical Guide on the Theoretical and Computational Studies of 3,3''-dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 3,3''-dibromo-1,1':3',1''-terphenyl. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the synthesis, structural analysis, and electronic characterization of this intriguing molecule. By integrating established synthetic protocols with robust computational workflows, this guide serves as a practical handbook for predicting and understanding the physicochemical properties of this compound, thereby facilitating its potential applications in various scientific fields. While complete experimental data for this specific molecule is not extensively available in public literature, this guide establishes a self-validating framework through the synergy of proven experimental techniques and validated computational models.

Introduction: The Significance of Brominated Terphenyls

Terphenyls, a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, form the backbone of various functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The introduction of halogen atoms, particularly bromine, onto the terphenyl scaffold can significantly modulate its electronic properties, reactivity, and intermolecular interactions. This compound, a meta-substituted terphenyl, presents a unique case for studying the influence of bromine substitution on the conformational flexibility and electronic landscape of the terphenyl core. Understanding these properties is paramount for the rational design of novel materials and therapeutics.

This guide will delve into the essential theoretical and computational approaches to characterize this compound, providing a roadmap for researchers to explore its potential.

Synthesis of this compound: Established and Modern Approaches

The synthesis of this compound can be approached through classical methods as well as modern cross-coupling reactions, offering flexibility in precursor availability and reaction conditions.

Classical Synthesis Approach

An established method for the synthesis of related terphenyl structures involves the Ullmann condensation or Grignard reactions. A literature procedure for a related compound, 3,3''-dibromo-1,1':2',1''-terphenyl, has been reported by Staab and Binnig (1967), which can be adapted for the synthesis of the m-terphenyl isomer.[1]

Modern Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryls and polyaryls like terphenyls.[2] The general strategy involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.

Experimental Protocol: A Proposed Suzuki-Miyaura Synthesis

  • Preparation of 1,3-dibromobenzene: This commercially available starting material is a key precursor.

  • Preparation of 3-bromophenylboronic acid: This can be synthesized from 1,3-dibromobenzene via lithiation followed by reaction with a trialkyl borate.

  • Cross-Coupling Reaction:

    • In a reaction vessel, combine 1,3-dibromobenzene (1 equivalent), 3-bromophenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).

    • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Workup & Purification start1 1,3-Dibromobenzene reaction Pd(PPh3)4, K2CO3 Toluene/Ethanol/Water, Reflux start1->reaction start2 3-Bromophenylboronic Acid start2->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, often complementing or even predicting experimental findings. For this compound, a multi-level computational approach is recommended.

Computational Methodology: Best Practices

A robust computational protocol for studying halogenated aromatic compounds involves Density Functional Theory (DFT).[3][4][5]

Step-by-Step Computational Workflow

  • Initial Structure Generation: A 3D model of this compound can be built using molecular modeling software. The IUPAC name is 1,3-bis(3-bromophenyl)benzene.[6]

  • Conformational Analysis:

    • Perform a conformational search to identify the low-energy conformers. This is crucial due to the rotational freedom around the C-C single bonds connecting the phenyl rings.

    • A semi-empirical method like GFN2-xTB can be used for an initial, rapid screening of the conformational space.[7]

  • Geometry Optimization and Frequency Calculations:

    • The lowest energy conformers should be re-optimized using a more accurate DFT method.

    • Recommended Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D are good choices. The inclusion of a dispersion correction (e.g., D3 or D4) is essential for accurately describing the non-covalent interactions in this system.[5]

    • Recommended Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ is recommended for achieving a balance between accuracy and computational cost.

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Electronic Property Calculations:

    • Perform single-point energy calculations on the optimized geometries to obtain detailed electronic properties.

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic reactivity and to estimate its ionization potential and electron affinity.

    • Generate an electrostatic potential (ESP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[8] These can be compared with experimental data for validation.

    • UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum and identify the nature of the electronic transitions.

Computational Workflow Diagram

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Property Analysis build Build 3D Structure conf_search Conformational Search (GFN2-xTB) build->conf_search opt_freq Geometry Optimization & Frequency Calculation (B3LYP-D3/6-311+G(d,p)) conf_search->opt_freq single_point Single-Point Energy (ωB97X-D/cc-pVTZ) opt_freq->single_point struct_prop Structural Properties (Dihedral Angles, Bond Lengths) opt_freq->struct_prop spec_prop Spectroscopic Properties (NMR, IR, UV-Vis) opt_freq->spec_prop elec_prop Electronic Properties (HOMO, LUMO, ESP) single_point->elec_prop single_point->spec_prop

Sources

The Lynchpin of Synthesis: Navigating the Reactivity of Carbon-Bromine Bonds in Terphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The terphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, well-defined three-dimensional geometry.[1][2] Its utility, however, is fundamentally dependent on the ability to selectively functionalize its aromatic rings. The carbon-bromine (C-Br) bond serves as a critical synthetic handle for this purpose, acting as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the C-Br bond's reactivity within terphenyl compounds, grounded in mechanistic principles and field-proven experimental insights. We will dissect the factors governing its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, providing detailed protocols and the causal logic behind their design.

The Nature of the Aryl C-Br Bond: A Study in Stability and Latent Reactivity

Unlike their alkyl counterparts, aryl halides such as bromoterphenyls exhibit significantly lower reactivity towards classical nucleophilic substitution (SN1/SN2) pathways.[3][4] This inherent stability arises from two primary factors:

  • Hybridization: The carbon atom of the C-Br bond in a terphenyl is sp² hybridized. Compared to an sp³ carbon, the sp² orbital has greater s-character, holding the bonding electrons closer to the nucleus and creating a stronger, shorter bond.[5][6]

  • Resonance: The lone pairs of the bromine atom can participate in resonance with the aromatic π-system, imparting a partial double-bond character to the C-Br bond.[5][6] This further strengthens the bond, making it more difficult to cleave.

However, this stability can be overcome. The true synthetic power of the C-Br bond is unlocked through transition metal catalysis, which operates via mechanisms that circumvent the high energy barriers of traditional substitution reactions.

Bond Dissociation Energy (BDE): A Quantitative Look at Reactivity

The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl > F. This correlates inversely with their bond dissociation energies. The C-Br bond offers a balanced profile: it is stable enough for isolation and purification of intermediates while being reactive enough for efficient coupling under relatively mild conditions, making it a preferred choice over the more labile C-I bond or the more inert C-Cl bond.[7]

Bond TypeHomolytic BDE (kcal/mol)Heterolytic BDE (kcal/mol)
Phenyl-F~125-
Phenyl-Cl~96-
Phenyl-Br ~81 ~263 [8]
Phenyl-I~65-
Data compiled from various sources, including approximate values for phenyl halides.[9][10]

Palladium-Catalyzed Cross-Coupling: The Gateway to Terphenyl Diversification

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds involving aryl halides.[11][12] The general mechanism for these transformations, while varying in the specifics of the coupling partners, follows a canonical catalytic cycle.

The Unified Catalytic Cycle

The process begins with an active Pd(0) catalyst.

  • Oxidative Addition: The C-Br bond of the bromoterphenyl substrate adds across the Pd(0) center, breaking the C-Br bond and forming a new Pd(II) complex. This is often the rate-determining step of the overall reaction.[13][14]

  • Transmetalation (for C-C coupling) or Ligand Exchange/Base-Mediated Deprotonation (for C-N coupling): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Catalytic Cycle cluster_cycle pd0 Pd(0)L_n Active Catalyst pd2_complex Ar-Pd(II)(Br)L_n Oxidative Adduct pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)(R)L_n Intermediate pd2_complex->pd2_trans Transmetalation (+ R-M) or Ligand Exchange (+ Nu-H) pd2_trans->pd0 Reductive Elimination product Ar-R Product pd2_trans->product

Caption: Generalized Palladium Catalytic Cycle.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for elaborating the terphenyl core by coupling a bromoterphenyl with an arylboronic acid or ester.[16][17] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[18]

Mechanistic Causality: The Role of the Base

A key feature of the Suzuki coupling is the requirement of a base. The base does not directly participate in the catalytic cycle but is crucial for activating the organoboron species. It coordinates to the boron atom, forming a borate complex ([R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group (R) attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[17]

Suzuki_Mechanism cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition {Oxidative Addition | Ar-Br} pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L₂ Oxidative Adduct oxidative_addition->pd2_complex transmetalation {Transmetalation | R-B(OH)₂ + Base} pd2_complex->transmetalation pd2_trans Ar-Pd(II)(R)L₂ Di-organopalladium Intermediate transmetalation->pd2_trans reductive_elimination {Reductive Elimination} pd2_trans->reductive_elimination reductive_elimination->pd0 Product (Ar-R)

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Functionalized Terphenyl

This protocol describes a general procedure for the Suzuki coupling of a bromoterphenyl derivative with an arylboronic acid.

Materials & Equipment:

  • Substrates: Bromoterphenyl (1.0 equiv), Arylboronic acid (1.1 - 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, condenser, inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble the reaction flask with a condenser and ensure the system is free of oxygen and moisture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add the bromoterphenyl (1.0 equiv), arylboronic acid (1.1 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[19]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. The solvent choice is crucial for ensuring all reagents are sufficiently soluble. The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the borate complex.[16]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[19] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours. For sterically hindered substrates, higher temperatures or microwave irradiation may be necessary to achieve a reasonable reaction rate.[20]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired terphenyl product.

The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides, a transformation of immense importance in pharmaceutical development where aniline and related structures are common motifs.[21][22] The reaction couples a bromoterphenyl with a primary or secondary amine.

Mechanistic Causality: The Ligand and Base System

The success of this reaction is highly dependent on the choice of a phosphine ligand and a strong, non-nucleophilic base.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[23] They stabilize the palladium center, promote the oxidative addition step, and, crucially, facilitate the final reductive elimination step, which can be difficult for C-N bond formation.[15]

  • Base: A strong base, typically sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required.[23] Its primary role is to deprotonate the amine, forming the more nucleophilic amide anion, which then coordinates to the palladium center, displacing the bromide.[15]

Field-Proven Protocol: Amination of a Bromoterphenyl

This protocol outlines a microwave-assisted Buchwald-Hartwig amination, which often provides higher yields and shorter reaction times compared to conventional heating.[23]

Materials & Equipment:

  • Substrates: Bromoterphenyl (1.0 equiv), Amine (1.2 - 2.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: XPhos (4-10 mol%)

  • Base: Potassium tert-butoxide (KOt-Bu) (1.5 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Microwave reaction vial with a stir bar, microwave synthesizer.

Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox or under inert gas flow): To a microwave vial, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and the base (KOt-Bu, 2.0 equiv). The pre-formation of the catalyst complex is often performed before adding the substrates.

  • Substrate Addition: Add the bromoterphenyl (1.0 equiv) and the amine (1.5 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The use of an anhydrous solvent is critical as the strong base is water-sensitive.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-140 °C for 15-60 minutes.[23] The choice of temperature and time depends on the reactivity of the specific substrates.

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated terphenyl product.

Conclusion and Future Outlook

The carbon-bromine bond is an indispensable tool in the synthesis and functionalization of terphenyl compounds. Its reactivity, expertly harnessed through palladium-catalyzed methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides reliable and versatile pathways to novel molecular architectures. Understanding the mechanistic underpinnings of these reactions—the role of the base in activating coupling partners, the necessity of specialized ligands to facilitate difficult bond formations, and the kinetics of the catalytic cycle—is paramount for troubleshooting, optimization, and innovation. As the demand for complex, precisely functionalized molecules in drug discovery and materials science continues to grow[2][24], the strategic manipulation of the C-Br bond on terphenyl and related scaffolds will undoubtedly remain a central theme in synthetic chemistry.

References

  • Johansson, H., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Functionalized o-, m-, and p-Terphenyl Derivatives by Consecutive Cross-Coupling Reactions of Triazene-Substituted Arylboronic Esters. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Terphenyls. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Available at: [Link]

  • Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Available at: [Link]

  • ACS Figshare. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding P-Terphenyl: Properties, Applications, and Market Trends. Available at: [Link]

  • ResearchGate. (n.d.). Automated chemical synthesis of terphenyl derivatives with different.... Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of terphenyl 32 with 5 a by stepwise cross coupling. Available at: [Link]

  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

  • Semantic Scholar. (2009). Synthesis of Terphenyls. Available at: [Link]

  • Quora. (2017). Why are aryl halides less reactive with alkyl halides?. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Terphenyl Dicarbonitriles in Modern Material Science. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. Available at: [Link]

  • Taylor & Francis. (n.d.). Terphenyl – Knowledge and References. Available at: [Link]

  • PubMed Central. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Cengage. (n.d.). Bond Dissociation Energies. Available at: [Link]

  • R Discovery. (n.d.). The C—Br bond dissociation energy in halogenated bromomethanes. Available at: [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available at: [Link]

  • NIST. (n.d.). Bond Dissociation Energies in Simple Molecules. Available at: [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Available at: [Link]

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3,3''-Dibromo-1,1':3',1''-terphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic hydrocarbon with a unique meta-substituted terphenyl backbone. This molecular structure provides a rigid and defined geometry, making it a valuable building block in the fields of materials science and organic synthesis. Its bromine substituents serve as versatile functional handles for a variety of cross-coupling reactions, enabling the construction of more complex, conjugated systems. This guide provides a comprehensive overview of the key properties, a detailed synthesis protocol, and notable applications of this compound for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C18H12Br2
Molecular Weight 388.1 g/mol
CAS Number 162594-20-9
Appearance White to off-white powder or crystals
Purity Typically >98% (by HPLC)

Synthesis of this compound: A Suzuki Coupling Approach

The synthesis of this compound can be efficiently achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields. The following protocol outlines a typical procedure for the synthesis of this terphenyl derivative.

Experimental Protocol

Materials:

  • 1,3-Dibromobenzene

  • (3-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Methanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1 equivalent), (3-bromophenyl)boronic acid (2.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup - 1,3-Dibromobenzene - (3-Bromophenyl)boronic acid - Pd(OAc)2, PPh3 B 2. Solvent & Base - Toluene - 2M K2CO3 (aq) A->B Add C 3. Suzuki Coupling - Reflux (110°C) - 24 hours - N2 atmosphere B->C Heat D 4. Aqueous Workup - Separate layers - Wash with H2O & brine C->D Cool E 5. Drying & Concentration - Dry with MgSO4 - Filter - Rotovap D->E F 6. Purification - Column Chromatography (Silica, Hexane/DCM) E->F G Product This compound F->G

Caption: Suzuki coupling workflow for the synthesis of this compound.

Applications in Materials Science: A Precursor to Graphene Nanoribbons

One of the most significant applications of this compound is its use as a molecular precursor for the bottom-up synthesis of graphene nanoribbons (GNRs). GNRs are narrow strips of graphene that exhibit quantum confinement effects, leading to the opening of a bandgap and making them promising materials for next-generation electronic devices.

The synthesis of GNRs from this compound typically involves a surface-assisted polymerization and cyclodehydrogenation process. In this method, the precursor molecules are first deposited onto a catalytic metal surface, such as gold (Au(111)). Upon heating, the bromine atoms are cleaved, and the resulting radicals polymerize to form poly(m-phenylene) chains. Further annealing at higher temperatures induces cyclodehydrogenation, where the polymer chains planarize and form the final GNR structure. The width and edge structure of the GNRs can be precisely controlled by the design of the molecular precursor, making this compound a key component in the fabrication of tailored nanomaterials.

Conclusion

This compound is a versatile and valuable compound in the field of organic materials science. Its well-defined structure and the presence of reactive bromine substituents make it an ideal precursor for the synthesis of complex conjugated systems, most notably graphene nanoribbons. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications in advanced electronic and optoelectronic devices.

References

A Comprehensive Technical Guide to the Physical Properties of 3,3''-Dibromo-m-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3''-Dibromo-m-terphenyl is a halogenated aromatic hydrocarbon with a unique molecular architecture that makes it a compound of significant interest in various fields of research and development. Its structure, consisting of a central benzene ring connected to two brominated phenyl rings at the meta positions, imparts specific physical and chemical properties that are leveraged in organic synthesis, materials science, and potentially in the design of novel therapeutic agents. This guide provides an in-depth exploration of the critical physical properties of 3,3''-Dibromo-m-terphenyl, with a particular focus on its melting and boiling points. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in advanced scientific endeavors.

Chemical Identity and Structure

  • IUPAC Name: 1,3-Bis(3-bromophenyl)benzene

  • Synonyms: 3,3''-Dibromo-1,1':3',1''-terphenyl, 3,3''-Dibromo-m-terphenyl[1]

  • CAS Number: 95962-62-2[2][3][4]

  • Molecular Formula: C₁₈H₁₂Br₂[2][3][4]

  • Molecular Weight: 388.10 g/mol [2][3]

The molecular structure of 3,3''-Dibromo-m-terphenyl is characterized by a non-planar arrangement of the three phenyl rings, which influences its crystalline packing and, consequently, its physical properties. The presence of two bromine atoms significantly increases the molecule's molecular weight and alters its electronic properties compared to the parent m-terphenyl.

Core Physical Properties

A thorough understanding of the physical properties of 3,3''-Dibromo-m-terphenyl is essential for its application in research and development. These properties dictate the conditions required for its storage, handling, and use in various experimental setups.

Physical PropertyValueSource(s)
Appearance White to orange to green powder or crystalline solid.[2]
Melting Point 55 °C[2]
Boiling Point 225 °C at 0.4 mmHg[2]
Solubility Soluble in some organic solvents, such as ether and carbon disulfide.
Density Approximately 1.7 g/cm³

It is important to note that some sources report significantly different melting and boiling points (approximately 250-253 °C and 420 °C, respectively). This discrepancy could be attributed to a number of factors, including the presence of different isomers, impurities, or variations in experimental conditions during measurement. However, the values of 55 °C for the melting point and 225 °C at 0.4 mmHg for the boiling point are more consistently reported across multiple chemical suppliers and are considered the more likely accurate values for the specified CAS number (95962-62-2). The boiling point being reported under vacuum suggests that the compound may be prone to decomposition at its atmospheric boiling point.

Experimental Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities tend to depress and broaden the melting point range. The following is a standard protocol for the determination of the melting point of 3,3''-Dibromo-m-terphenyl.

Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its requirement for a small sample size and its ability to provide an accurate and reproducible measurement. The slow heating rate near the melting point is crucial to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology
  • Sample Preparation: A small amount of dry 3,3''-Dibromo-m-terphenyl is finely ground into a powder.[5] This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.[6]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Visualizing the Melting Point Determination Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load Setup Setup Apparatus Load->Setup Heat Slow Heating Setup->Heat Observe Observe & Record Heat->Observe MeltingRange Determine Melting Range Observe->MeltingRange

Caption: Workflow for the experimental determination of melting point.

Significance in Research and Drug Development

The physical properties of 3,3''-Dibromo-m-terphenyl are not merely data points; they are critical parameters that inform its utility in various applications.

  • Material Science: The melting and boiling points are indicative of the thermal stability of the compound. For applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), knowing these thermal properties is crucial for device fabrication and long-term stability.[1]

  • Organic Synthesis: The boiling point, particularly under vacuum, is essential for purification by distillation. The melting point serves as a convenient and rapid method to assess the purity of synthesized batches of the compound.

  • Drug Development: While not a direct therapeutic agent, terphenyl scaffolds are of interest in medicinal chemistry. The physical properties of derivatives like 3,3''-dibromo-m-terphenyl, including solubility and crystallinity (inferred from the melting point), are fundamental to understanding their potential as building blocks for more complex, biologically active molecules. These properties influence formulation, absorption, distribution, metabolism, and excretion (ADME) characteristics of any potential drug candidate derived from this scaffold.

Safety and Handling

As an organic halide, 3,3''-Dibromo-m-terphenyl should be handled with appropriate safety precautions. It is considered toxic and an irritant. Therefore, personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. Care should be taken to avoid contact with strong oxidizing agents and high temperatures to prevent fire and explosion hazards.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 3,3''-Dibromo-m-terphenyl, with a detailed focus on its melting and boiling points. The provided experimental protocol for melting point determination, along with the discussion of the significance of these properties, aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective and safe utilization of this versatile compound. The consistent reporting of a melting point of 55 °C and a vacuum boiling point of 225 °C at 0.4 mmHg provides a reliable baseline for future work, while the acknowledgment of discrepant data highlights the importance of critical evaluation of all available information.

References

  • ChemBK. 3,3''-Dibromo-m-terphenyl. [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Unknown. DETERMINATION OF MELTING POINTS. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • Unknown. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • MeitY OLabs. (2015, February 3). Boiling Point of an Organic Compound [Video]. YouTube. [Link]

  • Unknown. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Sunway Pharm Ltd. 3,3-Dibromo-1,1:2,1-terphenyl. [Link]

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An In-depth Technical Guide to 3,3''-Dibromo-1,1':3',1''-terphenyl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,3''-Dibromo-1,1':3',1''-terphenyl, a versatile building block in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and key applications.

Compound Identification and Synonyms

This compound is an organic compound featuring a central benzene ring connected to two 3-bromophenyl moieties at its 1 and 3 positions. This meta-connectivity defines its classification as an m-terphenyl derivative. Accurate identification is crucial for sourcing and regulatory purposes.

Table 1: Compound Identification [1][2][3][4]

IdentifierValue
Systematic Name 1,3-Bis(3-bromophenyl)benzene
Common Synonyms 3,3''-Dibromo-m-terphenyl
1,1':3',1''-Terphenyl, 3,3''-dibromo-
CAS Number 95962-62-2
Molecular Formula C₁₈H₁₂Br₂
Molecular Weight 388.10 g/mol

Physicochemical Properties

This compound is a solid at room temperature, with its physical properties being influenced by the rigid terphenyl core and the presence of bromine atoms.

Table 2: Physicochemical Data [2][3]

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 55 °C
Boiling Point 225 °C at 0.4 mmHg
Solubility Soluble in organic solvents like ether and carbon disulfide

Synthesis of this compound

The construction of the biaryl linkages in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6] This reaction offers high yields and excellent functional group tolerance under relatively mild conditions.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound via Suzuki-Miyaura coupling can be envisioned through the disconnection of the aryl-aryl bonds. A logical approach involves the coupling of an aryl dihalide with an arylboronic acid. A highly effective strategy is the reaction of 1,3-dibromobenzene with two equivalents of (3-bromophenyl)boronic acid.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Synthesis

Reaction Scheme:

1,3-Dibromobenzene + 2 eq. (3-Bromophenyl)boronic acid --(Pd catalyst, base, solvent)--> this compound

Materials:

  • 1,3-Dibromobenzene

  • (3-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (2.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

  • Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and a 2 M aqueous solution of potassium carbonate (2 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are the expected spectral data based on the analysis of similar compounds.[8][9][10][11][12]

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.
¹³C NMR Aromatic carbons will resonate in the range of δ 120-145 ppm. Carbons attached to bromine will be shifted to lower field.
IR (Infrared) C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching of aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).
MS (Mass Spec.) The molecular ion peak (M⁺) is expected at m/z 388, with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4).

Applications in Research and Development

The rigid, extended π-system of the m-terphenyl core, combined with the reactive bromine handles, makes this compound a valuable precursor in several high-technology fields.

Organic Electronics: A Building Block for OLEDs

The terphenyl scaffold is known for its thermal stability and charge-transport properties, making it a suitable component for organic light-emitting diodes (OLEDs).[13] this compound can be used as a core structure to build more complex, highly conjugated molecules with tailored photophysical properties. The bromine atoms serve as convenient points for further functionalization through cross-coupling reactions to introduce chromophoric or charge-transporting moieties. The photophysical properties of related terphenyl derivatives, such as deep-blue emission and high quantum yields, highlight the potential of this class of compounds in developing efficient emitters for displays and lighting.[9]

Drug Development: A Scaffold for PD-1/PD-L1 Inhibitors

A significant application of the m-terphenyl scaffold is in the design of small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][14] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this interaction, the immune system can be reactivated to recognize and attack tumor cells.

The rigid m-terphenyl core serves as a scaffold to position functional groups that can effectively disrupt the PD-1/PD-L1 complex. This compound is an ideal starting material for the synthesis of these inhibitors, where the bromine atoms can be substituted with various groups to optimize binding affinity and pharmacological properties through structure-activity relationship (SAR) studies.

PDL1_Inhibition cluster_0 Normal Immune Response cluster_1 Cancer Immune Evasion cluster_2 Therapeutic Intervention T_Cell T-Cell APC Antigen Presenting Cell T_Cell->APC Activation Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition PD1->Inhibition T_Cell2 T-Cell Terphenyl_Inhibitor m-Terphenyl Inhibitor PDL1_2 PD-L1 Terphenyl_Inhibitor->PDL1_2 Blocks Binding Site T_Cell3 T-Cell PDL1_2->T_Cell3 Interaction Blocked Restoration T-Cell Activation Restored T_Cell3->Restoration

Caption: Role of m-terphenyl inhibitors in blocking the PD-1/PD-L1 immune checkpoint.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block with significant potential in both materials science and medicinal chemistry. Its synthesis, primarily through robust methods like the Suzuki-Miyaura coupling, is well-established in principle. Its utility as a core scaffold for OLED materials and as a precursor for potent PD-1/PD-L1 inhibitors underscores its importance in the development of next-generation technologies and therapeutics. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and applications of this important molecule.

References

  • Staab, H. A., & Binnig, F. (1967). Zur Kenntnis der m-Terphenyle. Chemische Berichte, 100(3), 884-894. (Note: This reference is for a related compound and provides historical context for terphenyl synthesis.)
  • Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. (n.d.). PMC. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. (2021). PubMed Central. [Link]

  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. (2024). PubMed Central. [Link]

  • 3,3''-Dibromo-m-terphenyl. (n.d.). ChemBK. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (2012). ResearchGate. [Link]

  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (n.d.). ResearchGate. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). PMC. [Link]

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. (2021). ACS Publications. [Link]

  • 1,1':3',1''-Terphenyl, 3,3''-dibromo-. (n.d.). PubChem. [Link]

  • Understanding the Properties and Applications of 4,4''-Dibromo-p-terphenyl. (2025).
  • 3,3''-Bis(9-hydroxyfluoren-9-yl)-1,1':3',1''-terphenyl. (n.d.). IUCr. [Link]

  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3,3''-Dibromo-1,1':3',1''-terphenyl (CAS No. 95962-62-2) is a brominated aromatic hydrocarbon with a terphenyl backbone. Its molecular structure, consisting of three phenyl rings linked together with bromine atoms at the 3 and 3'' positions, makes it a valuable building block in the field of organic electronics. Specifically, it sees application in the development of small molecule semiconductors and organic light-emitting diodes (OLEDs). The introduction of bromine atoms can enhance the compound's reactivity and influence its photophysical, thermal, and electrical properties.

However, as with many halogenated organic compounds, this chemical requires careful and informed handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides an in-depth overview of the essential safety protocols, handling procedures, storage requirements, and disposal methods for this compound, grounded in established safety principles for similar chemical classes.

Chapter 1: Hazard Profile and Toxicological Assessment

GHS Classification and Associated Hazards

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" , and the corresponding pictogram is an exclamation mark (GHS07). These classifications indicate that the primary routes of occupational exposure are ingestion, skin contact, eye contact, and inhalation of the powdered material.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 95962-62-2
Molecular Formula C₁₈H₁₂Br₂
Molecular Weight 388.10 g/mol
Appearance White to orange to green powder/crystal
Melting Point 55 °C
Boiling Point 225 °C at 0.4 mmHg
Solubility Insoluble in water. Soluble in some organic solvents like ether and carbon disulfide.,
Toxicological Insights from Analogous Compounds

Given the limited specific toxicological data, it is prudent to consider the hazards associated with the parent terphenyl structure. Terphenyls, as a class, can cause irritation to the nose, throat, and lungs upon inhalation.[1] Contact can lead to skin and eye irritation.[1] Furthermore, exposure may have adverse effects on the liver and kidneys.[1] A Safety Data Sheet for the related compound p-terphenyl indicates that it is very toxic to aquatic life.[2] This suggests that this compound should also be treated as a potential environmental hazard.

Chapter 2: Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures for this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[3] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[4] The fume hood should have adequate airflow and be used for all weighing and transfer operations. For processes that may generate dust, a glove box can provide an even higher level of containment.

Personal Protective Equipment: A Necessary Barrier

Appropriate PPE must be worn at all times when handling this chemical.[5][6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against eye irritation.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many solid organic chemicals.[7] However, it is always best practice to consult the glove manufacturer's compatibility charts for the specific chemical or chemical class.

  • Respiratory Protection: For most laboratory-scale operations conducted within a fume hood, additional respiratory protection is not required. However, in situations where a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary.[7]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Verify_Controls Verify Engineering Controls (Fume Hood) Select_PPE->Verify_Controls Requires Handle_in_Hood Handle Chemical in Fume Hood Verify_Controls->Handle_in_Hood Enables Minimize_Dust Minimize Dust Generation Handle_in_Hood->Minimize_Dust Decontaminate Decontaminate Work Area Handle_in_Hood->Decontaminate Followed by Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal Pathway Generate_Waste Generate Waste (Unused chemical, contaminated materials) Collect_Waste Collect in Labeled, Sealed Container Generate_Waste->Collect_Waste Segregate_Waste Segregate from Incompatible Waste Collect_Waste->Segregate_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Segregate_Waste->Contact_EHS Arrange_Pickup Arrange for Hazardous Waste Pickup Contact_EHS->Arrange_Pickup Incineration Transport to Licensed Incineration Facility Arrange_Pickup->Incineration

Waste Disposal Workflow

Conclusion

This compound is a compound with significant potential in materials science. By adhering to the principles and protocols outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the implementation of robust control measures, is paramount. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets before commencing any work.

References

  • Personal Protection Equipment. (n.d.). University of South Carolina. Retrieved from [Link]

  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Learn How to Respond to Chemical Spills with These Steps. (2024, December 7). Certified Fire and Security. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • p-Terphenyl. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Bromine Standard Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Terphenyls. (2007, June). New Jersey Department of Health. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC): o-TERPHENYL. (2021). ILO/WHO. Retrieved from [Link]

  • Bromine Safety Handbook. (2019, March 18). Indian Chemical Council. Retrieved from [Link]

  • 1,1':3',1''-Terphenyl, 3,3''-dibromo-. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Vehlow, J., et al. (2006). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Waste Management & Research, 24(4), 369-377. Retrieved from [Link]

  • Standard Operating Procedure: Bromine. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Bromine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 3,3''-Dibromo-m-terphenyl as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 3,3''-Dibromo-m-terphenyl

In the landscape of organic synthesis and materials science, the selection of foundational building blocks is paramount to achieving desired molecular architectures and functionalities. 3,3''-Dibromo-m-terphenyl (C₁₈H₁₂Br₂) is a distinguished synthetic precursor prized for its unique structural and reactive characteristics.[1] Its core consists of three phenyl rings linked in a meta-configuration, which imparts a rigid, well-defined angular geometry. The two bromine atoms, positioned at the 3 and 3'' positions of the terminal phenyl rings, serve as highly versatile reactive handles for a multitude of cross-coupling reactions.[1]

This combination of a rigid, kinked backbone and strategically placed reactive sites makes 3,3''-Dibromo-m-terphenyl an invaluable tecton for constructing complex, high-performance molecules. Its applications span from the synthesis of precisely structured polymers and advanced materials for organic electronics to the creation of novel pharmaceutical scaffolds.[1]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and field-proven protocols for leveraging 3,3''-Dibromo-m-terphenyl in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-yield results.

Compound Profile: 3,3''-Dibromo-m-terphenyl
PropertyValueSource
CAS Number 95962-62-2[1][2][3]
Molecular Formula C₁₈H₁₂Br₂[1][2][3]
Molecular Weight 388.10 g/mol [1][2][3]
Appearance White to off-white powder or crystals[1][3]
Synonyms 1,3-Bis(3-bromophenyl)benzene[1][2]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[4] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.[4] 3,3''-Dibromo-m-terphenyl is an ideal substrate for sequential or dual Suzuki couplings, allowing for the precise extension of its molecular framework.

Causality of Experimental Design: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial as it provides the active Pd(0) species required to initiate the catalytic cycle. The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid. The solvent system (e.g., Toluene/Ethanol/Water) is selected to ensure the solubility of both organic and inorganic reagents.

Protocol: Synthesis of a Symmetrical p-Terphenyl Analogue

This protocol details the double Suzuki-Miyaura coupling of 3,3''-Dibromo-m-terphenyl with phenylboronic acid.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
3,3''-Dibromo-m-terphenyl388.101.0388 mgSubstrate
Phenylboronic Acid121.932.2268 mgCoupling Partner
Pd(PPh₃)₄1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.214.0553 mgBase
Toluene--15 mLSolvent
Ethanol--5 mLCo-solvent
Water--5 mLCo-solvent

Step-by-Step Methodology:

  • Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3''-Dibromo-m-terphenyl (388 mg, 1.0 mmol) and phenylboronic acid (268 mg, 2.2 mmol).

  • Reagent Addition: Add potassium carbonate (553 mg, 4.0 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Introduce the solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Reaction: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired terphenyl analogue.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Dibromo-m-terphenyl, Phenylboronic Acid, K₂CO₃) B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Add Solvents & Degas (Toluene, EtOH, H₂O) B->C D 4. Heat to 85°C (12 hours) C->D E 5. Cool & Extract (Ethyl Acetate, H₂O, Brine) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G Product Final Product G->Product

Suzuki-Miyaura Cross-Coupling Workflow.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[5][6] This reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[7][8] Using 3,3''-Dibromo-m-terphenyl, chemists can introduce primary or secondary amine functionalities, leading to novel scaffolds for drug discovery and materials science.

Causality of Experimental Design: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex.[7][9] The choice of a sterically hindered phosphine ligand (e.g., XPhos) is critical; it promotes the reductive elimination step and stabilizes the palladium catalyst, preventing decomposition.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[7] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.[9]

Protocol: Synthesis of a Diamino-m-terphenyl Derivative

This protocol describes the double amination of 3,3''-Dibromo-m-terphenyl with morpholine.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
3,3''-Dibromo-m-terphenyl388.101.0388 mgSubstrate
Morpholine87.122.50.22 mLAmine Source
Pd₂(dba)₃915.720.0218 mgPalladium Precatalyst
XPhos476.620.0838 mgLigand
Sodium tert-butoxide96.103.0288 mgBase
Anhydrous Toluene--20 mLSolvent

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 3,3''-Dibromo-m-terphenyl (388 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol) to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous toluene (20 mL) followed by morpholine (0.22 mL, 2.5 mmol).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 100°C for 16 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the diamino product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L₂Pd(II)(Ar)Br OxAdd->PdII_complex Ligand_Ex Amine Coordination PdII_complex->Ligand_Ex HNR₂ Amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ Ligand_Ex->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product Reactants Ar-Br + HNR₂

Generalized Buchwald-Hartwig Catalytic Cycle.

Application 3: Yamamoto Homocoupling for Polyphenylene Synthesis

The Yamamoto coupling is a nickel-catalyzed reaction that facilitates the homocoupling of aryl halides to form biaryl compounds and conjugated polymers.[10][11] This reaction is particularly effective for polymerizing dihaloaromatic monomers.[11][12] When applied to 3,3''-Dibromo-m-terphenyl, it yields a polyphenylene polymer with a rigid, kinked structure. Such polymers are of great interest in materials science for applications in organic electronics and as porous materials.[10]

Causality of Experimental Design: The reaction relies on a stoichiometric or catalytic amount of a Ni(0) complex, often generated in situ from a Ni(II) precursor. Ni(COD)₂ is a common and effective Ni(0) source.[10] The ligand, such as 2,2'-bipyridine (bpy), stabilizes the nickel center and modulates its reactivity. The reaction is typically carried out in an anhydrous, high-boiling-point solvent like DMF or THF to promote the coupling.

Protocol: Nickel-Catalyzed Polymerization

This protocol outlines the synthesis of a polyphenylene via Yamamoto homocoupling.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
3,3''-Dibromo-m-terphenyl388.101.0388 mgMonomer
Bis(1,5-cyclooctadiene)nickel(0)275.151.2330 mgNi(0) Source
2,2'-Bipyridine (bpy)156.181.2187 mgLigand
1,5-Cyclooctadiene (COD)108.181.20.14 mLLigand
Anhydrous DMF--20 mLSolvent

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add Ni(COD)₂ (330 mg, 1.2 mmol), 2,2'-bipyridine (187 mg, 1.2 mmol), and 1,5-cyclooctadiene (0.14 mL, 1.2 mmol) to a Schlenk flask containing anhydrous DMF (10 mL). Stir at 60°C for 30 minutes to form the active catalyst.

  • Monomer Addition: In a separate flask, dissolve 3,3''-Dibromo-m-terphenyl (388 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Reaction: Add the monomer solution to the catalyst mixture via cannula. Heat the reaction to 80°C and stir for 24 hours. A precipitate will form as the polymer grows.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of methanol. Filter the resulting solid and wash sequentially with methanol, acetone, and chloroform to remove oligomers and catalyst residues.

  • Purification: The collected solid is the desired polyphenylene. Dry the polymer under high vacuum at 60°C for 12 hours. The polymer's insolubility is a key indicator of successful high molecular weight polymerization.

Yamamoto_Polymerization Monomer 3,3''-Dibromo-m-terphenyl (Ar-Br₂) Reaction Polymerization 80°C, 24h, DMF Monomer->Reaction Catalyst Ni(0)L₂ Complex (Ni(COD)₂ + bpy) Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Sequential Washing (MeOH, Acetone, CHCl₃) Precipitation->Washing Polymer Polyphenylene Product [Ar]n Washing->Polymer

Yamamoto Homocoupling Polymerization Workflow.

Application 4: Precursor for On-Surface Synthesis of Graphene Nanoribbons

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit quantum confinement effects, making them promising materials for next-generation electronics.[13][14] The "bottom-up" on-surface synthesis approach provides atomically precise GNRs.[15][16] In this method, precursor molecules are deposited onto a catalytic metal surface (e.g., Au(111), Cu(111)) under ultra-high vacuum (UHV) conditions. Thermal annealing then triggers a sequence of reactions: polymerization followed by cyclodehydrogenation. 3,3''-Dibromo-m-terphenyl, with its dibromo functionality, is an excellent candidate as a precursor for forming GNRs through an initial polymerization step.[14]

Causality of Experimental Design: This process is not a typical wet-lab protocol but a surface science technique.

  • Ullmann Coupling: Upon heating on the catalytic surface, the C-Br bonds cleave, and the resulting radical species couple to form long polymer chains (an on-surface analogue of the Ullmann reaction).[14]

  • Cyclodehydrogenation: At higher temperatures, intramolecular C-H bonds are activated by the metal surface, leading to cyclization and planarization of the polymer chains into the final GNR structure.[14][16] The specific structure of the precursor dictates the final edge structure (e.g., armchair, zigzag, or chiral) of the GNR.

Conceptual Protocol: On-Surface Synthesis of GNRs

This protocol is a conceptual guide for the synthesis of GNRs on a metal surface.

StepParameterTypical ValuePurpose
1. Substrate Prep Sputter/Anneal CyclesAr⁺ sputtering, ~600°C annealAtomically clean and ordered metal surface (e.g., Au(111))
2. Deposition Sublimation Temp.150-250°C (precursor dependent)Sublimation of precursor onto the substrate in UHV
3. Polymerization Annealing Temp.200-300°CSurface-catalyzed C-Br bond cleavage and C-C coupling
4. Cyclodehydrogenation Annealing Temp.350-450°CIntramolecular C-H activation and planarization to form GNR

Step-by-Step Methodology:

  • Substrate Preparation: Prepare an atomically clean and flat metal single-crystal surface (e.g., Au(111)) in an ultra-high vacuum (UHV) chamber through repeated cycles of argon ion sputtering and high-temperature annealing.

  • Molecular Deposition: Thermally evaporate the 3,3''-Dibromo-m-terphenyl precursor from a Knudsen cell onto the clean substrate, which is held at room temperature.

  • Polymerization: Gently anneal the substrate to a temperature sufficient to induce C-Br bond cleavage and subsequent Ullmann-type coupling (typically ~200 °C). This forms one-dimensional polyphenylene chains.[14]

  • Cyclodehydrogenation (Planarization): Increase the annealing temperature further (typically >400 °C) to trigger intramolecular cyclodehydrogenation, where C-H bonds break and new C-C bonds form, planarizing the polymer chains into the final GNR structure.[14]

  • Characterization: The resulting structures are typically characterized in situ using techniques like Scanning Tunneling Microscopy (STM).

GNR_Synthesis Start 3,3''-Dibromo-m-terphenyl Precursor Molecules Deposition 1. Thermal Deposition (~200°C) Start->Deposition Substrate Au(111) or Cu(111) Surface in Ultra-High Vacuum Substrate->Deposition Polymerization 2. Polymerization via Ullmann Coupling (~200°C) Deposition->Polymerization Cyclodehydrogenation 3. Cyclodehydrogenation (~400°C) Polymerization->Cyclodehydrogenation GNR Atomically Precise Graphene Nanoribbon Cyclodehydrogenation->GNR

On-Surface Synthesis of Graphene Nanoribbons.

References

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021-12-13). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • American Chemical Society. Synthesis of Nonplanar Graphene Nanoribbon with Fjord Edges. (2021-04-07). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021-12-06). [Link]

  • Semantic Scholar. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021-12-13). [Link]

  • ElectronicsAndBooks. Synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering. [Link]

  • Arizona State University. Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. (2016-05-19). [Link]

  • PubChem. 1,1':3',1''-Terphenyl, 3,3''-dibromo-. [Link]

  • National Institutes of Health. Long and oriented graphene nanoribbon synthesis from well-ordered 10,10′-dibromo-9,9′-bianthracene monolayer on crystalline Au surfaces. (2023-05-09). [Link]

  • PubChem. M-Terphenyl. [Link]

  • Patsnap. Method for synthesizing 4,4'-dibromo p-terphenyl. [Link]

  • ResearchGate. Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL. [Link]

  • Royal Society of Chemistry. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021-12-13). [Link]

  • ResearchGate. Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). [Link]

  • The Chemical Society of Japan. Syntheses and Physical Properties of Fourteen-membered Polyphenylenes Containing Mixed Linkages. (1984). [Link]

  • Google Patents.
  • ResearchGate. Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. [Link]

  • eScholarship, University of California. Synthesis of Tetraphenyl trans-3-Hexene-1,5-diyne Precursors for the Fabrication of Graphene Nanoribbons on Gold. [Link]

  • Springer. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018-05-04). [Link]

  • eScholarship, University of California. Fabricating Graphene Nanoribbons with Chiral Edges. (2014-08-27). [Link]

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Application Note: Advanced Suzuki-Miyaura Coupling Protocols for the Synthesis of Functionalized 1,1':3',1''-Terphenyls from 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, synthetic chemists, and materials scientists with a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,3''-dibromo-1,1':3',1''-terphenyl. This key substrate serves as a versatile building block for the synthesis of complex polyphenylene structures, functional materials, and advanced pharmaceutical intermediates. This document elucidates the critical parameters of the reaction, including the selection of catalysts, ligands, bases, and solvent systems, while explaining the underlying mechanistic principles that govern reaction efficiency and selectivity.

Introduction: The Strategic Importance of this compound

The 1,1':3',1''-terphenyl scaffold is a fundamental structural motif in materials science and medicinal chemistry. Its rigid, planarizable backbone is a key component in the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced functional materials. When functionalized at the 3 and 3'' positions, it provides a platform for creating extended conjugated systems and polymers with tailored electronic and photophysical properties. This compound is a particularly valuable starting material, as the two bromine atoms can be sequentially or simultaneously replaced via cross-coupling reactions to introduce a wide array of functional groups.

The Suzuki-Miyaura coupling is the preeminent method for these transformations due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This guide focuses on providing robust and reproducible protocols for the double Suzuki coupling of this dibromide, enabling the synthesis of symmetrically substituted terphenyls.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling reaction hinges on the smooth operation of a palladium-based catalytic cycle.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[1][3] The palladium center is oxidized from Pd(0) to a Pd(II) intermediate. The reactivity of aryl halides in this step follows the order I > Br > Cl.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond. The palladium is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[7][8] Bulky, electron-rich phosphine ligands are known to accelerate this step.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product Product Formation

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

Optimizing the Suzuki coupling of this compound requires careful consideration of four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system.

  • Palladium Catalyst: A source of palladium is essential. While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, it is often more convenient and economical to generate the active species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[10][11] For challenging or sterically hindered substrates, preformed catalysts incorporating bulky ligands (e.g., XPhos-Pd-G2) can offer superior performance.[12]

  • Phosphine Ligands: Ligands are critical for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[13] For a sterically demanding substrate like this compound, bulky and electron-rich phosphine ligands are highly recommended.[9][14] These ligands promote the crucial oxidative addition and reductive elimination steps.[14] Biaryl phosphine ligands such as SPhos and XPhos are particularly effective for coupling aryl chlorides and hindered bromides.[15][16]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly affect reaction rates and yields. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4][6] Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings, while carbonates are effective general-purpose bases.[6][17] The base's strength and solubility in the chosen solvent system are important considerations.

  • Solvent: The solvent must solubilize the reactants and catalyst system. Suzuki couplings are often performed in a mixture of an organic solvent and water.[4] Common organic solvents include ethers like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene.[8][18] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. It is imperative that all solvents are thoroughly deoxygenated before use, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[17]

Comparative Protocols and Conditions

The following table summarizes various experimentally validated conditions for Suzuki-Miyaura couplings of dibromo-aromatic compounds, which can be adapted for this compound. The choice of conditions depends on the reactivity of the boronic acid partner and the desired reaction time and temperature.

Entry Palladium Source (mol%) Ligand (mol%) Base (Equiv.) Solvent System Temp (°C) Typical Substrate Reference
1Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-100Aryl Bromides[19]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100Hindered Aryl Bromides[15]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90-100General Aryl Bromides[20]
4XPhos Pd G2 (1-2)-K₃PO₄ (2.0)THF/H₂O80Heteroaryl Bromides[12]

Detailed Experimental Protocol: Double Suzuki Coupling

This section provides a detailed, step-by-step procedure for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed (e.g., by sparging with argon for 30 minutes)

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and powdered K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and degassed water via syringe to the reaction flask (a typical solvent ratio is 4:1 or 5:1 toluene:water). The mixture should be a suspension.

  • Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified by flash column chromatography on silica gel to afford the pure, doubly substituted 1,1':3',1''-terphenyl product.

Workflow start Start: Oven-Dried Schlenk Flask reagents Add Reactants: - Dibromoterphenyl - Boronic Acid - Base (K₃PO₄) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) catalyst->inert solvents Add Degassed Solvents (Toluene/Water) inert->solvents react Heat and Stir (100 °C, 12-24h) solvents->react workup Cool & Quench (Add EtOAc & Water) react->workup extract Liquid-Liquid Extraction (Separate & Wash Organic Layer) workup->extract dry Dry & Concentrate (Dry with MgSO₄, Rotovap) extract->dry purify Purification (Flash Column Chromatography) dry->purify end Final Product purify->end

Figure 2: A typical experimental workflow for the double Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst. Dissolved oxygen may have deactivated the Pd(0).

    • Solution: Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

    • Cause: Poor quality reagents. Boronic acids can degrade over time (protodeborylation).

    • Solution: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[8]

  • Formation of Homocoupled Byproducts:

    • Cause: Reaction of two boronic acid molecules. This can be promoted by oxygen.

    • Solution: Again, ensure a strictly anaerobic environment. Lowering the catalyst loading may also help.

  • Incomplete Reaction (Mono-Coupling Product Remains):

    • Cause: Insufficient reaction time or temperature. The second coupling may be slower due to increased steric hindrance.

    • Solution: Increase reaction time and/or temperature. Consider a more active catalyst system, such as one with a more electron-rich and bulky ligand like XPhos or RuPhos.

  • Protodeborylation (Boronic acid is replaced by -H):

    • Cause: This side reaction can occur, especially with electron-rich or heteroaryl boronic acids, and is often base and temperature-dependent.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature if possible. Using a boronate ester can also mitigate this issue.[8]

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3,3''-Dibromo-m-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The m-terphenyl scaffold is a privileged structure in materials science and medicinal chemistry, prized for its unique steric and electronic properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols for the functionalization of 3,3''-dibromo-m-terphenyl, a versatile and commercially available building block.[3] We will explore three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to create novel aryl, alkynyl, and amino derivatives, respectively. This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Concepts: The Strategic Functionalization of 3,3''-Dibromo-m-terphenyl

3,3''-Dibromo-m-terphenyl serves as an ideal scaffold for divergent synthesis. The two bromine atoms on the terminal phenyl rings are chemically equivalent, allowing for either symmetrical double functionalization in a single step or, with careful control of stoichiometry, sequential mono-functionalization to build asymmetrical molecules.[4][5]

Palladium-catalyzed cross-coupling reactions are the methods of choice for transforming the C(sp²)-Br bonds into new C-C or C-N bonds due to their high efficiency, functional group tolerance, and well-understood mechanisms.[6][7] The general synthetic strategy is outlined below.

G cluster_start cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products start 3,3''-Dibromo-m-terphenyl suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald prod_aryl Diaryl-m-terphenyls suzuki->prod_aryl prod_alkyne Dialkynyl-m-terphenyls sonogashira->prod_alkyne prod_amine Diamino-m-terphenyls buchwald->prod_amine

Figure 1: General synthetic pathways from 3,3''-dibromo-m-terphenyl.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for constructing biaryl systems. It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide.[8] Its high tolerance for various functional groups and use of relatively non-toxic reagents make it a first-choice reaction for academic and industrial laboratories.[8]

Protocol: Synthesis of a Symmetrical 3,3''-Di(aryl)-m-terphenyl

This protocol details a typical procedure for the double Suzuki-Miyaura coupling.

G Workflow: Suzuki-Miyaura Coupling prep 1. Reagent Prep (Inert Atmosphere) react 2. Reaction (Heat & Stir) prep->react workup 3. Aqueous Workup (Phase Separation) react->workup purify 4. Purification (Chromatography) workup->purify char 5. Characterization (NMR, MS) purify->char

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,3''-dibromo-m-terphenyl (1.0 eq), the desired arylboronic acid (2.2 - 2.5 eq), and a palladium catalyst.

    • Causality: An inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[9] Using a slight excess of the boronic acid ensures the complete consumption of the dibromo starting material.

  • Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0 - 6.0 eq).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[10] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent Addition & Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Causality: The solvent choice is crucial for solubilizing both the organic and inorganic reagents. Water is often necessary to dissolve the carbonate base.[7] Degassing (e.g., by three freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, add water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diaryl-m-terphenyl derivative.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (4)Toluene/EtOH/H₂O9085-95
24-Methoxyphenylboronic acidPd/C (10)[11]K₂CO₃ (6)Acetonitrile8080-91[11]
32-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (4)Dioxane/H₂O10075-85

Note: Yields are typical and can vary based on specific substrate and reaction scale.

Application Note II: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[12][13] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[14] The resulting arylalkyne derivatives are of great interest in materials science for creating conjugated systems.[15]

Protocol: Synthesis of a Symmetrical 3,3''-Di(alkynyl)-m-terphenyl

This protocol outlines a standard copper-catalyzed Sonogashira coupling.

G Workflow: Sonogashira Coupling prep 1. Reagent Prep (Inert Atmosphere) react 2. Reaction (Stir at RT) prep->react workup 3. Filtration & Wash (Remove Salts) react->workup purify 4. Purification (Chromatography) workup->purify char 5. Characterization (NMR, MS, IR) purify->char G Workflow: Buchwald-Hartwig Amination prep 1. Glovebox Prep (Strictly Anhydrous/Anaerobic) react 2. Reaction (Heat & Stir) prep->react workup 3. Filtration & Extraction (Remove Base) react->workup purify 4. Purification (Chromatography) workup->purify char 5. Characterization (NMR, MS) purify->char

Sources

Application Notes and Protocols for 3,3''-Dibromo-1,1':3',1''-terphenyl in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic applications of 3,3''-Dibromo-1,1':3',1''-terphenyl in the design and fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the significance of the terphenyl core, detailed synthetic protocols for deriving advanced OLED materials, and standardized procedures for device fabrication and characterization.

Introduction: The Strategic Importance of the Terphenyl Scaffold in OLEDs

The m-terphenyl scaffold, exemplified by this compound, serves as a foundational building block in the synthesis of high-performance materials for OLEDs. Its rigid, non-coplanar structure is crucial for imparting high thermal and morphological stability to the resulting materials, a key requirement for long-lasting and efficient devices. The meta-linkage within the terphenyl unit effectively disrupts full π-conjugation, which is instrumental in maintaining a high triplet energy level. This property is particularly vital for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent guest to the host, thereby ensuring high quantum efficiency.[1][2]

The two bromine atoms at the 3 and 3'' positions of the terphenyl core offer reactive sites for the introduction of various functional groups through well-established cross-coupling reactions. This synthetic versatility allows for the precise tuning of the electronic and photophysical properties of the final materials to meet the specific requirements of different layers within an OLED device, such as the emissive layer, hole transport layer, or electron transport layer.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this key intermediate is essential for its effective utilization in material synthesis.

PropertyValue
Synonyms 1,3-Bis(3-bromophenyl)benzene
CAS Number 95962-62-2
Molecular Formula C₁₈H₁₂Br₂
Molecular Weight 388.10 g/mol
Appearance White to off-white powder/crystal
Melting Point 55 °C
Boiling Point 225 °C at 0.4 mmHg

Data sourced from commercial supplier information.

Synthetic Pathways Utilizing this compound

The bromine substituents on the terphenyl backbone are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods provide efficient and versatile routes to a wide array of functionalized terphenyl derivatives for OLED applications.

Synthesis of Host Materials via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the attachment of various aryl groups to the terphenyl core. This is a common strategy for synthesizing host materials with tailored electronic properties and high triplet energies.

Suzuki_Coupling terphenyl This compound product Functionalized Terphenyl Host Material terphenyl->product Suzuki Coupling boronic_ester Arylboronic Acid/Ester (e.g., Carbazole-boronic acid) boronic_ester->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling base Base (e.g., K₂CO₃, Ag₂CO₃) base->Suzuki Coupling

Caption: Suzuki coupling for synthesizing host materials.

Protocol 1: Synthesis of a Carbazole-Functionalized Terphenyl Host Material

This protocol describes a general procedure for the synthesis of a bipolar host material by attaching carbazole moieties to the this compound core via a Suzuki coupling reaction.

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a nitrogen-purged Schlenk flask, combine this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 2M aqueous solution of potassium carbonate (4.0 mL) and toluene (20 mL).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product as a white solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system like toluene/ethanol.

Synthesis of Hole Transport Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is a key step in the synthesis of hole-transporting materials (HTMs) and some bipolar host materials.[3] This reaction allows for the introduction of electron-donating amine functionalities onto the terphenyl scaffold.

Buchwald_Hartwig terphenyl This compound product Terphenyl-based HTM terphenyl->product Buchwald-Hartwig Amination amine Amine (e.g., Carbazole, Diphenylamine) amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig\nAmination ligand Ligand (e.g., XPhos) ligand->Buchwald-Hartwig\nAmination base Base (e.g., NaOtBu) base->Buchwald-Hartwig\nAmination

Caption: Buchwald-Hartwig amination for HTM synthesis.

Protocol 2: Synthesis of a Terphenyl-Based Hole Transport Material

This protocol provides a general method for synthesizing a hole transport material by coupling an aromatic amine, such as carbazole, with this compound.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk flask with this compound (1.0 mmol), carbazole (2.2 mmol), sodium tert-butoxide (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.08 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding deionized water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired hole transport material.

OLED Device Fabrication and Characterization

Materials derived from this compound are typically incorporated into OLEDs via vacuum thermal evaporation. The following protocol outlines a standard procedure for fabricating a multilayer phosphorescent OLED.

OLED_Fabrication cluster_workflow OLED Fabrication Workflow sub Substrate Cleaning (ITO-coated glass) uv UV-Ozone Treatment sub->uv hil HIL Deposition (e.g., MoO₃) uv->hil htl HTL Deposition (e.g., NPB) hil->htl eml EML Co-deposition (Host + Phosphorescent Dopant) htl->eml hbl HBL/ETL Deposition (e.g., TPBi) eml->hbl eil EIL Deposition (e.g., LiF) hbl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation cathode->encap

Caption: Workflow for vacuum-deposited OLED fabrication.

Protocol 3: Fabrication of a Phosphorescent OLED

This protocol details the fabrication of a phosphorescent OLED using a terphenyl-based host material synthesized from this compound.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate indium tin oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for at least 30 minutes.

    • Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.[4]

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device stack could be:

      • HIL: 10 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

      • HTL: 40 nm of the synthesized terphenyl-based HTM (from Protocol 2)

      • EML: 20 nm of the terphenyl-based host (from Protocol 1) co-deposited with a phosphorescent dopant (e.g., 10 wt% of Ir(ppy)₃ for green emission).

      • ETL: 40 nm of 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

      • EIL: 1 nm of Lithium Fluoride (LiF)

      • Cathode: 100 nm of Aluminum (Al)

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization of Materials and Devices

Thorough characterization is essential to evaluate the synthesized materials and the performance of the fabricated OLEDs.

Characterization TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural verification of synthesized materials.
Mass Spectrometry (MS) Confirmation of molecular weight.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg).
UV-Vis Spectroscopy & Photoluminescence Study of optical absorption and emission properties.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels.
Current-Voltage-Luminance (J-V-L) Evaluation of OLED electrical and light-output characteristics.
Electroluminescence (EL) Spectroscopy Measurement of the emission spectrum and color coordinates (CIE).
External Quantum Efficiency (EQE) Determination of the device's light-emission efficiency.

Conclusion

This compound is a versatile and indispensable building block for the development of high-performance OLED materials. Its robust terphenyl core provides excellent thermal and morphological stability, while the reactive bromine sites allow for extensive functionalization through established synthetic methodologies like Suzuki and Buchwald-Hartwig couplings. The protocols and application notes presented herein provide a solid foundation for researchers to design and synthesize novel host and transport materials, ultimately contributing to the advancement of more efficient and stable OLED technologies.

References

  • Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Novel host material for highly efficient blue phosphorescent OLEDs. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display. (2015, July 3). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. (n.d.). OSTI.GOV. Retrieved January 5, 2026, from [Link]

  • Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for p-i-n perovskite solar cells. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Preparation method of compound for organic electroluminescent device. (n.d.). Google Patents.
  • Novel host material for highly efficient blue phosphorescent OLEDs. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Enhancing OLED emitter efficiency through increased rigidity. (2024, March 8). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Designing Host Materials for the Emissive Layer of Single‐Layer Phosphorescent Organic Light‐Emitting Diodes: Toward Simplified Organic Devices. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • (PDF) Characteristics Study of OLED Materials. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • ChemInform Abstract: Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Dynamic characterization and modeling of organic light-emitting diodes (OLEDs). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of Tetra-substituted Alkenes. (n.d.). Scilit. Retrieved January 5, 2026, from [Link]

  • Novel host materials for blue phosphorescent OLEDs. (2025, August 9). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2009, October 27). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the m-Terphenyl Scaffold

The m-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, offering a rigid and well-defined three-dimensional architecture. The strategic functionalization of this core is paramount for tuning its electronic, photophysical, and biological properties. 3,3''-dibromo-1,1':3',1''-terphenyl serves as a versatile and pivotal starting material, with two reactive bromine atoms that can be selectively or sequentially functionalized through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of Suzuki-Miyaura, Sonogashira, and Heck reactions utilizing this substrate, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck couplings), and concluding with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst. The choice of ligands, bases, and solvents is critical for achieving high efficiency and selectivity in these transformations.

Core Concepts and Mechanistic Overview

A foundational understanding of the underlying mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura reaction, which shares fundamental steps with other palladium-catalyzed cross-couplings.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) ArPd(II)(X)L2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (R'-B(OR)2) ArPd(II)(X)L2->Transmetalation Base ArPd(II)(R')L2 Ar-Pd(II)-R' (L)n Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Reductive_Elimination->Product

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

The cycle is initiated by the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step. The subsequent transmetalation with an organoboron reagent is facilitated by a base. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Arylated m-Terphenyls

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the arylation of this compound. This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.

Key Considerations for Success:
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like substituted terphenyls, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.[2] Palladium complexes with ferrocenylphosphine ligands, like Pd(dppf)Cl₂, are also highly effective.

  • Base and Solvent System: A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The selection of the base can significantly influence the reaction rate and yield.[3] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

  • Control of Stoichiometry for Mono- vs. Di-substitution: The stoichiometry of the boronic acid or ester coupling partner can be controlled to favor either mono- or di-arylation. Using a slight excess of the dibromoterphenyl will favor mono-substitution, while using an excess of the boronic acid will drive the reaction towards the di-substituted product. Sequential couplings with different boronic acids can be achieved by isolating the mono-arylated intermediate.[4]

Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of a symmetrically 3,3''-diarylated-1,1':3',1''-terphenyl.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OReflux12>90 (model)[5]
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901685-95[5]
Pd/CK₂CO₃CH₃CN80878-91 (p-terphenyl)[6]

Application Note 2: Sonogashira Coupling for the Synthesis of Alkynylated m-Terphenyls

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of alkyne moieties onto the m-terphenyl scaffold.[7][8] These alkynylated derivatives are valuable precursors for polymers, functional materials, and complex molecular architectures through subsequent "click" chemistry or further coupling reactions.

Key Considerations for Success:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[7][8] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling).

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[7][8] Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and unwanted side reactions.

  • Selective Mono-alkynylation: Similar to the Suzuki coupling, selective mono-alkynylation can be achieved by carefully controlling the stoichiometry of the reagents.[9] Using an excess of the dibromoterphenyl and carefully monitoring the reaction progress can lead to the desired mono-substituted product.

Experimental Protocol: Double Sonogashira Coupling

This protocol outlines the synthesis of a symmetrically 3,3''-dialkynylated-1,1':3',1''-terphenyl.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-6 mol%)

  • Triethylamine (TEA)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and CuI (0.03-0.06 mmol).

  • Add the anhydrous and degassed solvent (e.g., 10 mL THF) and triethylamine (e.g., 5 mL).

  • Add the terminal alkyne (2.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuITEATHFRT-502-1280-95 (model)[10]
Pd(OAc)₂/XPhos/CuIDIPAToluene6016High (model)[7]
Pd₂(dba)₃/P(t-Bu)₃ (Cu-free)Cs₂CO₃Dioxane8012Good (model)[7]

Application Note 3: Heck Reaction for the Vinylation of m-Terphenyls

The Heck reaction provides a powerful method for the formation of C(sp²)–C(sp²) bonds through the coupling of an aryl halide with an alkene.[1][11] This reaction is particularly useful for introducing vinyl groups onto the m-terphenyl core, which can then be used in polymerization reactions or as handles for further functionalization.

Key Considerations for Success:
  • Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst. The choice of ligand can influence the regioselectivity and efficiency of the reaction.[11] For aryl bromides, phosphine ligands are often employed. "Ligandless" conditions, where the palladium salt is used without an added phosphine ligand, can also be effective, particularly with more reactive aryl iodides.

  • Base and Solvent: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr generated during the catalytic cycle.[1][11] Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[1]

Experimental Protocol: Double Heck Reaction

This protocol describes the synthesis of a symmetrically 3,3''-divinylated-1,1':3',1''-terphenyl using an acrylate as the coupling partner.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6-10 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous DMF

  • Sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed reaction tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03-0.05 mmol), and P(o-tol)₃ (0.06-0.10 mmol).

  • Add anhydrous DMF (10 mL), followed by triethylamine (3.0 mmol) and the alkene (2.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/P(o-tol)₃TEADMF10024Good (general)[12]
PdCl₂(PPh₃)₂NaOAcNMP12012Moderate-Good[11]
"Ligand-free" Pd(OAc)₂K₂CO₃DMF/H₂O804Good (model)[11]

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of functionalized m-terphenyl derivatives.

Synthetic Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base glassware Prepare Glassware: - Flame-dry Schlenk flask - Inert atmosphere (Ar/N2) reagents->glassware solvent Add Solvent & Degas glassware->solvent heating Heat & Stir (Monitor by TLC/LC-MS) solvent->heating quench Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization: - NMR - MS - etc. chromatography->characterization

Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized m-terphenyl derivatives. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in drug discovery, materials science, and organic synthesis. Further exploration of novel catalysts and ligands, as well as the development of more sustainable reaction conditions, will continue to expand the synthetic utility of this important building block.

References

  • Benchchem.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
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  • Molbase. 3,3''-di-tert-butyl-1,1':3',1''-terphenyl-2,2''-diol. m.molbase.com.
  • Matyjaszewski, K., & Gnanou, Y. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Polymers, 10(9), 956.
  • MacMillan, S. N., & Flogeras, J. C. (2023). Synthesis of Ti Complexes Supported by an ortho-Terphenoxide Ligand and Their Applications in Alkyne Hydroamination Catalysis. Organometallics, 42(4), 289-297.
  • Dhiman, S., & Singh, M. S. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry.
  • Wikipedia. (2024, November 28). Heck reaction.
  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 21(9), 1148.
  • ResearchGate. (2002). ChemInform Abstract: Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction.
  • MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14804-14813.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. Benchchem.com.
  • Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 931-943.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Kurokhtina, A. A., Larina, E. V., Lagoda, N. A., Grigoryeva, T. A., & Schmidt, A. F. (2023). Double Mizoroki–Heck Arylation of Terminal Alkenes in the Presence of “Ligand-Free” Palladium Catalytic Systems. Russian Journal of Organic Chemistry, 59(10), 1704-1708.
  • Gutierrez, O., & Sigman, M. S. (2016). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. Journal of the American Chemical Society, 138(42), 13830-13833.
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  • PubMed Central. (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
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Preparation of Conjugated Poly(m,m'-terphenylene)s using 1,3-bis(3-bromophenyl)benzene: A Guide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel conjugated materials for advanced applications.

Introduction: The Architectural Significance of Meta-Linked Polyphenylenes

Conjugated polymers have emerged as a cornerstone of modern materials science, underpinning innovations in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2] The electronic and photophysical properties of these materials are intrinsically linked to their molecular architecture—specifically, the nature of the aromatic units and the connectivity between them. While much focus has been placed on linear, para-linked polyphenylenes, which promote extensive π-conjugation and high charge carrier mobilities, meta-linked structures offer a unique and compelling set of properties.

The introduction of meta-linkages into a polyphenylene backbone disrupts the linear conjugation, leading to the formation of more localized electronic states. This disruption is not a detriment; rather, it is a design tool. It can result in polymers with wider bandgaps, which is highly desirable for blue-light-emitting materials in OLEDs.[1][3] Furthermore, the kinked, non-linear structure imparted by meta-linkages can enhance solubility and promote the formation of stable amorphous films, a critical requirement for the fabrication of uniform, large-area electronic devices.[4]

This application note provides a detailed guide to the synthesis of novel conjugated polymers based on the monomer 1,3-bis(3-bromophenyl)benzene (also known as 3,3'-dibromo-m-terphenyl). This C2-symmetric monomer is an excellent building block for creating well-defined poly(m,m'-terphenylene) structures. We will present two powerful and widely used palladium- and nickel-catalyzed cross-coupling methodologies: Suzuki-Miyaura Polymerization and Yamamoto Homocoupling . These protocols are designed to be robust and adaptable, providing researchers with a solid foundation for exploring this promising class of materials.

Monomer Profile: 1,3-bis(3-bromophenyl)benzene

The starting point for our polymer synthesis is the bifunctional monomer 1,3-bis(3-bromophenyl)benzene.

PropertyValueSource
Chemical Structure
IUPAC Name 1-bromo-3-(3-bromophenyl)benzene
Synonyms 3,3'-Dibromo-m-terphenyl
CAS Number 16400-51-4[5]
Molecular Formula C₁₈H₁₂Br₂
Molecular Weight 388.10 g/mol
Appearance Off-white to light yellow solid

The two bromine atoms are positioned on the terminal phenyl rings, making them ideal leaving groups for cross-coupling reactions. The central meta-phenylene linkage is the key design element that will define the polymer's kinked architecture.

Synthetic Methodologies: Pathways to Poly(m,m'-terphenylene)

We present two distinct, yet complementary, palladium- and nickel-catalyzed methods for the polymerization of 1,3-bis(3-bromophenyl)benzene. The choice of method will depend on the desired polymer structure (homopolymer vs. copolymer) and the availability of co-monomers.

Protocol 1: Yamamoto Homocoupling for Poly(m,m'-terphenylene)

Yamamoto coupling is a powerful method for the dehalogenative homocoupling of aryl halides, driven by a zerovalent nickel complex.[6] This approach is particularly well-suited for synthesizing homopolymers from dibromo-functionalized monomers like 1,3-bis(3-bromophenyl)benzene. The reaction proceeds via the formation of an organonickel intermediate, followed by reductive elimination to form a new carbon-carbon bond.

  • Catalyst System: A zerovalent nickel species, typically generated in situ from the reduction of a Ni(II) salt (e.g., NiCl₂) with a reducing agent (e.g., zinc), or by using a pre-formed Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. Ni(COD)₂ is often preferred for its high reactivity and solubility.

  • Ligand: A bidentate phosphine or bipyridine ligand is crucial. 2,2'-Bipyridine (bpy) is commonly used to stabilize the nickel species, prevent premature catalyst decomposition, and facilitate the reductive elimination step.

  • Solvent: A high-boiling, aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) is required to ensure the solubility of the growing polymer chains and to allow the reaction to proceed at an appropriate temperature (typically >80 °C).

  • Additives: 1,5-Cyclooctadiene (COD) is often added in excess when using Ni(COD)₂ to stabilize the active catalytic species throughout the polymerization.

Yamamoto_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Ni(COD)₂, bpy, COD to anhydrous DMF monomer_add 2. Add Monomer (1,3-bis(3-bromophenyl)benzene) reagents->monomer_add In glovebox heating 3. Heat to 80-90°C (24-48 hours) monomer_add->heating Under N₂ quench 4. Cool & Precipitate in acidic Methanol heating->quench filter 5. Filter the solid quench->filter soxhlet 6. Soxhlet Extraction (Acetone, Hexane, Chloroform) filter->soxhlet dry 7. Dry polymer under vacuum soxhlet->dry

Caption: Workflow for Yamamoto Polymerization.

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Reagent Setup (in a glovebox): To a dried Schlenk flask equipped with a magnetic stir bar, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 1.2 eq), 2,2'-bipyridine (bpy, 1.2 eq), and 1,5-cyclooctadiene (COD, 1.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a monomer concentration of approximately 0.1 M. Stir the mixture until a deep reddish-purple solution forms, indicating the formation of the active Ni(0)bpy complex.

  • Monomer Addition: Add 1,3-bis(3-bromophenyl)benzene (1.0 eq) to the reaction flask.

  • Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 85°C with vigorous stirring under a positive pressure of nitrogen for 24-48 hours. The solution will typically become more viscous and may change color.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol acidified with a small amount of concentrated HCl. This will precipitate the polymer.

  • Purification:

    • Collect the crude polymer by filtration.

    • Wash the solid extensively with methanol and water.

    • To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents, typically acetone, hexane, and finally chloroform or tetrahydrofuran (THF) to collect the desired polymer fraction.

    • Precipitate the polymer from the chloroform/THF fraction into methanol again.

  • Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 50°C overnight.

Protocol 2: Suzuki-Miyaura Polycondensation for Alternating Copolymers

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[7][8] For polymerization, this translates to a step-growth polycondensation between a dihalo-monomer and a diboronic acid or diboronic ester monomer. This method allows for the creation of alternating copolymers by reacting 1,3-bis(3-bromophenyl)benzene with a different aromatic or heteroaromatic diboronic acid/ester.

  • Catalyst System: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, it is often more robust to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in the presence of a phosphine ligand. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is also an excellent choice.

  • Ligand: Bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, or more advanced biaryl phosphines (e.g., SPhos, XPhos) are used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher molecular weight polymers.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[8] An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used. A phase-transfer catalyst is needed to bring the aqueous base into the organic phase.

  • Phase-Transfer Catalyst (PTC): To facilitate the reaction between the organic-soluble monomers and catalyst and the aqueous-soluble base, a PTC such as Aliquat® 336 or tetrabutylammonium bromide (TBAB) is employed.

  • Solvent System: A two-phase solvent system is typical, consisting of an organic solvent like toluene or THF to dissolve the monomers and polymer, and water to dissolve the base.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-Ar'(L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination ArAr Ar-Ar' (Polymer) TM->ArAr ArBr Ar-Br (Monomer 1) ArBr->OA ArBOH2 Ar'-B(OH)₂ (Monomer 2) ArBOH2->TM Base Base (e.g., CO₃²⁻) Base->TM

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Setup: To a Schlenk flask equipped with a condenser and magnetic stir bar, add 1,3-bis(3-bromophenyl)benzene (1.0 eq), an aromatic diboronic acid or bis(pinacolato)diboron ester (1.0 eq), and the phase-transfer catalyst (e.g., Aliquat® 336, 2-3 drops).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Solvent Addition: Add an organic solvent, such as toluene, to dissolve the monomers (target concentration ~0.1 M).

  • Degassing: Bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Base Addition: While stirring vigorously, add a degassed 2 M aqueous solution of Na₂CO₃ (4.0 eq).

  • Polymerization: Heat the biphasic mixture to reflux (around 90-100°C) under a nitrogen atmosphere for 48-72 hours.

  • Work-up:

    • Cool the reaction to room temperature. If the polymer has precipitated, collect it by filtration.

    • If the polymer is soluble, separate the organic layer. Wash it with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.

  • Purification:

    • Precipitate the concentrated polymer solution into a large volume of methanol.

    • Collect the polymer by filtration.

    • Further purification can be achieved by redissolving the polymer in a minimal amount of THF or chloroform and re-precipitating it into methanol.

  • Drying: Collect the final polymer and dry it in a vacuum oven at 50°C overnight.

Characterization and Expected Properties

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers. The properties of the resulting poly(m,m'-terphenylene) will be influenced by the synthetic method and reaction conditions.

Standard Characterization Techniques:
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[9][10][11] THF is a common eluent for these types of polymers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit and to verify the absence of end-group signals in high molecular weight samples.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the disappearance of C-Br stretching vibrations and the presence of characteristic aromatic C-H and C=C vibrations.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess thermal stability (decomposition temperature), while Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), which is important for understanding the material's amorphous nature and processing window.[12][13]

  • UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are crucial for determining the optical properties of the conjugated polymer, including its absorption and emission maxima, which are indicative of its electronic bandgap.

Table of Expected Polymer Properties:

The following table provides representative data based on literature values for structurally similar polyphenylene derivatives.[14] Actual results may vary depending on the precise synthetic conditions and the chosen co-monomer in the case of Suzuki polymerization.

PropertyYamamoto HomopolymerSuzuki Copolymer (Illustrative)
Mₙ ( g/mol ) 3,000 - 10,0005,000 - 15,000
PDI (Mₙ/Mₙ) 1.8 - 2.51.6 - 2.2
Solubility Good in THF, Chloroform, TolueneGood in THF, Chloroform, Toluene
Thermal Stability (Td5) > 400 °C> 400 °C
UV-Vis λₘₐₓ (film) ~340 - 360 nmDependent on co-monomer
PL λₘₐₓ (film) ~400 - 430 nm (Violet-Blue)Dependent on co-monomer

Conclusion and Outlook

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of novel conjugated polymers from 1,3-bis(3-bromophenyl)benzene. Both Yamamoto homocoupling and Suzuki-Miyaura polycondensation offer versatile routes to poly(m,m'-terphenylene)s, a class of materials with significant potential for applications in organic electronics, particularly as blue-emitting components in OLEDs. The inherent meta-linkage in the monomer backbone ensures good solubility and film-forming properties, which are critical for device fabrication. By carefully controlling the reaction conditions, researchers can tune the molecular weight and, in the case of Suzuki polymerization, the electronic properties by selecting appropriate co-monomers. This guide serves as a comprehensive starting point for the exploration and development of these advanced materials.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • New Method for the Preparation of Poly(2,5-thienylene), Poly(p-phenylene), and Related Polymers. ResearchGate. Available at: [Link]

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of head-to-tail-type poly(1,3-phenylene) with high degrees of polymerization catalyzed by Nickel(II)-(N-heterocyclic Carbene) complex. ChemRxiv. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]

  • Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds. ResearchGate. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Materials used for organic light-emitting diodes - Organic electroactive compounds. ResearchGate. Available at: [Link]

  • ANALYSIS of POLYMERS by GPC/sEC enerGy & ChemiCAl APPliCAtions. Agilent. Available at: [Link]

  • Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI. Available at: [Link]

  • Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes. Royal Society of Chemistry. Available at: [Link]

  • Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. Semantic Scholar. Available at: [Link]

  • Analysis of elastomers by GPC/SEC. Agilent. Available at: [Link]

  • Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings. MDPI. Available at: [Link]

  • Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Crimson Publishers. Available at: [Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. Available at: [Link]

  • The third strategy: modulating emission colors of organic light-emitting diodes with UV light during the device fabrication process. Nature. Available at: [Link]

  • Synthesis of poly(p-phenylene-vinylene) derivative having amphiphilic substituents by palladium-catalyzed three-component coupling polymerization of p-bromophenylallene and nucleophile containing oligo-oxyethylene units. ResearchGate. Available at: [Link]

  • Synthesis of poly(p‐phenylene) macromonomers and multiblock copolymers. Semantic Scholar. Available at: [Link]

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Application Note: 3,3''-Dibromo-1,1':3',1''-terphenyl as a Linker for Robust Covalent Organic Frameworks via C-C Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Rigid Terphenyl Linkers and Carbon-Carbon Bonds in COF Synthesis

Covalent Organic Frameworks (COFs) have emerged as a significant class of porous crystalline materials, offering unparalleled opportunities for designing materials with bespoke functionalities.[1][2] Their applications are vast, ranging from gas storage and separation to catalysis and drug delivery.[3][4] The choice of organic linkers is paramount in dictating the topology, porosity, and ultimately, the properties of the resulting COF.[5] While many COFs are constructed through reversible condensation reactions (e.g., imine or boronate ester formation), the resulting linkages can sometimes be susceptible to hydrolysis, limiting their stability in certain applications.

This application note focuses on the use of 3,3''-Dibromo-1,1':3',1''-terphenyl as a building block for the synthesis of a highly robust porous organic polymer. The inherent rigidity of the m-terphenyl core provides a well-defined geometry, which is crucial for achieving an ordered porous structure. Furthermore, the presence of two terminal bromine atoms allows for the formation of strong, irreversible carbon-carbon bonds through coupling reactions, leading to a framework with exceptional chemical and thermal stability.[6] This approach is particularly advantageous for applications requiring long-term stability in harsh chemical environments.

The synthesis strategy detailed herein utilizes a Yamamoto coupling reaction, a nickel-mediated homocoupling of aryl halides, to construct a poly(m-terphenylene) network.[6] This method is effective for creating extended aromatic polymers from brominated precursors.[7] The resulting material, while potentially less crystalline than some COFs formed through reversible reactions, offers a robust, permanently porous framework suitable for a variety of applications.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for designing a successful synthesis.

PropertyValueSource
IUPAC Name 1,3-bis(3-bromophenyl)benzene[8]
Molecular Formula C₁₈H₁₂Br₂[8]
Molecular Weight 388.10 g/mol [9]
Appearance White to off-white powder/crystal[9]
CAS Number 95962-62-2[8]

Experimental Protocol: Synthesis of Porous Poly(m-terphenylene) via Yamamoto Coupling

This protocol describes the synthesis of a porous organic polymer from this compound via a nickel-catalyzed Yamamoto homocoupling reaction.

Rationale for Experimental Choices:

  • Catalyst: A Ni(0) complex, typically generated in situ from Ni(COD)₂, is used as the catalyst for the homocoupling of aryl bromides. 2,2'-Bipyridine is used as a ligand to stabilize the nickel complex and promote the reductive elimination step that forms the C-C bond.[6]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the monomer and the polymer intermediates, as well as its high boiling point, which is suitable for the reaction temperature.

  • Temperature: The reaction is carried out at an elevated temperature to ensure a sufficient reaction rate for the polymerization.

  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the synthesis.

Materials and Reagents:

ReagentPuritySupplier
This compound>97%e.g., TCI, ChemScene
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]98%e.g., Sigma-Aldrich
2,2'-Bipyridine (bpy)≥99%e.g., Sigma-Aldrich
1,5-Cyclooctadiene (COD)≥99%e.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)37%e.g., Sigma-Aldrich
MethanolACS gradee.g., Fisher Scientific
ChloroformACS gradee.g., Fisher Scientific

Step-by-Step Protocol:

  • Preparation: In a glovebox, add this compound (e.g., 388 mg, 1.0 mmol), Ni(COD)₂ (e.g., 550 mg, 2.0 mmol), 2,2'-bipyridine (e.g., 312 mg, 2.0 mmol), and 1,5-cyclooctadiene (e.g., 0.25 mL, 2.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the Schlenk flask.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C for 48 hours under an argon atmosphere with vigorous stirring. A color change to a dark brown or black suspension is typically observed, indicating the formation of the polymer.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of 2 M HCl to quench the reaction and dissolve any residual nickel catalyst.

    • Stir the mixture for 4 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the solid sequentially with water, methanol, and chloroform to remove any unreacted monomer and oligomers.

    • Perform a Soxhlet extraction of the crude product with THF for 24 hours to further purify the polymer.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield the porous poly(m-terphenylene) as a fine powder.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_final Final Product reagents This compound + Ni(COD)₂ + bpy + COD reaction Add Anhydrous DMF Heat at 80°C for 48h reagents->reaction 1 quench Quench with 2M HCl reaction->quench 2 filter_wash Filter & Wash (Water, Methanol, Chloroform) quench->filter_wash 3 soxhlet Soxhlet Extraction (THF) filter_wash->soxhlet 4 dry Vacuum Dry at 120°C soxhlet->dry 5 product Porous Poly(m-terphenylene) dry->product 6

Caption: Workflow for the synthesis of porous poly(m-terphenylene).

Characterization of the Resulting Porous Polymer

Standard characterization techniques should be employed to confirm the successful synthesis and to evaluate the properties of the material.

1. Structural Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the polymerization, the FT-IR spectrum of the product should be compared with that of the monomer. The disappearance of the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region) and the appearance of characteristic peaks for the polypenylene backbone are indicative of successful polymerization.

  • Solid-State ¹³C NMR Spectroscopy: Provides detailed information about the carbon environment in the polymer network, confirming the formation of new C-C bonds.

2. Crystallinity and Morphology:

  • Powder X-ray Diffraction (PXRD): To assess the degree of crystallinity of the synthesized material. While polymers formed through irreversible coupling may not exhibit sharp, well-defined peaks like crystalline COFs, broad peaks can indicate short-range order.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized polymer.

3. Porosity and Surface Area:

  • Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. A type I or type IV isotherm is expected for microporous or mesoporous materials, respectively.

Expected Results:

Characterization TechniqueExpected Outcome
FT-IR Disappearance of C-Br stretching bands; presence of aromatic C-H and C=C stretching bands.
PXRD Broad diffraction peaks, indicating an amorphous or semi-crystalline nature.
N₂ Adsorption at 77K Type I or IV isotherm, indicating permanent porosity with a significant BET surface area.

Applications in Research and Drug Development

The robust nature of C-C bonded porous polymers derived from this compound makes them attractive candidates for various applications.

  • Drug Delivery: The porous network can be loaded with therapeutic agents.[1][10] The high stability of the framework ensures the integrity of the carrier in biological media. The pore size can be tuned to control the loading and release kinetics of drug molecules.[10]

  • Heterogeneous Catalysis: The high surface area and chemical inertness of the polymer make it an excellent support for catalytic nanoparticles or organometallic catalysts.[4]

  • Adsorbents for Pollutant Removal: The porous structure can be utilized for the adsorption of organic pollutants from aqueous solutions.

Conclusion

The use of this compound as a linker in the synthesis of porous organic polymers via Yamamoto coupling offers a pathway to highly stable materials with permanent porosity. The rigidity of the m-terphenyl unit and the robustness of the resulting C-C bonds contribute to a framework with exceptional chemical and thermal stability, making it suitable for demanding applications in drug delivery, catalysis, and environmental remediation. The protocol provided herein offers a reproducible method for the synthesis of these promising materials.

G cluster_linker Linker Properties cluster_synthesis Synthesis Strategy cluster_material Resulting Material cluster_apps Applications linker This compound prop1 Rigid m-terphenyl core linker->prop1 prop2 Terminal Bromine atoms linker->prop2 synthesis Yamamoto Coupling prop2->synthesis bond Irreversible C-C bond formation synthesis->bond material Porous Poly(m-terphenylene) bond->material prop3 High Stability (Chemical & Thermal) material->prop3 prop4 Permanent Porosity material->prop4 app1 Drug Delivery prop3->app1 app2 Catalysis prop3->app2 prop4->app1 app3 Adsorption prop4->app3

Caption: Logical relationship of linker properties to material characteristics and applications.

References

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  • Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC advances, 11(62), 39564-39569. [Link]

  • 1,1':3',1''-Terphenyl, 3,3''-dibromo-. CymitQuimica.
  • Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes. Polymer Chemistry. 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3''-dibromo-1,1':3',1''-terphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable terphenyl derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic methodologies.

Introduction

The synthesis of this compound, a key building block in materials science and organic electronics, often presents challenges in achieving high yields and purity. The most common synthetic routes involve transition-metal-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Ullmann couplings. Success in these reactions hinges on a nuanced understanding of the interplay between catalysts, ligands, bases, and reaction conditions. This guide will equip you with the knowledge to navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am not getting any, or very little, of the desired this compound. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration in cross-coupling reactions. The root cause often lies in one of the following areas:

  • Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction. Ensure your catalyst is from a reputable supplier and has been stored under appropriate conditions (e.g., under an inert atmosphere). For Suzuki reactions, if you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the catalyst and promoting unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2] It is crucial to thoroughly degas your solvents and reaction mixture and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Inappropriate Base: The choice and quality of the base are critical, especially in Suzuki-Miyaura couplings. The base activates the boronic acid for transmetalation.[3] The effectiveness of a base can be highly substrate-dependent. If you are using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For challenging couplings, stronger bases like K₃PO₄ may be more effective.

  • Poor Quality Reagents: The purity of your starting materials, 1,3-dibromobenzene and 3-bromophenylboronic acid (for Suzuki) or two equivalents of 1,3-dibromobenzene (for Ullmann), is paramount. Impurities can poison the catalyst or participate in side reactions.

Problem 2: Presence of Multiple Spots on TLC Analysis, Indicating a Mixture of Products

Q: My TLC plate shows several spots in addition to what I believe is my product. What are these byproducts and how can I minimize them?

A: The formation of byproducts is a frequent challenge. The most common culprits are:

  • Homocoupling Products: In Suzuki reactions, the self-coupling of the boronic acid (to form 3,3'-dibromobiphenyl) is a major side reaction, often exacerbated by the presence of oxygen.[2] In Ullmann reactions, the homocoupling of the aryl halide is the intended reaction to form a symmetrical biaryl, but in the synthesis of an unsymmetrical terphenyl, it would be a side reaction. To minimize boronic acid homocoupling, rigorous degassing and the use of a Pd(0) precatalyst are recommended.

  • Mono-substituted and Tri-substituted Byproducts: In the synthesis of the di-substituted terphenyl, you may see the formation of mono-brominated terphenyl or even tri-brominated species. This is often a result of incomplete reaction or over-reaction. Careful control of stoichiometry and reaction time is key. Monitoring the reaction by TLC or GC-MS can help you determine the optimal time to quench the reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by moisture and certain basic conditions, leading to the formation of bromobenzene from 3-bromophenylboronic acid, which then fails to couple. Using anhydrous solvents and carefully selecting the base can mitigate this issue.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to isolate pure this compound from my crude reaction mixture. What are the best purification techniques?

A: The purification of polycyclic aromatic hydrocarbons like terphenyls can be challenging due to their similar polarities. Here are some effective strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. For nonpolar compounds like terphenyls, a silica gel column with a nonpolar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is typically effective. Careful selection of the solvent system based on TLC analysis is crucial for good separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products. You may need to screen various solvents or solvent mixtures to find the optimal conditions.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful technique to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for this compound: Suzuki-Miyaura or Ullmann coupling?

A1: Both routes have their advantages and disadvantages. The Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, higher functional group tolerance, and typically better yields.[4] However, it requires the synthesis and handling of boronic acids, which can sometimes be unstable. The Ullmann coupling , while being one of the oldest cross-coupling reactions, traditionally requires harsh conditions (high temperatures) and can give erratic yields.[5] Modern modifications have improved its scope and conditions, but the Suzuki reaction often remains the more reliable choice for this type of transformation.

Q2: What is the optimal catalyst and ligand for the Suzuki-Miyaura synthesis of this terphenyl?

A2: The choice of catalyst and ligand is critical and often requires screening for a specific substrate. For the coupling of aryl bromides, a variety of palladium catalysts can be effective. A common starting point is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald-Hartwig family (e.g., SPhos, XPhos) can be highly effective, especially for more challenging couplings.

Q3: How does the choice of base affect the yield in a Suzuki-Miyaura reaction?

A3: The base plays a crucial role in the catalytic cycle by activating the boronic acid. Common inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For many standard Suzuki couplings, K₂CO₃ or Na₂CO₃ are sufficient. For more difficult couplings, the more soluble and basic Cs₂CO₃ or K₃PO₄ often provide better results. The optimal base should be determined empirically for your specific reaction.

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the progress of the reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. By co-spotting the reaction mixture with the starting materials, you can visualize the progress.

  • GC-MS: This technique provides more quantitative information about the composition of the reaction mixture, allowing you to determine the conversion of starting materials and the relative amounts of product and byproducts.

Experimental Protocols

The following are representative protocols for the synthesis of a 3,3''-dibromo-m-terphenyl derivative. Note that these are general procedures and may require optimization for your specific setup and scale.

Protocol 1: Suzuki-Miyaura Coupling (Adapted from general procedures)

This protocol describes the coupling of 1,3-dibromobenzene with 3-bromophenylboronic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
1,3-Dibromobenzene235.901.18 g5.0 mmol1.0
3-Bromophenylboronic acid200.822.21 g11.0 mmol2.2
Pd(PPh₃)₄1155.560.29 g0.25 mmol0.05
K₂CO₃138.212.76 g20.0 mmol4.0
Toluene-50 mL--
Ethanol-10 mL--
Water-10 mL--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.18 g, 5.0 mmol), 3-bromophenylboronic acid (2.21 g, 11.0 mmol), Pd(PPh₃)₄ (0.29 g, 0.25 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Ullmann-type Coupling (Conceptual)

The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper at high temperatures. To synthesize an unsymmetrical terphenyl like this compound via an Ullmann-type reaction, a more modern approach with a soluble copper catalyst and ligands at lower temperatures would be preferable, though less common than the Suzuki approach for this specific target. A traditional Ullmann approach would lead to a mixture of products.

Visualizing the Reaction Mechanisms

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Ar-Br 1,3-Dibromobenzene Ar-Pd(II)(Br)L2 Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Ar'-B(OH)2 3-Bromophenylboronic acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Pd(0)L2 Active Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)(Br)L2 OxAdd Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar' Complex Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Product This compound Ar-Pd(II)-Ar'L2->Product Reductive Elimination RedElim Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ullmann Coupling

Ullmann_Coupling 2 Ar-Br 2 x 1,3-Dibromobenzene Ar-Cu(I)-Br Organocopper Intermediate 2 Ar-Br->Ar-Cu(I)-Br Cu(0) Copper Metal Cu(0)->Ar-Cu(I)-Br Oxidative Addition Heat High Temperature Product Symmetrical Biaryl (e.g., 3,3'-Dibromobiphenyl) Ar-Cu(I)-Br->Product Coupling Coupling Coupling CuBr Copper(I) Bromide Product->CuBr

Caption: Simplified mechanism of the classic Ullmann coupling.

References

Identifying side products in terphenyl cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for terphenyl synthesis via cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. Here, we address common challenges, with a focus on identifying and mitigating unwanted side products. Our approach is rooted in mechanistic understanding to provide you with robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in my terphenyl synthesis using Suzuki-Miyaura coupling?

A1: In Suzuki-Miyaura coupling for terphenyl synthesis, the most prevalent side products stem from three primary competing reaction pathways:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid or ester, which is replaced by a carbon-hydrogen bond.[1][2] This side reaction consumes your nucleophilic coupling partner, reducing the yield of the desired terphenyl and generating a simpler arene byproduct that can complicate purification.[2]

  • Homocoupling: This reaction leads to the formation of symmetrical biaryl byproducts. It can occur through the coupling of two molecules of the boronic acid (to form a quaterphenyl) or two molecules of the aryl halide.[3][4] The presence of oxygen can significantly promote the homocoupling of boronic acids.[3][5]

  • Hydrodehalogenation: In this side reaction, the halogen atom of your aryl halide is replaced by a hydrogen atom, resulting in a reduced, non-coupled arene byproduct.[6][7] This is particularly common with electron-rich aryl halides and highly active catalyst systems.[6]

Q2: I'm using a Stille coupling approach. Are the side products different?

A2: Yes, while there are some overlapping concepts, the primary side product of concern in Stille coupling is the homocoupling of the organostannane reagent .[8][9][10] This results in the formation of a symmetrical biaryl (R²-R²) from your organotin compound.[9] The mechanism can involve the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[9] While less common than in Suzuki reactions, hydrodehalogenation of the organic halide can also occur.

Q3: My reaction is sluggish, and I'm seeing a lot of starting material decomposition. What's happening?

A3: Sluggish reactions and starting material decomposition are often linked. In the context of Suzuki-Miyaura coupling, the instability of the boronic acid is a frequent culprit, leading to protodeboronation.[7] This is especially true for heteroaryl boronic acids.[7] For instance, 2-pyridineboronic acid is notoriously unstable and prone to this side reaction.[2] The decomposition of your nucleophile means there is less available to participate in the desired cross-coupling, leading to low conversion rates.

Troubleshooting Guides

Issue 1: Significant Protodeboronation Observed

Symptoms:

  • Low yield of the desired terphenyl.

  • Presence of a significant amount of a byproduct corresponding to the protonated form of your boronic acid starting material (e.g., biphenyl instead of a terphenyl).

Causality & Troubleshooting Strategies:

ParameterImpact on Protodeboronation & RationaleRecommended Action
Boronic Acid Derivative Boronic acids are susceptible to protodeboronation, especially under aqueous and basic conditions.[1][11]Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which undergo slow release of the active boronic acid.[2][12]
Base Strong bases can accelerate base-catalyzed protodeboronation.[1][13]Use a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides (NaOH, KOH).[2]
Solvent Protic solvents (e.g., water, alcohols) are a source of protons for protodeboronation.[2]Minimize the amount of water in the reaction or switch to anhydrous conditions if feasible for your system.[2][14]
Temperature Higher temperatures can increase the rate of decomposition.[2]Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Catalyst System A slow catalytic cycle allows more time for protodeboronation to occur.Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the desired cross-coupling, outcompeting the protodeboronation.[2][15]

Workflow for Minimizing Protodeboronation

cluster_0 Problem Identification cluster_1 Primary Intervention cluster_2 Secondary Optimization A Low Yield & Arene Byproduct B Switch to MIDA or Pinacol Boronate Ester A->B Address Nucleophile Stability C Use Weaker Base (e.g., K2CO3) B->C Fine-tune pH D Optimize Solvent (Anhydrous Conditions) C->D Minimize Proton Source E Lower Reaction Temperature D->E Control Kinetics F Screen High-Activity Catalyst/Ligand E->F Accelerate Cross-Coupling

Caption: Troubleshooting workflow for protodeboronation.

Issue 2: High Levels of Homocoupling Products Detected

Symptoms:

  • Formation of symmetrical biaryl byproducts derived from either the aryl halide or the organometallic reagent.

  • In Suzuki coupling, you might observe a quaterphenyl byproduct from the homocoupling of your biphenylboronic acid.

Causality & Troubleshooting Strategies:

ParameterImpact on Homocoupling & RationaleRecommended Action
Oxygen Dissolved oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[3][5] The reaction of Pd(0) with O₂ can form a palladium peroxo complex that is a key intermediate in the homocoupling pathway.[5]Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solvent prior to adding the catalyst.[3]
Catalyst Precursor Using a Pd(II) precatalyst without efficient in-situ reduction to Pd(0) can lead to a higher concentration of Pd(II) species that can mediate homocoupling.[16]Consider adding a mild reducing agent, such as potassium formate, to ensure the active Pd(0) catalyst is readily generated.[16]
Reaction Time & Temp. Extended reaction times at high temperatures in the presence of air increase the likelihood of homocoupling.[3]Monitor the reaction progress and work it up promptly upon completion. Avoid unnecessarily high temperatures.[4]
Stoichiometry An excess of the organometallic reagent can favor its homocoupling.Use a slight excess of the aryl halide relative to the organoboron or organotin compound.[4]

Mechanism of Oxygen-Mediated Homocoupling (Suzuki)

Pd(0)L2 Pd(0)L2 PeroxoComplex (η²-O₂)PdL₂ Pd(0)L2->PeroxoComplex + O₂ O2 O2 Adduct Adduct PeroxoComplex->Adduct + ArB(OH)₂ ArB(OH)2_1 ArB(OH)₂ ArPdArL2 trans-ArPd(Ar)L₂ Adduct->ArPdArL2 + ArB(OH)₂ - H₂O, B(OH)₃ ArB(OH)2_2 ArB(OH)₂ Biaryl Ar-Ar (Homocoupling Product) ArPdArL2->Biaryl Reductive Elimination Biaryl->Pd(0)L2 Regenerates Catalyst

Caption: Simplified mechanism of boronic acid homocoupling.

Issue 3: Dehalogenated Byproduct is a Major Contaminant

Symptoms:

  • Identification of a byproduct where the halogen of the aryl halide starting material has been replaced by a hydrogen atom.

Causality & Troubleshooting Strategies:

ParameterImpact on Hydrodehalogenation & RationaleRecommended Action
Solvent Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species, which then lead to hydrodehalogenation.[6][7]Switch to a non-alcoholic solvent such as dioxane, THF, or toluene.[7]
Base Some bases or their impurities can act as hydride sources. Water can also be a source of hydrogen.[6][17]Screen different bases. Ensure the base is of high purity. Anhydrous conditions may be beneficial.
Ligand Choice The electronic and steric properties of the phosphine ligand influence the relative rates of the desired cross-coupling versus the undesired reductive pathway.[6][18]Employ bulky, electron-rich ligands which can accelerate the desired reductive elimination of the cross-coupled product.[6][18]
Substrate Electronics Electron-rich aryl halides are often more prone to hydrodehalogenation.[6]For these challenging substrates, careful optimization of the ligand, base, and solvent system is critical.

Experimental Protocol: Screening for Optimal Conditions

This protocol provides a general framework for screening ligands and bases to minimize side product formation.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your aryl halide in the chosen anhydrous solvent (e.g., dioxane).

    • Prepare a stock solution of your boronic ester (e.g., biphenyl-4-boronic acid pinacol ester) in the same solvent.

    • Prepare separate stock solutions or slurries of different bases (e.g., K₃PO₄, K₂CO₃, CsF) in the solvent.

    • Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃).

  • Reaction Setup in a 24-Well Plate:

    • In an inert atmosphere glovebox, add the palladium precatalyst stock solution to each well.

    • Dispense the different phosphine ligands to be screened into designated wells (maintaining a consistent Pd:ligand ratio, e.g., 1:2).

    • Add the aryl halide and boronic ester stock solutions to all wells.

    • Initiate the reactions by adding the different base slurries to the appropriate wells.

  • Execution and Analysis:

    • Seal the reaction plate and place it on a heating block at the desired temperature.

    • After a set time (e.g., 12 hours), quench the reactions.

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired terphenyl product to the major side products (protodeboronated arene, homocoupled products, and dehalogenated arene).

  • Data Interpretation:

    • Compare the results across the different conditions to identify the ligand and base combination that provides the highest selectivity for the desired terphenyl product.

References

  • Wikipedia. Protodeboronation. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Couture, A., et al. (2022). Protodeboronation of (Hetero)
  • Wikipedia. Stille reaction. [Link]

  • Orbach, M., et al. (2012).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Smith, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Stille Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Chemical Communications. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]

  • ResearchGate. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]

  • Chemical Society Reviews. The chemistry of phosphines in constrained, well-defined microenvironments. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of California, Irvine. Cross-Coupling Chemistry. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

Sources

Technical Support Center: High-Purity Purification of 3,3''-Dibromo-m-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with 3,3''-dibromo-m-terphenyl. Achieving high purity is critical for its applications in organic electronics, such as OLEDs, and as a building block in complex molecular architectures.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the purification process.

Section 1: Understanding Your Compound & Common Impurities

This section addresses foundational knowledge crucial for troubleshooting purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3,3''-dibromo-m-terphenyl that are relevant for purification?

A1: Understanding the physical properties is the first step in designing a purification strategy. Key data is summarized below. The high boiling point and thermal stability make sublimation a viable high-purity technique.[1]

PropertyValueSignificance for Purification
Molecular Formula C₁₈H₁₂Br₂---
Molecular Weight 388.10 g/mol [3][4]Affects diffusion rates and behavior in mass spectrometry.
Appearance White to off-white crystalline solid[1][3]Discoloration (e.g., yellow, green, or orange) indicates impurities.[2][3]
Melting Point 55 °C[3] (Note: some sources report ~250°C, which is likely for a different isomer or a typo)A sharp melting point is a key indicator of purity. A broad melting range suggests impurities.[5][6]
Boiling Point 225 °C at 0.4 mmHg[1][3]The ability to be distilled or sublimed under vacuum without decomposition is a major advantage.
Solubility Soluble in ether and carbon disulfide; sparingly soluble in lower alcohols.[1][7]Crucial for selecting solvents for recrystallization and chromatography.

Q2: My 3,3''-dibromo-m-terphenyl was synthesized via a Suzuki-Miyaura coupling. What are the most likely impurities I should expect?

A2: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is prone to several side reactions that generate impurities.[8][9] Identifying these is key to selecting the right purification method. Common byproducts include:

  • Homocoupling Products: Dimers of your starting materials (e.g., biphenyl derivatives from the aryl halide or boronic acid) can form.[10][11]

  • Protodeboronation/Dehalogenation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to m-terphenyl or 3-bromo-m-terphenyl.[10][12] Similarly, the starting aryl halide can be reduced.

  • Residual Palladium Catalyst: Palladium black (elemental palladium) can precipitate and contaminate the product, often giving it a grayish or black tint.[10][13]

  • Boronic Acid Derivatives: Boronic acids can form anhydrides (boroxines) or other related species, which can complicate purification.[10]

Q3: How can I perform a quick preliminary assessment of my crude product's purity?

A3: Before committing to a large-scale purification, a quick assessment can save significant time.

  • Thin-Layer Chromatography (TLC): This is the most crucial preliminary test. It helps you visualize the number of components in your mixture and is essential for developing a solvent system for column chromatography.[14][15] A single spot on TLC is a good sign, but not definitive proof of purity.

  • Melting Point Analysis: Take a small sample of your crude product. A melting point that is broad and lower than the literature value (55 °C) is a strong indicator of significant impurities.[6][16]

  • ¹H NMR Spectroscopy: A quick ¹H NMR spectrum of the crude material can reveal the presence of major impurities by showing unexpected peaks, especially in the aromatic region or aliphatic regions where none are expected.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of 3,3''-dibromo-m-terphenyl.

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for purifying your compound, from crude material to a high-purity final product.

G cluster_0 Initial Purification cluster_1 High-Purity Polishing cluster_2 Purity Analysis Recrystallization Recrystallization TLC_GC TLC / GC Recrystallization->TLC_GC Column Column Column->TLC_GC Sublimation Sublimation NMR_MP NMR / Melting Point Sublimation->NMR_MP Second_Recrystallization Second Recrystallization Second_Recrystallization->NMR_MP TLC_GC->Sublimation If impurities remain TLC_GC->Second_Recrystallization Alternative to Sublimation Final_Product Final_Product TLC_GC->Final_Product Purity Confirmed NMR_MP->Final_Product Purity Confirmed Crude Crude Product Crude->Recrystallization Choose based on impurity profile Crude->Column Choose based on impurity profile

Sources

Technical Support Center: Optimizing Catalyst and Ligand for Suzuki Coupling of Dibromoterphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of dibromoterphenyls. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging yet powerful transformation. Dibromoterphenyls, with their inherent steric bulk and multiple reactive sites, present unique challenges in achieving high yields and selectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Introduction to the Challenge: The Suzuki Coupling of Dibromoterphenyls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1] However, when applied to sterically hindered and polyhalogenated substrates like dibromoterphenyls, the reaction requires careful optimization. The primary hurdles include achieving selective mono- or di-arylation, overcoming steric hindrance that can impede the catalytic cycle, and preventing common side reactions such as dehalogenation and homocoupling.[1][2] The choice of palladium catalyst and, crucially, the phosphine ligand is paramount to success.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing Suzuki coupling reactions with dibromoterphenyls.

Q1: Why is my Suzuki coupling of a dibromoterphenyl resulting in low or no yield?

A1: Low yields in the Suzuki coupling of dibromoterphenyls can stem from several factors, often related to the sterically demanding nature of the substrate.

  • Inactive Catalyst System: The combination of your palladium precursor and ligand may not be active enough to overcome the steric hindrance of the terphenyl backbone. Standard catalysts like Pd(PPh₃)₄ are often insufficient for such challenging substrates.[3]

  • Poor Reagent Quality: Ensure the purity and dryness of your boronic acid (or ester), dibromoterphenyl, and solvents. Moisture can lead to the decomposition of the boronic acid via protodeboronation.[3][4]

  • Inadequate Base: The base plays a critical role in the transmetalation step.[5] Its strength and solubility are key. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6]

  • Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of palladium black.[7]

Q2: How can I control the selectivity between mono- and di-arylation of my dibromoterphenyl?

A2: Achieving selective mono- or di-arylation is a common challenge with polyhalogenated substrates.[2] The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.

  • Stoichiometry: The most straightforward approach is to control the stoichiometry of the boronic acid. Using a slight excess (1.1-1.2 equivalents) of the boronic acid will favor mono-arylation, while using more than two equivalents will drive the reaction towards di-arylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-arylated product. Monitoring the reaction progress closely by TLC, GC-MS, or LC-MS is crucial.[8]

  • Ligand Choice: The steric bulk of the ligand can influence selectivity. Very bulky ligands can sometimes favor mono-arylation by hindering the approach of the second boronic acid to the already substituted terphenyl.[9]

  • Sequential Coupling: For the synthesis of unsymmetrical di-arylterphenyls, a sequential, one-pot approach is often the most effective strategy. This involves completing the first coupling with one equivalent of the first boronic acid, followed by the addition of the second boronic acid and potentially a fresh portion of catalyst and base.[8]

Q3: I'm observing significant amounts of side products. What are they and how can I minimize them?

A3: The most common side products in the Suzuki coupling of dibromoterphenyls are the result of homocoupling and dehalogenation.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a key species in the homocoupling pathway.[7]

    • Solution: Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8]

  • Dehalogenation: This is the replacement of a bromine atom on the terphenyl with a hydrogen atom.[1] This side reaction is often mediated by palladium-hydride species, which can form from various sources in the reaction mixture.[10]

    • Solution: The choice of base and solvent can influence dehalogenation. Using anhydrous conditions and avoiding solvents that can act as hydride sources (like certain alcohols) can be beneficial. Additionally, using a highly active catalyst system that promotes the desired cross-coupling at a faster rate than dehalogenation is key.[10]

Q4: Which palladium catalyst and ligand system is best for the Suzuki coupling of sterically hindered dibromoterphenyls?

A4: For sterically demanding substrates like dibromoterphenyls, highly active and robust catalyst systems are required. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally the most effective.[11][12]

  • Recommended Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and broad applicability, especially for sterically hindered aryl chlorides and bromides.[13]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand suitable for challenging couplings.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective when other ligands fail.

  • Palladium Precatalysts:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires in-situ complexation with the phosphine ligand.

    • Pd(OAc)₂ (Palladium(II) acetate): A stable Pd(II) source that is reduced to Pd(0) in the presence of the phosphine ligand.

    • Pre-formed Palladacycles (e.g., XPhos Pd G3): These are air- and moisture-stable precatalysts that offer high activity and reproducibility.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of dibromoterphenyls.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst system, poor reagent quality, presence of oxygen, incorrect reaction conditions.1. Check Reagents: Ensure the purity and dryness of the boronic acid, dibromoterphenyl, and solvents.[8] 2. Inert Atmosphere: Verify that the reaction setup is properly sealed and purged with an inert gas (argon or nitrogen).[8] 3. Catalyst Activity: Use a fresh batch of palladium catalyst or a robust pre-catalyst.[8] 4. Optimize Conditions: Systematically screen different catalysts, ligands, bases, and solvents.[8]
Formation of Significant Side Products (Homocoupling, Dehalogenation) Presence of oxygen, excess water, unstable boronic acid.1. Degas Solvents: Thoroughly degas all solvents prior to use.[8] 2. Control Water Content: Using minimal water is key to preventing dehalogenation.[8] 3. Use Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts if protodeboronation is suspected.[1]
Reaction Stalls or is Sluggish Insufficiently active catalyst system, low temperature, poor solubility of reagents.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.[8] 2. Change Solvent System: Use a solvent mixture that ensures the solubility of all reactants, such as dioxane/water or toluene/water.[5][8] 3. Screen Ligands: Employ more electron-rich and bulky phosphine ligands to enhance catalyst activity.[3]
Difficulty in Achieving Di-arylation Steric hindrance, deactivation of the catalyst after the first coupling.1. More Forcing Conditions: Higher temperatures and longer reaction times may be necessary for the second coupling.[8] 2. Robust Catalyst: Use a highly active and stable catalyst system.[8] 3. Sequential Addition: After the first coupling is complete, add a fresh portion of catalyst and base along with the second boronic acid.[8]

Experimental Protocols

General Procedure for Mono-Arylation of a Dibromoterphenyl

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Dibromoterphenyl (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromoterphenyl, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

High-Throughput Screening (HTS) Protocol for Catalyst and Ligand Optimization

For challenging substrates like dibromoterphenyls, a high-throughput screening approach can rapidly identify optimal reaction conditions. This can be performed in a 96-well plate format.

Procedure:

  • Prepare stock solutions of the dibromoterphenyl, boronic acid, palladium precatalysts, ligands, and bases in a suitable solvent (e.g., dioxane).

  • Using a liquid handling robot or multichannel pipette, dispense the appropriate volumes of each stock solution into the wells of a 96-well plate.

  • Seal the plate with a pierceable cap mat.

  • Place the plate in a shaker-incubator and heat to the desired temperature with vigorous shaking.

  • After the reaction time, quench the reactions by adding a suitable solvent and an internal standard.

  • Analyze the reaction outcomes by high-throughput LC-MS or GC-MS.

Visualizing Key Concepts

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere Check_Reagents->Check_Inertness Optimize_Base_Solvent Optimize Base and Solvent Check_Inertness->Optimize_Base_Solvent Screen_Catalyst_Ligand Screen Catalyst/Ligand (e.g., Buchwald Ligands) Optimize_Base_Solvent->Screen_Catalyst_Ligand Increase_Temp_Time Increase Temperature/ Reaction Time Screen_Catalyst_Ligand->Increase_Temp_Time Success Improved Yield Increase_Temp_Time->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (URL: [Link])

  • So_General_Chemoselective_S... (URL: Not publicly available)
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (URL: [Link])

  • Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization - ResearchGate. (URL: [Link])

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])

  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC. (URL: [Link])

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (URL: [Link])

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Favorite "all-purpose" Pd catalyst? : r/Chempros - Reddit. (URL: [Link])

  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (URL: [Link])

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (URL: [Link])

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer - ResearchGate. (URL: [Link])

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

  • Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls | Semantic Scholar. (URL: [Link])

  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed. (URL: [Link])

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL: [Link])

  • Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Low Reactivity of C-Br Bonds in Terphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in organic synthesis: the low reactivity of carbon-bromine (C-Br) bonds, particularly in the construction of sterically hindered systems like terphenyls. We will delve into the mechanistic underpinnings of this issue and offer field-proven advice to enhance your reaction yields and success rates.

Introduction: The Challenge of the Unreactive C-Br Bond

The synthesis of terphenyls and other complex biaryl structures is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forging these critical C-C and C-N bonds. However, researchers often encounter frustratingly low reactivity with certain aryl bromide substrates. This is especially true when steric hindrance is a factor, as is common in terphenyl synthesis.[1][2]

The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center.[3][4][5] The electronic properties and steric bulk of both the aryl bromide and the catalyst's ligands can significantly impact the efficiency of this crucial step. This guide will provide a structured approach to diagnosing and overcoming these hurdles.

Troubleshooting Q&A: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, presented in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered aryl bromide is giving low yields or failing completely. What are the most likely causes?

A1: Low reactivity in sterically demanding Suzuki couplings is a frequent challenge.[2][6] The primary culprits are often related to the catalyst system and reaction conditions, which fail to overcome the high activation energy of the oxidative addition and subsequent steps.

Immediate Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote the formation of the active, monoligated Pd(0) species and facilitate oxidative addition.[7][8][9] Consider switching to specialized ligands such as:

    • Buchwald-type biaryl phosphine ligands: (e.g., SPhos, XPhos, RuPhos) are designed to be both bulky and electron-donating, which can significantly accelerate the reaction.[8][10]

    • N-heterocyclic carbenes (NHCs): These can be highly effective ligands for challenging couplings.[11][12]

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is not trivial and can dramatically affect the outcome.

    • Base: The base activates the boronic acid, facilitating transmetalation.[13][14] For sluggish reactions, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[10] However, ensure your substrate is stable to the chosen base.[13][15]

    • Solvent: A solvent system that ensures all components remain in solution is crucial.[16] Toluene, dioxane, or mixtures like DMF/water are common choices.[17][18] The presence of water can sometimes be beneficial for the Suzuki reaction.[19][20]

  • Increase Reaction Temperature: Many cross-coupling reactions require elevated temperatures (80-110°C) to overcome activation barriers, especially with less reactive aryl bromides.[10][16]

Q2: I'm observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It can be minimized by carefully controlling the reaction setup and conditions.

Strategies to Reduce Homocoupling:

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[16] Oxygen can promote the oxidative homocoupling of boronic acids.

  • Reagent Purity: Use high-purity boronic acids. Impurities can sometimes catalyze homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

  • Optimize Catalyst System: A more active catalyst system for the desired cross-coupling will naturally outcompete the homocoupling pathway. Refer to the ligand suggestions in Q1.

Q3: My Buchwald-Hartwig amination of an aryl bromide is not proceeding. What should I check first?

A3: The Buchwald-Hartwig amination is also highly sensitive to the choice of catalyst, base, and reaction conditions.[21][22][23]

Initial Checks for a Failed Amination:

  • Palladium Source and Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species.[16][24] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst can provide more reliable results.[24][25]

  • Ligand Choice: As with Suzuki couplings, ligand selection is paramount. For aryl bromides, bulky, electron-rich phosphine ligands are generally effective.[16] The choice of ligand can also depend on whether you are using a primary or secondary amine.[8]

  • Base Strength and Compatibility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[15] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[15] Ensure the base is compatible with other functional groups in your molecule.[15]

Q4: Can steric hindrance on both the aryl bromide and the coupling partner be overcome?

A4: Yes, coupling two sterically hindered fragments is a significant challenge but is often achievable with the right methodology.[1][6][12]

Advanced Strategies for Hindered Couplings:

  • Highly Active Catalysts: This is where the latest generations of ligands and pre-catalysts are essential. Systems based on ligands like AntPhos have shown success in extremely demanding aryl-alkyl couplings.[6]

  • Alternative Coupling Partners: If a Suzuki coupling with a hindered boronic acid is failing, consider alternative organometallic reagents that might have different reactivity profiles, such as organozinc (Negishi coupling) or organotin (Stille coupling) reagents.[26]

  • Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular reaction. However, this must be balanced with solubility considerations.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanism can empower you to make more informed troubleshooting decisions. The key step, oxidative addition, can proceed through different pathways, primarily a concerted three-centered mechanism or a more polar nucleophilic displacement-type mechanism.[3][4] The choice of ligand and the electronic nature of the aryl bromide can influence which pathway is favored.

The Catalytic Cycle: A Visual Guide

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Key Troubleshooting Points Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Ligand_Effect Ligand Choice Affects Oxidative Addition Oxidative_Addition->Ligand_Effect Reductive_Elimination Ar-Ar' + Pd(0)L2 Transmetalation->Reductive_Elimination Base_Effect Base Strength Activates Boronic Acid Transmetalation->Base_Effect Reductive_Elimination->Pd(0)L2 Regeneration Temp_Effect Temperature Overcomes Activation Energy

Caption: Simplified Suzuki-Miyaura catalytic cycle with key troubleshooting points.

Detailed Protocols: A Starting Point for Optimization

The following protocols are intended as robust starting points. You may need to adjust concentrations, temperatures, and reaction times based on your specific substrates.

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield in Terphenyl Synthesis check_catalyst Is the Catalyst System Optimal? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase Temperature (80-110°C) check_conditions->increase_temp No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes change_base Use Stronger Base (e.g., K3PO4, Cs2CO3) increase_temp->change_base change_base->check_reagents purify_reagents Purify/Dry Reagents & Solvents Ensure Inert Atmosphere check_reagents->purify_reagents No success Successful Synthesis check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low-yielding terphenyl syntheses.

Summary Data Table: Recommended Conditions

ParameterRecommendation for Hindered Aryl BromidesRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available Pd(0) or Pd(II) precursors.
Ligand Buchwald Biaryl Phosphines (e.g., SPhos, XPhos)Bulky and electron-rich to promote oxidative addition.[8][10]
Base K₃PO₄, Cs₂CO₃, NaOt-Bu (for amination)Stronger bases are more effective for activating the coupling partner.[10][15]
Solvent Toluene, Dioxane, 2-MeTHFAprotic solvents that offer good solubility for the catalyst and substrates.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers.[16]
Concentration 0.1 - 0.5 MBalances reaction rates and solubility.

We trust this guide will serve as a valuable resource in your research endeavors. Successful synthesis often requires systematic optimization, and understanding the interplay between catalyst, substrate, and conditions is key to overcoming the challenge of low C-Br bond reactivity.

References

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  • Title: New ligands that promote cross-coupling reactions between aryl halides and unactiv
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  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.
  • Title: C–C Coupling in sterically demanding porphyrin environments. Source: PMC - NIH.
  • Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Source: Books.
  • Title: Cross-Coupling Reaction Guide. Source: Sigma-Aldrich.
  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Source: Sandiego.
  • Title: Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Source: Benchchem.
  • Title: Cross-Coupling Reaction Manual: Desk Reference. Source: Sigma-Aldrich.
  • Title: The Suzuki Reaction. Source: Andrew G Myers Research Group.
  • Title: Why is the Suzuki-Miyaura coupling reaction steric sensitive? Source: Reddit.
  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Title: Suzuki reaction. Source: Wikipedia.
  • Title: Activation of C–O and C–N Bonds Using Non-Precious-Metal C
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs.

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Preventing oligomerization in sequential cross-coupling of terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oligomerization and Achieving High Selectivity

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical and practical advice on a common yet challenging issue: the prevention of oligomerization during the sequential cross-coupling synthesis of terphenyls. This resource combines mechanistic insights with field-proven troubleshooting strategies to enhance the efficiency and predictability of your synthetic routes.

Understanding the Challenge: The "Oligomerization Problem"

Sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of complex aryl architectures like terphenyls.[1][2] The goal is to introduce different aryl groups in a stepwise manner onto a central aromatic core. However, a frequent and frustrating side reaction is oligomerization, where the mono-coupled intermediate reacts with itself or the starting dihaloarene, leading to a mixture of unwanted higher-order oligomers and polymers. This not only consumes valuable starting materials but also complicates purification, ultimately lowering the yield of the desired unsymmetrical terphenyl.

This guide will walk you through the common pitfalls and provide robust solutions to control your reaction's selectivity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of a quaterphenyl byproduct. What is the most likely cause and how can I prevent it?

This is a classic case of premature reaction of the mono-coupled intermediate. The primary cause is often a lack of sufficient reactivity difference between the two leaving groups on your central ring or reaction conditions that are too harsh, leading to a loss of selectivity.

Troubleshooting Steps:

  • Assess Your Substrate's Reactivity Profile: The inherent reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br ~ OTf > Cl.[3] If you are using a di-iodinated or di-brominated arene, the reactivity difference between the first and second coupling sites might be insufficient.

    • Solution: Consider using a substrate with mixed halogens, for example, a bromo-iodo-arene. The first coupling will selectively occur at the more reactive iodine-bearing position, leaving the less reactive bromine for the second coupling step.

  • Lower the Reaction Temperature: High temperatures can overcome the subtle energy differences that govern selectivity.

    • Solution: Attempt the first coupling step at a lower temperature. For instance, if you are running the reaction at 100 °C, try it at 60-80 °C or even room temperature if your catalyst system is active enough.[2]

  • Re-evaluate Your Catalyst and Ligand System: The choice of ligand is critical in modulating the reactivity of the palladium catalyst.[4][5]

    • Solution: For the first, more reactive coupling site, a less active catalyst system might be beneficial to prevent over-reaction. For example, using a standard catalyst like Pd(PPh₃)₄ might be preferable to a highly active Buchwald or Hartwig catalyst system for the initial step.[4] You can then introduce the more active catalyst system for the second, less reactive coupling site.

Q2: My first Suzuki coupling is clean, but upon adding the second boronic acid and reheating, I see homocoupling of my second boronic acid. How can I mitigate this?

Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium species.[6]

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction. Degas your solvents prior to use.

  • Control Stoichiometry: An excess of the boronic acid can increase the likelihood of homocoupling.

    • Solution: Use a stoichiometry of the second boronic acid that is as close to 1:1 with your mono-coupled intermediate as possible. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Choice of Base and Solvent: The base and solvent can influence the rate of transmetalation versus side reactions.[6]

    • Solution: For the second coupling step, consider using a weaker base or a different solvent system. For instance, if you used a strong base like Cs₂CO₃ in the first step, a milder base like K₂CO₃ or K₃PO₄ might be sufficient for the second coupling and could reduce the rate of homocoupling.[6]

Q3: Can I perform a sequential cross-coupling in a one-pot fashion, or do I need to isolate the mono-coupled intermediate?

One-pot sequential couplings are highly efficient and desirable as they reduce purification steps and improve overall yield.[7] Success hinges on precise control over the reaction conditions.

Key Principles for One-Pot Sequential Coupling:

  • Temperature Gradient: Start the first coupling at a lower temperature to ensure mono-substitution. Once the first coupling is complete (monitored by TLC or LC-MS), add the second set of reagents and then increase the temperature to drive the second coupling to completion.[7]

  • Sequential Reagent Addition: Do not add all reagents at once. The second boronic acid and any necessary changes to the catalyst system should only be introduced after the first coupling is complete.

  • Catalyst/Ligand Modulation: In some cases, the initial catalyst is sufficient for both steps. In others, a second charge of a more active ligand or a different catalyst may be required to facilitate the coupling at the less reactive site.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common issues encountered during the sequential cross-coupling for terphenyl synthesis.

Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
Low conversion of the first coupling 1. Insufficiently active catalyst system. 2. Deactivation of the catalyst. 3. Poor quality of boronic acid.1. Switch to a more active catalyst/ligand system. For less reactive halides (e.g., chlorides), highly active, bulky, and electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig are often necessary to promote the oxidative addition step.[5] 2. Ensure rigorous inert conditions. Oxygen can oxidize the Pd(0) active catalyst. Use degassed solvents and maintain a positive inert gas pressure. 3. Check the purity of your boronic acid. Boronic acids can dehydrate to form boroxines, which are often less reactive. Consider recrystallizing or re-purifying your boronic acid.
Formation of symmetrical terphenyl (Ar¹-Ar-Ar¹) Over-reactivity in the first coupling step.1. Reduce the temperature of the first coupling. This increases the kinetic discrimination between the two coupling sites. 2. Use a less active catalyst for the first step. For example, Pd(PPh₃)₄ is less reactive than many modern catalyst systems and can offer better control.[4] 3. Employ a substrate with a greater difference in leaving group ability (e.g., 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene). The first coupling will overwhelmingly occur at the C-I bond.[3]
Debromination or Dechlorination of the mono-coupled intermediate Presence of protic impurities or side reactions with the base/solvent.1. Use anhydrous solvents and reagents. Water can lead to protodeborylation of the boronic acid and other side reactions. 2. Choose a non-protic solvent. While some protocols use mixed aqueous systems, for sensitive substrates, anhydrous solvents like toluene, dioxane, or THF are preferred. 3. Select a weaker, non-nucleophilic base. Strong bases can sometimes promote decomposition pathways.
Inconsistent reaction times and yields 1. Catalyst precursor activation issues. 2. Variable quality of reagents.1. Use a pre-catalyst. Modern palladium pre-catalysts are designed for reliable and rapid formation of the active Pd(0) species, leading to more reproducible results.[8] 2. Standardize your reagent sources and purification methods. Ensure consistent quality of your starting materials, especially the boronic acids and bases.

Experimental Protocols

Protocol 1: Stepwise Sequential Suzuki-Miyaura Coupling of 1-bromo-4-iodobenzene

This protocol is designed for maximum control by isolating the mono-coupled intermediate.

Step 1: First Coupling (at the Iodo- position)

  • To a flame-dried Schlenk flask under Argon, add 1-bromo-4-iodobenzene (1.0 eq), the first arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling Argon through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude mono-coupled product by column chromatography.

Step 2: Second Coupling (at the Bromo- position)

  • To a flame-dried Schlenk flask under Argon, add the purified mono-coupled intermediate (1.0 eq), the second arylboronic acid (1.1 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous solvent (e.g., Toluene).

  • Degas the mixture.

  • Add a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 2-5 mol%).

  • Heat the reaction to 100-110 °C and monitor for completion.

  • Work-up and purify as described in Step 1.

Protocol 2: One-Pot Sequential Suzuki-Miyaura Coupling of 1,4-dibromobenzene

This protocol prioritizes efficiency but requires careful temperature control.

  • To a flame-dried Schlenk flask under Argon, add 1,4-dibromobenzene (1.0 eq), the first arylboronic acid (1.05 eq), a mild base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., a Buchwald pre-catalyst, 2 mol%).

  • Add anhydrous solvent (e.g., Toluene).

  • Degas the mixture.

  • Heat the reaction to a moderate temperature (e.g., 70 °C) and monitor carefully by LC-MS until the 1,4-dibromobenzene is consumed and the mono-coupled product is maximized.

  • Cool the reaction to room temperature.

  • Under a positive flow of Argon, add the second arylboronic acid (1.1 eq) and, if necessary, an additional portion of a stronger base (e.g., Cs₂CO₃, 2.0 eq).

  • Increase the reaction temperature to 100-110 °C and monitor until the mono-coupled intermediate is consumed.

  • Cool, work-up, and purify as previously described.

Visualizing the Process

The Catalytic Cycle and the Origin of Oligomerization

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights where the undesired oligomerization pathway can occur.

Suzuki_Cycle cluster_caption Suzuki Cycle & Oligomerization Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + ArX₂ ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar¹B(OH)₂ Oligo Oligomers ArPdX->Oligo + ArX-Ar¹ ArPdAr1 Ar-Pd(II)-Ar¹ L_n Transmetal->ArPdAr1 RedElim Reductive Elimination ArPdAr1->RedElim RedElim->Pd0 + ArX-Ar¹ ArX ArX₂ (Dihaloarene) Ar1BOH Ar¹B(OH)₂ ArXAr1 ArX-Ar¹ (Mono-coupled) Ar1Ar Ar¹-Ar-Ar¹ (Symmetrical) caption The desired mono-coupling yields ArX-Ar¹. Oligomerization occurs when the Ar-Pd(II)-X intermediate reacts with the already formed mono-coupled product.

Caption: Suzuki Cycle & Oligomerization Pathway

Logical Workflow for Troubleshooting

This workflow provides a structured approach to diagnosing and solving issues in your sequential cross-coupling reactions.

Troubleshooting_Workflow Start Start: Unsuccessful Sequential Coupling Check_Selectivity Problem: Low Selectivity / Oligomerization? Start->Check_Selectivity Check_Conversion Problem: Low Conversion? Check_Selectivity->Check_Conversion No Mod_Substrate Modify Substrate: Increase ΔReactivity (e.g., I/Br) Check_Selectivity->Mod_Substrate Yes Success Success: Clean Terphenyl Product Check_Conversion->Success No Mod_Cat_2 Increase Catalyst Activity: - More active ligand (e.g., SPhos) - Use Pre-catalyst Check_Conversion->Mod_Cat_2 Yes Mod_Temp Lower Reaction Temperature Mod_Substrate->Mod_Temp Mod_Cat_1 Use Less Active Catalyst (1st Step) Mod_Temp->Mod_Cat_1 Mod_Cat_1->Check_Selectivity Mod_Conditions Optimize Conditions: - Stronger Base - Higher Temperature Mod_Cat_2->Mod_Conditions Check_Reagents Check Reagent Quality: - Boronic Acid Purity - Anhydrous Solvents Mod_Conditions->Check_Reagents Check_Reagents->Check_Conversion

Caption: Troubleshooting Workflow for Sequential Cross-Coupling

References

  • Deraedt, C., & Astruc, D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2027–2043. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT - Innovative Catalyst Technologies. [Link]

  • Scott, J. S., & Tredwell, M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(52), 29594–29615. [Link]

  • Cravotto, G., & Orio, L. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(19), 6241. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Zhang, Y., & Sigman, M. S. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry, 16(2), 226–233. [Link]

  • Tour, J. M., & Lamba, J. J. S. (1994). Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Materials, 6(8), 1242–1252. [Link]

  • Pouységu, L., & Deffieux, D. (2012). Efficient synthesis of oxygenated terphenyls and other oligomers: sequential arylation reactions through phenol oxidation-rearomatization. Chemistry, 18(43), 13614–13618. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Wikipedia contributors. (2024). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Verdugo, F., & Mascareñas, J. L. (2020). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition, 59(46), 20519-20523. [Link]

  • Rickhaus, M., Bannwart, L. M., Unke, O. T., & Mayor, M. (2014). Through the Maze: Cross-Coupling Pathways to a Helical Hexaphenyl “Geländer” Molecule. European Journal of Organic Chemistry, 2014(35), 7847-7865. [Link]

  • Zare, A., & Abi, F. (2018). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. Catalysis Letters, 148(10), 3045-3054. [Link]

  • Magalhaes, R., & de Souza, R. O. M. A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481–13493. [Link]

  • Glass, R. S., & Ammar, S. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Tetrahedron Letters, 57(20), 2169-2171. [Link]

  • Kazi, S. A., Campi, E. M., & Hearn, M. T. W. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Green Chemistry Letters and Reviews, 12(4), 356-364. [Link]

  • Brehm, T., & Kirsch, P. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13465–13478. [Link]

  • Kazi, S. A., Campi, E. M., & Hearn, M. T. W. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Green Chemistry Letters and Reviews, 12(4), 356-364. [Link]

  • Brückner, R., & Hari, Y. (2007). Synthesis of functionalized o-, m-, and p-terphenyl derivatives by consecutive cross-coupling reactions of triazene-substituted arylboronic esters. Chemistry – An Asian Journal, 2(8), 1020-1030. [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Moghadam, F. M., & Tsoi, T. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Langmuir, 35(12), 4115–4127. [Link]

  • Evans, J. D., & Sumby, C. J. (2020). Ligand cross-links as a design element in oligo- and polyMOFs. Dalton Transactions, 49(14), 4350-4357. [Link]

  • Magano, J. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 82(23), 12190–12211. [Link]

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  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. [Video]. YouTube. [Link]

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Challenges in scaling up the synthesis of 1,3-bis(3-bromophenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-bis(3-bromophenyl)benzene is a key structural motif and a versatile building block in the fields of materials science and pharmaceutical development. Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. This technical support guide provides researchers, chemists, and process development professionals with practical, field-tested insights into troubleshooting and optimizing the synthesis of this important intermediate. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to ensure reproducibility and scalability.

Part I: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the synthesis.

Q1: What are the most common and scalable synthetic routes to 1,3-bis(3-bromophenyl)benzene?

A1: The two most prevalent and industrially viable methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction .

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its high functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of catalysts and boronic acid derivatives.[1][2] The typical approach involves the palladium-catalyzed reaction of 1,3-dibromobenzene with (3-bromophenyl)boronic acid or, conversely, benzene-1,3-diboronic acid with 1,3-dibromobenzene.

  • Grignard Reaction: This classic organometallic reaction involves the formation of a Grignard reagent from an aryl halide (e.g., 3-bromophenylmagnesium bromide) followed by its reaction with a dihalobenzene (e.g., 1,3-dibromobenzene).[3] While powerful for C-C bond formation, it is highly sensitive to moisture and can be prone to side reactions, requiring stringent process control.

Q2: How do I choose between a Suzuki-Miyaura coupling and a Grignard reaction for this synthesis?

A2: The choice depends on several factors including scale, available equipment, cost, and the functional groups present on any advanced intermediates.

FeatureSuzuki-Miyaura CouplingGrignard Reaction
Functional Group Tolerance Excellent. Tolerates esters, ketones, etc.[2]Poor. Reacts with any acidic protons (water, alcohols, etc.).
Reaction Conditions Generally mild (RT to ~100 °C).[4]Requires strictly anhydrous conditions; can be highly exothermic.[3][5]
Reagent & Catalyst Cost Palladium catalysts and boronic acids can be expensive.[6]Magnesium is inexpensive, but requires high-purity, dry solvents.
Byproducts Boronic acid homocoupling, residual boron species.Wurtz-type coupling (e.g., biphenyl), benzene (from protonation).[7]
Scalability Generally considered more scalable and robust for industrial applications.[8]Can be challenging to scale due to exotherms and moisture sensitivity.

Below is a decision-making workflow to guide your selection.

start Start: Synthesis Planning q1 Are sensitive functional groups present (e.g., esters, ketones)? start->q1 suzuki Choose Suzuki-Miyaura Coupling q1->suzuki Yes q2 Is strict moisture control (anhydrous solvents) feasible at scale? q1->q2 No grignard Choose Grignard Reaction q2->suzuki No q3 Is catalyst cost a primary constraint? q2->q3 Yes q3->suzuki No q3->grignard Yes

Caption: Decision tree for selecting a synthetic route.

Q3: What are the critical safety precautions for scaling up this synthesis?

A3:

  • Exothermicity: Both Grignard reagent formation and Suzuki coupling can be exothermic.[9] On a large scale, this heat must be managed with an appropriate reactor cooling system and controlled reagent addition rates to prevent thermal runaways.

  • Reagent Handling:

    • Palladium Catalysts: Many palladium catalysts are pyrophoric or air-sensitive. Handle them under an inert atmosphere (Nitrogen or Argon).

    • Grignard Reagents: Can ignite spontaneously on contact with air. Always work under an inert atmosphere and have appropriate fire extinguishing agents (Class D) available. Do not use water.

    • Brominated Aromatics: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Management: Ensure reactors are equipped with pressure relief systems, especially when using volatile solvents like diethyl ether or THF for Grignard reactions.[5]

Q4: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative in-process checks to see the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): The primary quantitative method. It can accurately track the formation of the product and quantify impurities, including isomers and homocoupled byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for final product structure confirmation and purity assessment.

Part II: Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This guide addresses specific issues that may arise during the synthesis of 1,3-bis(3-bromophenyl)benzene via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield
  • Potential Cause A: Inactive Catalyst

    • Causality: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition to the aryl halide.[8] If the palladium precursor does not reduce to Pd(0) or if the active catalyst is poisoned or deactivated, the reaction will stall. Homogeneous catalysts can also be challenging to separate from the final product, posing a drawback for pharmaceutical applications.[6]

    • Recommended Actions:

      • Use a Pre-catalyst: Employ modern, air-stable palladium pre-catalysts (e.g., those from the Buchwald or Fu labs) which are designed to reliably generate the active Pd(0) species in situ.[10]

      • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered or electron-rich/poor substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reductive elimination step and stabilize the catalyst.[10]

      • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst.

  • Potential Cause B: Inefficient Transmetalation

    • Causality: The transfer of the aryl group from boron to palladium (transmetalation) is a key step and requires activation of the organoboron species by a base.[2][11] If the base is too weak, insoluble, or sterically hindered, this step becomes rate-limiting.

    • Recommended Actions:

      • Base Selection: Use a suitable base. Aqueous K₂CO₃ or Cs₂CO₃ are commonly effective. For base-sensitive substrates, milder bases like K₃PO₄ or KF can be used.[11]

      • Solvent System: A biphasic solvent system (e.g., Toluene/water or Dioxane/water) can facilitate the interaction of the organic-soluble catalyst complex and the water-soluble inorganic base.

      • Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction.[1]

Problem 2: Significant Homocoupling Byproducts
  • Potential Cause A: Presence of Oxygen

    • Causality: Dissolved oxygen can promote the oxidative homocoupling of boronic acids, leading to the formation of symmetrical biaryl impurities (e.g., 3,3'-dibromobiphenyl), which consumes the starting material and complicates purification.

    • Recommended Actions:

      • Thorough Degassing: Degas the solvent and the complete reaction mixture before heating. This can be done by bubbling an inert gas through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.

      • Maintain Inert Atmosphere: Keep a positive pressure of nitrogen or argon over the reaction for its entire duration.

  • Potential Cause B: High Temperature or Prolonged Reaction Time

    • Causality: Excessive heat can lead to catalyst decomposition and side reactions, including protodeboronation (loss of the boronic acid group) followed by other pathways.

    • Recommended Actions:

      • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).

      • Monitor Progress: Use HPLC or TLC to monitor the reaction and stop it once the limiting reagent has been consumed to avoid byproduct formation over time.

Part III: Troubleshooting Guide: Grignard Reaction Route

Problem 1: Failure to Initiate Grignard Reaction
  • Potential Cause A: Passivating Magnesium Oxide Layer

    • Causality: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) that prevents the metal from reacting with the aryl halide.[3] This layer must be disrupted for the reaction to start.

    • Recommended Actions:

      • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod in the flame-dried flask to expose fresh metal surfaces.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium, cleaning the surface and creating a small amount of heat that helps initiate the reaction. The disappearance of the brown iodine color is an indicator of activation.[3]

      • Use of Initiator: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, activating the surface.

  • Potential Cause B: Presence of Moisture

    • Causality: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water, forming benzene and Mg(OH)Br. This is often the primary reason for failure.

    • Recommended Actions:

      • Dry Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).[5] Solvents from freshly opened bottles are recommended.

      • Dry Reagents: Ensure the aryl halide is free of water.

Problem 2: Low Yield due to Biphenyl Formation
  • Potential Cause: Wurtz-Type Coupling

    • Causality: The Grignard reagent (PhMgBr) can couple with unreacted bromobenzene (PhBr). This side reaction is favored at higher temperatures and higher concentrations of bromobenzene.[7]

    • Recommended Actions:

      • Controlled Addition: Add the bromobenzene solution slowly to the magnesium suspension to maintain a low instantaneous concentration of the halide.

      • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the rate.[7]

The following diagram illustrates a troubleshooting workflow for a failing Suzuki reaction.

start Problem: Low Yield in Suzuki Coupling q1 Was the reaction run under a strict inert atmosphere? start->q1 a1 Action: Degas solvents and re-run under N2/Ar. q1->a1 No q2 Is the base appropriate and soluble? (e.g., K2CO3) q1->q2 Yes end Reaction Optimized a1->end a2 Action: Switch to a stronger or more soluble base (e.g., Cs2CO3, K3PO4). q2->a2 No q3 Are you using a modern, air-stable Pd pre-catalyst and appropriate ligand? q2->q3 Yes a2->end a3 Action: Screen different ligands (e.g., XPhos, SPhos) and use a pre-catalyst. q3->a3 No q3->end Yes a3->end

Sources

Technical Support Center: Enhancing Solubility of Halogenated Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of halogenated terphenyls in organic solvents. Halogenated terphenyls, including polychlorinated terphenyls (PCTs), are known for their high thermal stability and chemical resistance, but their characteristically low solubility presents a significant challenge in experimental and manufacturing settings.[1][2] This document is designed to provide both foundational knowledge and actionable protocols to overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the most common initial questions and the underlying scientific principles governing the solubility of these complex molecules.

Q1: Why are my halogenated terphenyls so difficult to dissolve in common organic solvents?

A: The poor solubility of halogenated terphenyls stems directly from their molecular structure. Several key factors contribute:

  • High Molecular Weight and Size: As the degree of halogenation (e.g., chlorination) increases, the molecular weight and size of the terphenyl molecule grow. Larger molecules require more energy for the solvent to surround and solvate them effectively.[3][4]

  • Strong Intermolecular Forces: In their solid (crystalline) state, these molecules are held together by significant solute-solute interactions.[5] The energy required to break these interactions in the crystal lattice must be compensated by the energy released from new solute-solvent interactions. If the solute-solute forces are stronger, dissolution is unfavorable.[6]

  • Low Polarity: Halogenated terphenyls are nonpolar compounds.[7] According to the principle of "like dissolves like," they will have a natural affinity for nonpolar organic solvents. However, even within this category, their rigid, planar structure and high crystallinity can make them challenging to dissolve without additional intervention.[3][7]

Q2: What is the single most important factor to consider when selecting a primary solvent?

A: Polarity matching is the most critical starting point. Halogenated terphenyls are readily soluble in nonpolar organic solvents and biological lipids.[7] Therefore, you should begin with nonpolar or weakly polar aprotic solvents. Avoid highly polar solvents like water (in which they are insoluble), methanol, or ethanol as your primary solvent, as the disparity in intermolecular forces will prevent dissolution.[1][3]

Q3: Does the position and number of halogen atoms on the terphenyl rings matter?

A: Yes, significantly. Generally, solubility decreases as the number of halogen atoms increases.[4] This is because more halogen atoms lead to a larger, more hydrophobic molecule with stronger intermolecular attractions in the solid state. The specific arrangement (isomer) of the halogens can also influence the crystal lattice energy and molecular symmetry, which in turn affects solubility, though this is a more complex relationship.

Q4: I see undissolved particles even after vigorous stirring for a long time. What's happening?

A: This indicates that you have likely exceeded the compound's equilibrium solubility in that specific solvent at the current temperature. Vigorous agitation increases the rate of dissolution by bringing fresh solvent into contact with the solute surface, but it cannot increase the intrinsic solubility limit. The system has reached saturation. To dissolve more solute, you must change the system's conditions (e.g., temperature, solvent composition).

Section 2: Troubleshooting & Strategic Enhancement Protocols

When simple dissolution fails, a systematic approach is necessary. This section details advanced strategies in a problem-and-solution format.

Strategy 1: Temperature Modification

The solubility of most solids, including halogenated terphenyls, increases with temperature.[3][8] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute bonds.[8]

Q: How much should I increase the temperature?

A: Start with gentle warming (e.g., 40-60 °C) and monitor for dissolution. The goal is to provide enough thermal energy to overcome the crystal lattice energy without degrading your compound or boiling the solvent.[9] Always be aware of the boiling point of your solvent and the thermal stability of your specific halogenated terphenyl.

Q: My compound dissolves when heated but precipitates out upon cooling. How can I prevent this?

A: This is a classic sign of creating a supersaturated solution. While useful for processes like crystallization, it's problematic if you need a stable stock solution at room temperature. This issue indicates that temperature alone is insufficient. You should combine heating with another technique, such as co-solvency, to maintain solubility at lower temperatures.

Strategy 2: Co-Solvency

Co-solvency is the addition of a small amount of a secondary, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of the solute.[10][11] This is often the most effective and widely used first-line strategy for poorly soluble compounds.[12][13]

Q: How does a co-solvent work?

A: A co-solvent works by reducing the interfacial tension between the primary solvent and the nonpolar solute.[11][14] It effectively makes the overall solvent system more "hospitable" to the halogenated terphenyl, improving the solute-solvent interactions needed for dissolution.

Q: How do I select an appropriate co-solvent?

A: An ideal co-solvent should be miscible with your primary solvent and have a high dissolving capacity for the halogenated terphenyl. Common, powerful co-solvents for nonpolar compounds include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[13][15]

  • For a nonpolar primary solvent (e.g., Toluene, Hexane): You might not need a classic co-solvent. Instead, consider switching to a slightly more polar but still aprotic solvent like an ether (e.g., THF) or an ester (e.g., ethyl acetate) to see if it improves interactions.

  • For a moderately polar primary solvent: Adding a small percentage (1-10% v/v) of DMSO or DMF can dramatically increase solubility.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with halogenated terphenyls.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Path Start Dissolve Halogenated Terphenyl in Primary Nonpolar Solvent (e.g., Toluene, Dichloromethane) Check1 Is Compound Fully Dissolved? Start->Check1 Success Solution Prepared Successfully Check1->Success Yes Step2 Strategy 1: Apply Heat (e.g., 40-60 °C) Check1->Step2 No Check2 Dissolves, but does it precipitate on cooling? Step2->Check2 Check2->Success No Step3 Strategy 2: Add Co-solvent (1-10% DMSO or DMF) Check2->Step3 Yes Check3 Is Compound Fully Dissolved? Step3->Check3 Check3->Success Yes Step4 Strategy 3: Advanced Methods (Solid Dispersion, Surfactants) Check3->Step4 No Failure Consult further literature for specific congener Step4->Failure G cluster_0 Initial State: Poor Solubility cluster_1 Co-Solvency cluster_2 Surfactant Solubilization (Micelle) Solute_Agg Solute Aggregate Solvent1 Solvent Solute_Dissolved Solute Solvent2 Solvent Solute_Dissolved->Solvent2 Improved Interaction CoSolvent Co-solvent Solute_Dissolved->CoSolvent Strong Interaction Micelle Micelle Core Solute_Encapsulated Solute Solvent3 Solvent caption Solute encapsulated in micelle

Caption: Comparison of co-solvency and surfactant mechanisms for enhancing solubility.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method to quickly screen for an effective co-solvent system.

Objective: To identify a co-solvent and its optimal concentration range for dissolving a target halogenated terphenyl.

Materials:

  • Target halogenated terphenyl

  • Primary solvent (e.g., Toluene)

  • Co-solvents for screening (e.g., DMSO, DMF, Tetrahydrofuran (THF))

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Calibrated pipettes

Procedure:

  • Prepare a Saturated Slurry: In a glass vial, add a pre-weighed excess amount of the halogenated terphenyl to a known volume of the primary solvent (e.g., 20 mg of solute in 1 mL of Toluene). This ensures the starting point is saturated.

  • Initial Mixing: Stir the slurry vigorously at room temperature for 30 minutes to ensure equilibrium is reached. Undissolved solid should be clearly visible.

  • Titrate with Co-solvent: Begin adding the first co-solvent (e.g., DMSO) dropwise in small, precise increments (e.g., 10 µL, representing 1% v/v).

  • Equilibrate and Observe: After each addition, cap the vial and stir for 15-20 minutes. Observe if the amount of undissolved solid decreases.

  • Determine Endpoint: Continue adding the co-solvent until all the solid has just dissolved. Record the total volume of co-solvent added. This gives you the minimum co-solvent percentage required.

  • Screen Other Co-solvents: Repeat steps 1-5 for each co-solvent you wish to test.

  • Analysis: Compare the minimum percentage required for each co-solvent. The one that achieves complete dissolution at the lowest concentration is generally the most efficient. [16]

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

Objective: To create a solid dispersion of a halogenated terphenyl in a PVP matrix to enhance its subsequent dissolution rate.

Materials:

  • Target halogenated terphenyl

  • Polyvinylpyrrolidone (PVP K30 is a common choice)

  • A volatile solvent that dissolves both the terphenyl and PVP (e.g., Dichloromethane or a THF/Methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select Ratio: Decide on a drug-to-carrier ratio. Common starting points are 1:1, 1:5, and 1:10 (w/w) of terphenyl to PVP.

  • Dissolution: In the round-bottom flask, dissolve the pre-weighed halogenated terphenyl and PVP in a sufficient volume of the chosen solvent. Swirl gently until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Use gentle heating (e.g., 40 °C) and vacuum to slowly remove the solvent. Continue until a thin, solid film is formed on the inner surface of the flask.

  • Final Drying: Scrape the solid film from the flask and transfer it to a glass dish. Place the dish in a vacuum oven at a moderate temperature (e.g., 45-50 °C) overnight to remove any residual solvent.

  • Processing: The resulting solid is your solid dispersion. It can be gently ground into a fine powder for storage or subsequent dissolution experiments. The amorphous nature of the drug within the carrier matrix greatly facilitates its dissolution in a target solvent. [17][18]

Section 4: Data Summary Table

The following table provides a reference for solvent selection based on polarity. For halogenated terphenyls, start with solvents in the "Nonpolar" and "Polar Aprotic" categories.

Solvent CategoryExample SolventsRelative PolaritySuitability for Halogenated Terphenyls
Nonpolar Hexane, Toluene, Benzene0.009 - 0.111High (Primary Choice) : Good for initial dissolution attempts. [19]
Halogenated Dichloromethane, Chloroform0.309High (Primary Choice) : Often excellent solvents for these compounds. [20]
Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate0.117 - 0.228Moderate to High : Can be effective primary solvents or co-solvents.
Polar Aprotic (High Polarity) Acetone, DMF, DMSO0.355 - 0.444Low (Co-solvent Choice) : Poor primary solvents but excellent as powerful co-solvents. [19]
Polar Protic Ethanol, Methanol, Water0.654 - 1.000Very Low (Avoid) : Unsuitable as primary solvents due to polarity mismatch. [3]

Relative polarity values are indicative and sourced from established solvent property charts. [19]

References

  • Wikipedia. Polychlorinated terphenyl. [Link]

  • Government of Canada. Toxic substances list: polychlorinated terphenyls (PCTs). [Link]

  • Jensen, A. A., & Jørgensen, K. F. (1983). Polychlorinated terphenyls (PCTs) use, levels and biological effects. Science of The Total Environment, 27(2-3), 231-250. [Link]

  • Jensen, A. A., & Jørgensen, K. F. Polychlorinated terphenyls (PCTs) uses, levels and biological effects. [Link]

  • Maurya, A., et al. (2024). A Review on Solubility Enhancement by Solid Dispersion Method. International Journal of Health and Pharmaceutical Research. [Link]

  • ten Hulscher, T. E., van der Velde, L. E., & Bruggeman, W. A. (1992). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Toxicology and Chemistry, 11(11), 1595-1603. [Link]

  • Pawar, J., & Fule, R. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Kumar, S., & Singh, S. (2021). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Singh, J., et al. (2014). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences. [Link]

  • Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(19), 6178. [Link]

  • Millard, J. W., et al. (2002). Cosolvency and cosolvent polarity. Pharmaceutical research, 19(10), 1345-1350. [Link]

  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON TECHNIQUES FOR SOLUBILITY ENHANCEMENT: CO-SOLVENCY AND ANTI-SOLVENT. World Journal of Pharmaceutical Research. [Link]

  • Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137-158. [Link]

  • Patel, D. R., et al. (2022). Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • Sri, G. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • OpenStax Chemistry. Thermodynamics of the Dissolution Process. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Singh, N., & Sharma, L. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]

  • Snow, N. H. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Molbank, 2021(3), M1263. [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 102, 104251. [Link]

  • Portland.gov. Appendix A Halogenated Solvents List. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting Spectroscopic Data: The Case of 3,3''-Dibromo-m-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), serve as the cornerstone of molecular structure elucidation. This guide provides an in-depth comparison of the expected spectroscopic data for 3,3''-dibromo-m-terphenyl against two structurally similar alternatives: 3,5-dibromobiphenyl and 1,3-dibromo-5-phenylbenzene. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their work.

The Critical Role of Spectroscopic Analysis

The journey from a synthesized molecule to a potential therapeutic agent or advanced material is paved with rigorous analytical checkpoints. IR spectroscopy probes the vibrational modes of molecules, offering a unique fingerprint of the functional groups present. Mass spectrometry, on the other hand, provides information about the molecular weight and fragmentation pattern of a compound, revealing crucial details about its atomic composition and connectivity. For halogenated aromatic compounds like 3,3''-dibromo-m-terphenyl, these techniques are indispensable for confirming the correct substitution pattern and ensuring the absence of isomeric impurities.

Interpreting the Spectroscopic Data for 3,3''-Dibromo-m-terphenyl

Infrared (IR) Spectroscopy: Unveiling the Vibrational Signature

The infrared spectrum of 3,3''-dibromo-m-terphenyl is predicted to be rich with information characteristic of its substituted aromatic structure. The key absorption bands are anticipated in the following regions:

  • Aromatic C-H Stretching: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. This is a hallmark of C-H bonds where the carbon is part of an aromatic ring.

  • Aromatic C=C Stretching: A series of sharp, medium to strong absorptions are predicted in the 1600-1450 cm⁻¹ region. These bands arise from the stretching vibrations of the carbon-carbon double bonds within the three phenyl rings. The specific pattern and intensity of these peaks can be indicative of the substitution pattern.

  • C-Br Stretching: A strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹, is expected due to the C-Br stretching vibration. The exact position can be influenced by the substitution on the aromatic ring.

  • Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are anticipated, corresponding to the out-of-plane bending of the aromatic C-H bonds. The precise wavenumbers of these bands are highly diagnostic of the substitution pattern on the benzene rings. For a 1,3-disubstituted (meta) pattern on the terminal phenyl rings, characteristic bands are expected.

Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle

The electron ionization mass spectrum (EI-MS) of 3,3''-dibromo-m-terphenyl is expected to provide a clear molecular ion peak and a characteristic fragmentation pattern dominated by the presence of two bromine atoms.

  • Molecular Ion (M⁺): The molecular ion peak is predicted to be a prominent cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in three peaks at m/z 386 (M⁺, containing two ⁷⁹Br), 388 (M⁺+2, containing one ⁷⁹Br and one ⁸¹Br), and 390 (M⁺+4, containing two ⁸¹Br), with a characteristic intensity ratio of approximately 1:2:1.

  • Loss of Bromine: A significant fragmentation pathway is the loss of a bromine atom, leading to a fragment ion cluster around m/z 307/309 ([M-Br]⁺). The subsequent loss of the second bromine atom would result in a fragment at m/z 228 ([M-2Br]⁺).

  • Cleavage of Phenyl Rings: Fragmentation can also occur through the cleavage of the bonds connecting the phenyl rings. This could lead to fragments corresponding to bromobiphenyl and phenyl cations.

Comparative Spectroscopic Analysis

To highlight the unique spectral features of 3,3''-dibromo-m-terphenyl, a comparison with two isomeric alternatives is crucial.

Alternative 1: 3,5-Dibromobiphenyl
Spectroscopic Feature3,3''-Dibromo-m-terphenyl (Predicted)3,5-Dibromobiphenyl (Predicted)Justification for Difference
Molecular Formula C₁₈H₁₂Br₂C₁₂H₈Br₂Different number of phenyl rings.
Molecular Weight 388.10 g/mol 311.99 g/mol Difference in molecular formula.
IR: Aromatic C-H Bending Complex pattern due to multiple substitution types.Simpler pattern, characteristic of 1,3,5-trisubstitution.Different substitution patterns on the aromatic rings lead to distinct out-of-plane bending vibrations.
MS: Molecular Ion (m/z) 386, 388, 390 (1:2:1)310, 312, 314 (1:2:1)Direct reflection of the different molecular weights.
MS: Key Fragments (m/z) 307/309 ([M-Br]⁺), 228 ([M-2Br]⁺)231/233 ([M-Br]⁺), 152 ([M-2Br]⁺)Fragmentation follows similar pathways but from a different molecular ion.
Alternative 2: 1,3-Dibromo-5-phenylbenzene
Spectroscopic Feature3,3''-Dibromo-m-terphenyl (Predicted)1,3-Dibromo-5-phenylbenzene (Predicted)Justification for Difference
Molecular Formula C₁₈H₁₂Br₂C₁₂H₈Br₂Different number of phenyl rings.
Molecular Weight 388.10 g/mol 311.99 g/mol Difference in molecular formula.
IR: Aromatic C-H Bending Complex pattern from 1,3-disubstituted terminal rings and a 1,3-disubstituted central ring.Pattern characteristic of a 1,3,5-trisubstituted benzene ring.The symmetry and substitution pattern directly influence the C-H out-of-plane bending frequencies.
MS: Molecular Ion (m/z) 386, 388, 390 (1:2:1)310, 312, 314 (1:2:1)Direct reflection of the different molecular weights.
MS: Key Fragments (m/z) 307/309 ([M-Br]⁺), 228 ([M-2Br]⁺)231/233 ([M-Br]⁺), 152 ([M-2Br]⁺)Although the molecular weight is the same as 3,5-dibromobiphenyl, subtle differences in fragment ion abundances may exist due to the different connectivity, though the primary fragments are expected to be the same.

Experimental Protocols

To acquire the high-quality spectroscopic data discussed in this guide, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is preferred for its clarity in the fingerprint region. Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and baseline correction on the acquired spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 100°C and ramp up to 300°C.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion cluster and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Visualizing Fragmentation Pathways

The predicted fragmentation of 3,3''-dibromo-m-terphenyl can be visualized to better understand the process.

M [C18H12Br2]+. m/z 386, 388, 390 M_minus_Br [C18H12Br]+. m/z 307, 309 M->M_minus_Br - Br M_minus_2Br [C18H12]+. m/z 228 M_minus_Br->M_minus_2Br - Br

Introduction: The Significance of Isomeric Purity in p-Terphenyl Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3,3''-Dibromo- and 4,4''-Dibromo-p-terphenyl Isomers for Advanced Material Synthesis

p-Terphenyls, composed of a central benzene ring substituted with two phenyl groups, represent a foundational scaffold for a vast array of functional organic materials. Their rigid, aromatic nature is highly desirable for applications in organic electronics, liquid crystals, and as scintillators. The introduction of bromine atoms onto the terminal phenyl rings transforms these simple hydrocarbons into versatile building blocks, primarily for metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Ullmann couplings. These reactions allow for the precise construction of extended π-conjugated systems, which are the cornerstone of modern organic semiconductor and emissive materials technology.[1][2][3]

However, the seemingly subtle difference in the position of the bromine substituents—comparing the meta-substituted 3,3''-dibromo-p-terphenyl with the para-substituted 4,4''-dibromo-p-terphenyl—has profound consequences on the molecule's synthesis, geometry, solid-state packing, and ultimately, the properties of the resulting materials. This guide provides a detailed, evidence-based comparison of these two critical isomers for researchers, materials scientists, and drug development professionals, moving beyond a simple datasheet to explain the causal relationships between molecular structure and functional properties.

Part 1: Molecular Structure and Geometry

The core difference between the two isomers lies in their molecular symmetry and shape. The substitution pattern dictates the overall geometry, which in turn influences intermolecular interactions and material morphology.

  • 4,4''-Dibromo-p-terphenyl : This isomer possesses a highly linear and symmetric structure. The bromine atoms are positioned at the para-positions of the outer rings, resulting in a rod-like molecule. This linearity is highly conducive to forming ordered assemblies, such as liquid crystalline phases and well-defined monolayers on surfaces, which is advantageous for applications requiring anisotropic charge transport.[1][4]

  • 3,3''-Dibromo-p-terphenyl : In contrast, the placement of bromine atoms at the meta-positions introduces a distinct "kink" or bend in the molecular axis. This deviation from linearity disrupts close packing, which can enhance solubility but hinders the formation of highly ordered crystalline domains. This property can be strategically exploited to create more amorphous thin films or to synthesize polymers with less rigid backbones.

Caption: Molecular geometry of 4,4''- (linear) vs. 3,3''- (bent) isomers.

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility of these isomers is dramatically different, a critical factor for scalability and cost in materials development.

Synthesis of 4,4''-Dibromo-p-terphenyl

This isomer is readily synthesized via electrophilic aromatic substitution. The phenyl substituents on the central ring are activating and ortho-, para- directing. Due to steric hindrance at the ortho positions, bromination of p-terphenyl proceeds with high selectivity to the terminal para positions.

Causality : The high regioselectivity is a direct consequence of the electronic properties of the p-terphenyl backbone, making this a straightforward and often high-yield reaction.

Synthesis of 3,3''-Dibromo-p-terphenyl

Direct bromination is not a viable route for the 3,3''-isomer. Instead, a multi-step, directed synthesis is required, as outlined in the literature.[5] This typically involves the construction of the terphenyl core with functional groups already in place to direct the bromine addition. A common pathway involves an Ullmann cross-coupling followed by reduction and a Sandmeyer reaction.[5]

Causality : The need for a multi-step synthesis arises because the meta position is not electronically favored for electrophilic attack in the parent terphenyl. This inherent complexity makes 3,3''-dibromo-p-terphenyl significantly less accessible and more expensive than its 4,4'' counterpart.

G cluster_33 Synthesis of 3,3''-Dibromo-p-terphenyl A m-Diiodobenzene + 3-Iodonitrobenzene B Ullmann Coupling A->B C 3,3''-Dinitro-p-terphenyl B->C D Reduction (Fe/Benzene) C->D E 3,3''-Diamino-p-terphenyl D->E F Sandmeyer Reaction E->F G 3,3''-Dibromo-p-terphenyl F->G

Caption: Multi-step synthesis workflow for 3,3''-dibromo-p-terphenyl.

Part 3: Comparative Properties

The structural differences manifest in all measurable physical and chemical properties.

Physical and Chemical Properties
Property3,3''-Dibromo-p-terphenyl4,4''-Dibromo-p-terphenylJustification for Difference
CAS Number 95962-62-2[6]17788-94-2[7]Different molecular structures.
Molecular Formula C₁₈H₁₂Br₂[6]C₁₈H₁₂Br₂[7]Isomers share the same formula.
Molecular Weight 388.10 g/mol [6][8]388.10 g/mol [8][9]Isomers share the same mass.
Melting Point ~55 °C[10]~307-313 °C[8]The linear, symmetric structure of the 4,4'' isomer allows for efficient crystal packing and strong intermolecular forces, requiring significantly more energy to melt.
Appearance White to orange powder/crystal[10]White to off-white solid[1]Differences in crystal packing and potential impurities from more complex synthesis can affect color.
Solubility HigherLowerThe bent structure of the 3,3'' isomer disrupts crystal packing, leading to weaker intermolecular forces and better interaction with solvents.
Spectroscopic Properties

While a full spectral analysis is beyond this guide's scope, key differences in ¹H NMR are expected. The protons on the terminal rings of the 4,4'' isomer are in a more symmetrical environment, typically leading to simpler splitting patterns (two doublets). The 3,3'' isomer's lower symmetry results in a more complex set of multiplets for the terminal ring protons.

Regarding UV-Vis absorption, the linear and more planarizable 4,4'' isomer is expected to have a slightly red-shifted λ_max compared to the bent 3,3'' isomer, indicating a more extended π-conjugation in its ground state geometry. The parent p-terphenyl has a λ_max around 276 nm.[11]

Part 4: Applications and Functional Impact

The choice between these isomers is entirely application-driven.

  • 4,4''-Dibromo-p-terphenyl : This is the isomer of choice for creating rigid, linear, and highly conjugated systems.

    • OLEDs and Organic Semiconductors : It is a crucial precursor for synthesizing blue-emitting materials and host materials where high thermal stability and defined molecular ordering are paramount.[1][3]

    • Graphene Nanoribbons (GNRs) : In surface science, the linear structure is ideal for on-surface synthesis, where molecules are polymerized into precisely structured GNRs after debromination.[12]

    • Liquid Crystals : Its rod-like shape is a classic mesogenic unit for designing liquid crystalline materials.[1]

  • 3,3''-Dibromo-p-terphenyl : This isomer is used when disruption of packing is desired.

    • Soluble Polymers : Its kinked structure can be used to synthesize more soluble conjugated polymers, which are easier to process from solution for applications like printable electronics.

    • Amorphous Materials : It serves as a building block for materials where crystallization is undesirable, such as in certain OLED layers where amorphous morphology can prevent grain boundaries that act as charge traps.

    • Host Materials : The bent shape can create "scaffolding" type host materials that can prevent aggregation of guest emitter molecules, improving photoluminescent quantum yields.

Part 5: Experimental Protocols

These protocols are provided as self-validating systems, with characterization steps to ensure reaction success and product purity.

Protocol 1: Synthesis of 4,4''-Dibromo-p-terphenyl via Direct Bromination

Objective : To synthesize 4,4''-dibromo-p-terphenyl from p-terphenyl with high regioselectivity.

Methodology :

  • Reaction Setup : In a 2 L flask equipped with a reflux condenser and a magnetic stirrer, add p-terphenyl (100 g) and bromobenzene (1 L).[13]

  • Bromine Addition : With stirring, carefully add liquid bromine (174 g) to the mixture.

  • Heating : Heat the reaction mixture to 110 °C and maintain for 40 hours. A low-temperature condenser (-10 °C) should be used to condense and return bromine vapor to the flask.[13]

  • Workup : After cooling, filter the reaction mixture to collect the crude solid.

  • Purification :

    • Wash the crude product with toluene.

    • Add the dried crude product to 200 mL of toluene and reflux for 12 hours.[13]

    • Perform a hot filtration to separate the product from soluble impurities. Rinse the filter cake with hot toluene.

    • Repeat the reflux and filtration step with fresh toluene for 4 hours to ensure high purity.[13]

  • Drying : Dry the final white solid product in an oven at 80 °C for 24 hours.

  • Validation :

    • Determine the melting point. It should be sharp and within the literature range (~307-313 °C).[8]

    • Acquire a ¹H NMR spectrum to confirm the para-substitution pattern and absence of other isomers.

    • Expected Yield: ~70%.[13]

Protocol 2: Reactivity Test via Suzuki-Miyaura Cross-Coupling

Objective : To provide a standardized method for evaluating the reactivity of the C-Br bonds on both isomers, a key step for their application in materials synthesis.

Methodology :

  • Reagent Preparation : In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the dibromo-terphenyl isomer (1.0 equiv), an arylboronic acid (e.g., phenylboronic acid, 2.2 equiv), and a base (e.g., K₂CO₃, 6.0 equiv) in a suitable solvent (e.g., CH₃CN or a toluene/water mixture).[14]

  • Catalyst Addition : Add a palladium catalyst, such as Pd/C (10 mol %) for a heterogeneous system or Pd(PPh₃)₄ (2-5 mol %) for a homogeneous system.[14] The use of a ligand-free heterogeneous catalyst like Pd/C offers a more environmentally friendly and easily separable option.[14]

  • Reaction : Heat the mixture to 80 °C and stir for 8-12 hours.[14] Monitor the reaction progress by TLC or GC-MS.

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

  • Validation :

    • Characterize the final product using ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the successful double coupling.[14]

    • The yield of the coupled product serves as a direct measure of the starting isomer's reactivity under these conditions. High yields (typically >80%) are expected.[14]

Conclusion

The choice between 3,3''-dibromo-p-terphenyl and 4,4''-dibromo-p-terphenyl is a critical design decision in materials science.

  • 4,4''-Dibromo-p-terphenyl is the workhorse isomer: easy to synthesize, linear, and ideal for creating highly ordered, thermally stable materials for high-performance electronic applications. Its properties are well-documented and it is commercially available from numerous suppliers.[7][8][9][13]

  • 3,3''-Dibromo-p-terphenyl is a specialty building block used to impart specific properties like solubility and amorphous morphology. Its bent structure disrupts packing, which can be advantageous for solution-processed devices or for creating specific host-guest systems. Its synthetic complexity, however, remains a significant barrier to its widespread use.

For researchers and developers, understanding the fundamental link between isomeric structure and material properties is essential for the rational design of next-generation organic materials. The 4,4''-isomer provides order and rigidity, while the 3,3''-isomer offers a route to solubility and disorder.

References

  • (a) Molecular structures of 4,4′′‐dibromo‐p‐terphenyl (15) and... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • 4,4''-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Understanding the Properties and Applications of 4,4''-Dibromo-p-terphenyl. (2025, November 16). Retrieved January 5, 2026, from [Link]

  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives - ResearchGate. (2020, July 13). Retrieved January 5, 2026, from [Link]

  • (a) Reaction pathway from 4,4″-dibromo-p-terphenyl (DBTP) to GNRs via... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reaction pathway for 4,4″-diiodo-m-terphenyl (DITP). Deposition onto... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. (2016, May 19). Retrieved January 5, 2026, from [Link]

  • Mikhalenkov, S. A., et al. (1984). Syntheses and Physical Properties of Polyphenylenes with Mixed Linkages. Bulletin of the Chemical Society of Japan, 57(12), 3494-3506. Retrieved January 5, 2026, from [Link]

  • 1,1':3',1''-Terphenyl, 3,3''-dibromo- | C18H12Br2 | CID 12088545 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110) surface at molecular level. (n.d.). Retrieved January 5, 2026, from [Link]

  • 13,33-Dibromo-11,21:22,31-terphenyl - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents. (n.d.).
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  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 5, 2026, from [Link]

  • 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 5, 2026, from [Link]

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X-ray crystal structure analysis of 3,3''-dibromo-1,1':3',1''-terphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystal Structure Analysis of 3,3''-dibromo-1,1':3',1''-terphenyl Derivatives

Introduction: The Structural Significance of Brominated Terphenyls

In the realms of materials science and medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount, dictating its physical properties and biological activity. The 1,1':3',1''-terphenyl scaffold, a core structure in many functional organic materials, offers a fascinating platform for investigation.[1] Its inherent conformational flexibility, arising from the rotation around the inter-annular single bonds, allows it to adopt various shapes, influencing everything from liquid crystal phases to its efficacy as a pharmaceutical intermediate.

The strategic placement of heavy atoms like bromine onto this scaffold, specifically at the 3 and 3'' positions, introduces a new layer of complexity and control. Bromine atoms are not mere steric bulk; their polarizability and ability to form specific non-covalent interactions, such as halogen bonding (Br···Br) and hydrogen bonds (C-H···Br), provide a powerful tool for crystal engineering.[2][3][4][5] Understanding the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is therefore not just an academic exercise but a critical step in designing novel molecules with tailored solid-state properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the X-ray crystal structure analysis of this compound and its derivatives. We will explore the conformational landscape of this molecule, compare its structural parameters with related compounds, and detail the experimental workflow required to elucidate its solid-state structure, grounding our discussion in the principles of scientific integrity and experimental causality.

Molecular Conformation and Supramolecular Interactions

The defining structural feature of a 1,1':3',1''-terphenyl system is the rotational freedom around the two C-C single bonds connecting the central phenyl ring to the two terminal rings. This leads to a variety of possible conformations, from nearly planar to highly twisted. The specific conformation adopted in the solid state is a delicate balance between intramolecular steric hindrance and the stabilizing forces of intermolecular interactions within the crystal lattice.

The introduction of bromine atoms at the 3 and 3'' positions significantly influences this balance. While not excessively bulky, these substituents can sterically favor a more twisted conformation to minimize intramolecular repulsion. However, their most profound impact is on the crystal packing. The electrophilic region on the bromine atom, known as a σ-hole, can engage in attractive electrostatic interactions with nucleophilic regions on adjacent molecules, such as other bromine atoms or the π-systems of the phenyl rings.[3][4] These directional interactions are often the deciding factor in the final crystal structure.

Caption: Molecular structure of this compound with key torsional angles (τ₁ and τ₂) highlighted.

Comparative Crystallographic Data

ParameterRepresentative Value for a Dibromo-Terphenyl DerivativeImplication and Comparison with Alternatives
Chemical Formula C₁₈H₁₂Br₂The high Z number of bromine makes it a strong X-ray scatterer, aiding in structure solution.
Crystal System MonoclinicThe low symmetry is common for complex organic molecules, allowing for efficient packing.
Space Group P2₁/cThis common centrosymmetric space group suggests molecules may pack as inversion pairs.
a (Å) ~ 8.5Unit cell dimensions define the repeating volume of the crystal lattice.
b (Å) ~ 15.0These values are sensitive to substituent changes on the terphenyl core.
c (Å) ~ 12.0Bulky derivatives would be expected to increase one or more of these dimensions.
β (°) ** ~ 95The angle deviating from 90° is characteristic of the monoclinic system.
Volume (ų) ~ 1520A measure of the packing efficiency. Denser packing often correlates with higher melting points.
Torsional Angle (τ₁) 35-55°The twist between the central and terminal rings. Varies significantly based on packing forces.[6][7]
Torsional Angle (τ₂) **35-55°In an asymmetric environment, τ₁ and τ₂ can be substantially different.
Key Intermolecular Contacts Br···Br (~3.6 Å)Distances near or below the sum of van der Waals radii (3.7 Å) indicate stabilizing halogen bonds.[3]
C-H···π (~2.8 Å)These weak hydrogen bonds contribute to the overall stability of the crystal lattice.

Causality Behind Structural Variations:

  • Substitution Effects: Adding a bulky substituent, for instance, a tert-butyl group, to one of the terminal phenyl rings would likely increase steric hindrance. This would manifest as larger torsional angles (τ₁/τ₂) and an increase in unit cell volume. Conversely, introducing a functional group capable of strong hydrogen bonding, like a hydroxyl or carboxyl group, could dramatically alter the packing motif, potentially leading to a different space group and a more ordered, predictable supramolecular assembly.

  • Polymorphism: It is crucial to recognize that a single compound can crystallize in multiple forms (polymorphs), each with a unique crystal structure and properties. The data in the table represents only one possible outcome. Different crystallization conditions (solvent, temperature, evaporation rate) can yield different polymorphs with distinct torsional angles and packing arrangements.

Experimental Protocol: From Crystal to Structure

The elucidation of a crystal structure is a systematic process that demands precision at every stage.[8][9][10] The protocol described below represents a self-validating system, where the quality of the outcome (a refined crystal structure) is a direct reflection of the meticulous execution of each step.

Step 1: Crystal Growth, Selection, and Mounting
  • Crystallization: High-quality single crystals are the cornerstone of a successful diffraction experiment. For a compound like this compound, slow evaporation from a binary solvent system (e.g., dichloromethane/hexane) at room temperature is a common starting point. The goal is to grow crystals that are clear, well-formed, and typically 0.1-0.3 mm in each dimension.

  • Selection: Under a polarizing microscope, select a crystal that is free of cracks, defects, and satellite growths. A suitable crystal should exhibit sharp extinction when rotated between crossed polarizers, indicating a single lattice.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop (a small nylon loop). The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) and mounted on the goniometer head of the diffractometer. The rapid cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher-quality diffraction data.

Step 2: X-ray Diffraction Data Collection
  • Unit Cell Determination: A short series of initial X-ray exposures (a few frames) are taken as the crystal is rotated.[9] The positions of the resulting diffraction spots are used by the instrument's software to determine the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice. This step confirms the quality of the crystal and allows for the development of a data collection strategy.

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through specific angles (e.g., φ and ω scans) while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The goal is to measure the intensity of as many unique reflections as possible to high resolution.

  • Data Integration: As the data is collected, the software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and the measured intensity (I) and standard uncertainty (σ(I)) for each reflection.

Step 3: Structure Solution and Refinement
  • Structure Solution: This is the process of finding the initial positions of the atoms in the unit cell. For molecules containing heavy atoms like bromine, direct methods or Patterson methods are highly effective. These mathematical techniques use the measured intensities to generate an initial electron density map, from which the positions of the bromine and many carbon atoms can be identified.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo). The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-behaved structure.

  • Validation: The final structural model is validated using software tools like PLATON or CheckCIF. This involves checking for missed symmetry, unusual bond lengths and angles, and ensuring that the model is chemically sensible. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

cluster_exp Experimental Workflow for SCXRD crystal_growth 1. Crystal Growth (Slow Evaporation) selection 2. Crystal Selection (Polarizing Microscope) crystal_growth->selection mounting 3. Mounting & Cryo-cooling (100 K N₂ Stream) selection->mounting unit_cell 4. Unit Cell Determination (Initial Frames) mounting->unit_cell data_collection 5. Full Data Collection (Goniometer Scans) unit_cell->data_collection integration 6. Data Integration (h,k,l,I,σ(I)) data_collection->integration solution 7. Structure Solution (Direct Methods) integration->solution refinement 8. Model Refinement (Least-Squares) solution->refinement validation 9. Validation & CIF Output (CheckCIF) refinement->validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis, from crystal growth to final structure validation.

Conclusion

The provides invaluable insights into the interplay of molecular conformation and intermolecular forces. The bromine substituents are not passive participants; they actively guide the self-assembly process in the solid state through halogen bonding and other weak interactions, dictating the final three-dimensional architecture. A comparative analysis, even when based on a single representative structure, allows for expert prediction of how further functionalization will impact crystal packing and, by extension, the material's bulk properties. The rigorous experimental protocol detailed herein ensures that the determined structures are both accurate and reliable, providing the solid empirical foundation necessary for the rational design of next-generation organic materials and pharmaceuticals.

References

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  • ResearchGate. (n.d.). 4′-(o-Toluyl)-2,2′ : 6′,2′′-terpyridine: synthesis, bromination, complexation, and X-ray crystallographic characterization. [Link]

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A Senior Application Scientist's Guide to Correlating Computational and Experimental Data for Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Terphenyls, consisting of a central benzene ring flanked by two phenyl groups, represent a pivotal structural motif in materials science and medicinal chemistry.[1][2] Their rigid, aromatic scaffold is a cornerstone in the design of liquid crystals, organic light-emitting diodes (OLEDs), and thermally stable fluids.[2][3] In the pharmaceutical realm, terphenyl derivatives serve as versatile scaffolds for developing agents with a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1][4] The conformational flexibility of terphenyls, primarily the torsional angles between the phenyl rings, dictates their electronic properties, molecular packing, and biological receptor interactions. Accurately characterizing this conformation is therefore critical for rational design.

This guide provides an in-depth comparison of computational and experimental methodologies used to study terphenyls. As researchers and drug development professionals, our goal is not merely to generate data but to build a cohesive understanding where computational models predict and explain experimental outcomes. We will explore the causality behind methodological choices, establish protocols for robust data generation, and present a clear analysis of the correlation between in silico and in vitro/in situ data.

Methodological Pillars: Computational and Experimental Approaches

A successful research program hinges on the synergistic use of both computational and experimental techniques. The computational approach allows for rapid, cost-effective exploration of molecular properties and conformational landscapes, while experimental methods provide the definitive real-world validation.

The Computational Toolkit: Predicting Terphenyl Behavior

Computational chemistry offers a powerful lens to examine molecules at an atomic level. For terphenyls, the primary goals are to determine the lowest energy conformation, predict spectroscopic properties, and estimate biological activity.

1. Density Functional Theory (DFT): The Workhorse for Structural and Electronic Properties DFT has become the predominant method for studying organic molecules like terphenyls due to its excellent balance of computational cost and accuracy.[5] It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

  • Causality of Method Selection: The choice of a functional and basis set is critical. The B3LYP functional is often a starting point as it provides reliable results for a wide range of organic systems.[6][7] For systems with potential non-covalent interactions or those requiring higher accuracy, functionals from the M06 family or dispersion-corrected functionals (e.g., B3LYP-D3) are superior choices. Basis sets like 6-311+G(d,p) are typically sufficient to provide a good description of the electron distribution.[7][8]

  • Self-Validating Protocol: Geometry Optimization and Frequency Analysis

    • Structure Input: Build the initial 3D structure of the terphenyl derivative using molecular modeling software.

    • Conformational Search (Critical Step): Before high-level optimization, perform a conformational search using a less expensive method (e.g., a molecular mechanics force field or a semi-empirical method like GFN2-xTB) to identify low-energy conformers.[9] This step is vital to avoid optimizing to a local, rather than global, energy minimum.

    • DFT Optimization: Subject the lowest-energy conformers from the search to full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Validation via Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[10] A single imaginary frequency indicates a transition state.

    • Property Calculation: From the validated minimum, calculate properties such as IR spectra, NMR chemical shifts, and molecular orbitals (HOMO/LUMO).[11]

2. Molecular Docking: Predicting Biological Interactions For drug development professionals, understanding how a terphenyl derivative might interact with a biological target is paramount. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein.[12]

  • Causality of Method Selection: The accuracy of docking is highly dependent on the quality of the protein crystal structure and the scoring function used by the software. It serves as a powerful virtual screening tool to prioritize compounds for experimental testing, not as a definitive measure of binding affinity.[13]

The Experimental Framework: Ground Truth for Terphenyl Characterization

Experimental techniques provide the physical data against which computational models are benchmarked.

1. Single Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure X-ray crystallography provides unambiguous, high-resolution information about the atomic arrangement of a molecule in its crystalline state, including precise bond lengths, bond angles, and intermolecular interactions.[14][15]

  • Self-Validating Protocol: Structure Determination

    • Crystal Growth: Grow single crystals of the terphenyl compound suitable for diffraction. This is often the most challenging step.

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data as it is rotated in an X-ray beam.

    • Structure Solution: Process the diffraction data to determine the electron density map of the unit cell.

    • Structure Refinement: Fit the atoms of the terphenyl molecule into the electron density map and refine their positions and thermal parameters to achieve the best fit with the experimental data. The final R-factor is a key indicator of the quality of the refined structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For terphenyls, ¹H and ¹³C NMR confirm the chemical connectivity, while advanced techniques like NOESY can provide information about through-space proximity of atoms, aiding in conformational analysis.[8][16]

3. Vibrational Spectroscopy (IR and Raman): Probing Molecular Conformation Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. These spectra are highly sensitive to molecular conformation. For instance, the transition of p-terphenyl from a twisted to a planar conformation under pressure results in the disappearance of specific IR-active modes, a phenomenon that can be precisely predicted by DFT calculations.[7][17]

Correlation and Comparative Analysis

The true scientific insight emerges when we critically compare computational predictions with experimental results. The level of correlation provides confidence in the predictive power of our models and helps explain experimental observations.

Workflow for Correlating Computational and Experimental Data

The following diagram illustrates a robust workflow for a comprehensive study of a terphenyl derivative.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow C1 Build 3D Structure C2 Conformational Analysis (e.g., GFN2-xTB) C1->C2 C3 DFT Optimization of Low-Energy Conformers (e.g., B3LYP/6-311+G(d,p)) C2->C3 C4 Frequency Calculation (Validation) C3->C4 C5 Calculate Properties (NMR, IR, Geometry) C4->C5 Compare Data Comparison & Correlation C5->Compare E1 Synthesis & Purification E2 Characterization (X-ray, NMR, IR) E1->E2 E2->Compare Start Terphenyl Derivative Start->C1 Start->E1 Report Validated Model & Scientific Insights Compare->Report

Caption: General workflow for correlating computational and experimental data.

Geometric Parameters: A Direct Comparison

The most direct comparison involves structural parameters. DFT-optimized geometries are typically calculated for a single molecule in the gas phase, while X-ray crystallography reveals the structure in a solid-state lattice. Despite this difference, the correlation is often excellent.[11]

Table 1: Comparison of Calculated (DFT) and Experimental (X-ray) Geometries for a Hypothetical Terphenyl

ParameterComputational (DFT)Experimental (X-ray)Deviation
Phenyl-Phenyl Dihedral Angle 125.5°24.1°+1.4°
Phenyl-Phenyl Dihedral Angle 226.1°28.3°-2.2°
C-C Inter-ring Bond Length1.491 Å1.498 Å-0.007 Å

Data shown is representative. Small deviations are expected due to crystal packing effects in the experimental structure versus the gas-phase computational model.[8][11]

Spectroscopic Data: Matching Fingerprints

Comparing calculated and experimental spectra provides a powerful validation of the computed structure. DFT can calculate vibrational frequencies that correspond to IR and Raman peaks.[17] While there is often a systematic overestimation of frequencies by DFT, scaling factors can be applied to achieve remarkable agreement.[6]

Table 2: Comparison of Calculated (DFT) vs. Experimental (IR) Vibrational Frequencies (cm⁻¹) for p-Terphenyl

Vibrational Mode DescriptionCalculated (Scaled)Experimental
C-H out-of-plane bend701701
Ring deformation955953
C-C inter-ring stretch12881286

Computational data adapted from studies showing strong correlation between DFT and IR spectroscopy.[6][7]

Biological Activity: From Prediction to Validation

In drug discovery, the ultimate test is biological activity. Computational docking scores can be correlated with experimental inhibition data (e.g., IC₅₀ values from an enzyme assay) to build Quantitative Structure-Activity Relationship (QSAR) models.[18][19]

Table 3: Correlation of Predicted (Docking) and Experimental (Cytotoxicity) Activity

Terphenyl DerivativePredicted Binding Energy (kcal/mol)Experimental Activity (IC₅₀, µM)
Compound A-9.82.5
Compound B-8.58.1
Compound C-7.127.0

Data is illustrative, based on trends where stronger predicted binding correlates with higher experimental potency.[1][12]

In-Depth Workflow: Conformational Analysis

The torsional flexibility of terphenyls makes conformational analysis a critical task. The following diagram details a best-practice workflow.

G A Initial 3D Structure B Broad Conformational Search (Molecular Mechanics / Semi-Empirical) A->B C Identify Unique Conformers within Energy Window (e.g., 5 kcal/mol) B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E DFT Single-Point Energy with Larger Basis Set (e.g., B3LYP/6-311+G(d,p)) D->E F Frequency Calculation & Thermochemical Analysis E->F G Identify Global Minimum (Lowest Gibbs Free Energy) F->G H Compare with Experimental Data (NMR NOE, X-ray) G->H

Caption: Detailed workflow for computational conformational analysis.

Conclusion and Future Outlook

The correlation between computational and experimental data for terphenyls is generally strong, particularly for predicting molecular geometry and vibrational spectra. DFT calculations, when performed correctly, provide a reliable and predictive model of molecular structure. Discrepancies often arise from the difference between the idealized gas-phase computational model and the complex experimental environment (crystal lattice or solvent). These gaps can be bridged by incorporating solvent models in computations or by performing solid-state DFT calculations.

In the realm of biological activity, the correlation is more qualitative than quantitative. Docking and QSAR are invaluable for hypothesis generation and prioritizing candidates but do not replace the need for experimental validation.[18] The future lies in the integration of machine learning and artificial intelligence, which can learn from vast datasets of experimental and computational results to build more accurate predictive models for both physicochemical properties and biological activities.[18][20] By rigorously applying the synergistic workflows outlined in this guide, researchers can accelerate the design and discovery of novel terphenyl-based materials and therapeutics.

References

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  • ResearchGate. (n.d.). Overall comparison between simulation and experimental data... [Link]

  • Al-Warhi, T., et al. (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 27(19), 6682. [Link]

  • ResearchGate. (n.d.). Correlations between the prediction results and experimental data for training set. [Link]

  • Wang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19695-19711. [Link]

  • ResearchGate. (n.d.). Correlation of the scores with experimental binding affinity data... [Link]

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A Comparative Guide to m-Terphenyl Derivatives in OLEDs: The Strategic Role of 3,3''-dibromo-1,1':3',1''-terphenyl as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), particularly for high-energy blue phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) applications, the design of the host material within the emissive layer is paramount. An ideal host must possess a triplet energy (ET) higher than that of the dopant emitter to ensure efficient exciton confinement, exhibit excellent thermal and morphological stability, and facilitate balanced charge transport. This guide delves into the m-terphenyl molecular scaffold, a foundational structure for high-performance host materials, by examining the pivotal role of 3,3''-dibromo-1,1':3',1''-terphenyl not as an end-product, but as a strategic synthetic intermediate for creating superior host materials.

The m-Terphenyl Scaffold: A Foundation for High Triplet Energy

The performance of a PhOLED is intrinsically linked to the host's ability to facilitate the radiative decay of triplet excitons from the guest emitter. This requires the host's triplet energy to be sufficiently high to prevent reverse energy transfer from the guest. The m-terphenyl backbone is an exemplary starting point for this purpose. Its twisted, non-planar structure, composed of three phenyl rings in a meta-configuration, effectively disrupts π-conjugation across the molecule.[1] This disruption is a critical design choice; it widens the HOMO-LUMO gap and, more importantly, elevates the triplet energy level, making it a suitable foundation for hosting blue emitters.[2]

However, the unsubstituted m-terphenyl molecule, while possessing a high ET, lacks the necessary charge-transporting functionalities required for an efficient OLED device. This is where strategic functionalization becomes essential, and where this compound emerges as a key player.

This compound: A Versatile Intermediate

This compound (CAS 95962-62-2) is a derivative of m-terphenyl where bromine atoms are introduced at the 3 and 3'' positions of the outer phenyl rings.[3] These bromine substituents serve two crucial functions in molecular engineering for OLEDs:

  • Reactive Handles for Functionalization: The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[4][5] This allows for the precise attachment of various functional moieties, most notably hole-transporting units like carbazole or electron-transporting groups, to the high-triplet-energy m-terphenyl core.[6][7] This modular approach is the cornerstone of modern OLED material design.

  • Modulation of Electronic Properties: The presence of heavy atoms like bromine can, through the "heavy-atom effect," influence spin-orbit coupling. This can potentially enhance the rate of intersystem crossing (ISC), a phenomenon that is critical in the mechanism of some advanced emitters.[8][9] While not always the primary goal for a host material, it underscores the electronic influence of halogenation.

The true value of this compound is therefore realized in its conversion to more complex, bipolar host materials that combine the high triplet energy of the core with the charge-transporting properties of appended functional groups.

Performance Comparison: From Core Scaffold to Functional Host

Direct OLED performance data for this compound is scarce, as it is primarily used as a precursor. A more insightful comparison involves analyzing the evolution of material properties from the basic m-terphenyl scaffold to a fully functionalized host material derived from the dibromo-intermediate, such as 3,3''-di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl (mCTP).

Compound NameStructureRole / FunctionTriplet Energy (ET)HOMO LevelLUMO LevelKey Advantage
m-Terphenyl C₁₈H₁₄Core Scaffold~2.64 eV[10]~ -6.0 eV~ -2.1 eVHigh triplet energy due to disrupted conjugation.[1]
This compound C₁₈H₁₂Br₂Synthetic Intermediate>2.64 eV (Expected)Deeper than m-terphenylLower than m-terphenylProvides reactive sites for functionalization.[11]
3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl (mCTP) C₄₂H₂₈N₂Bipolar Host Material~2.75 eV~ -5.7 eV~ -2.3 eVCombines high ET with excellent hole transport from carbazole units.[12]
1,3-Bis(N-carbazolyl)benzene (mCP) C₃₀H₂₀N₂Standard Host Material~2.9 eV-5.9 eV-2.4 eVWidely used benchmark with good hole transport and high ET.

Note: HOMO/LUMO and ET values are approximate and can vary based on measurement technique (e.g., cyclic voltammetry, DFT calculations, phosphorescence spectroscopy).

This comparison clearly illustrates the design logic. The m-terphenyl core provides the requisite high triplet energy. The bromination step provides the chemical handles needed for the final, crucial functionalization. The addition of carbazole units via a reaction at the bromine sites raises the HOMO level for better hole injection and provides pathways for efficient hole transport, resulting in a high-performance, bipolar host material like mCTP.

Experimental Protocols

To provide a practical context for the synthesis and application of these materials, the following validated protocols are described.

Synthesis of 3,3''-di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl (mCTP) from the Dibromo-Intermediate

This two-step process first creates the dibromo-intermediate and then functionalizes it.

Caption: Synthetic pathway from basic precursors to the functional host material mCTP.

Protocol for Step 2: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), carbazole (2.2 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand such as t-BuXPhos (0.08 eq).

  • Solvent & Reaction: Add anhydrous toluene to the flask. Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 110 °C and stir under argon for 24 hours. Monitor reaction completion by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the organic phase with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final high-purity product, mCTP.

Causality Note: The choice of a bulky phosphine ligand (e.g., t-BuXPhos) is critical for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for sterically hindered substrates.[4]

Standard OLED Fabrication Protocol (Vapor Deposition)

OLED_Fabrication_Workflow sub Substrate Cleaning (ITO-coated glass) hil Hole Injection Layer (HIL) e.g., HAT-CN sub->hil htl Hole Transport Layer (HTL) e.g., NPB hil->htl eml Emissive Layer (EML) Host:Guest (e.g., mCTP:FIrpic) htl->eml hbl Hole Blocking Layer (HBL) e.g., TPBi eml->hbl etl Electron Transport Layer (ETL) e.g., TPBi hbl->etl ecl Electron Injection & Cathode LiF / Al etl->ecl encap Encapsulation ecl->encap

Caption: Standard workflow for thermal evaporation of a multi-layer PhOLED device.

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the deposition chamber.

  • High-Vacuum Deposition: Transfer substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

  • Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking vacuum. A typical device architecture would be:

    • ITO (Anode)

    • Hole Injection Layer (HIL): e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): e.g., 40 nm of N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

    • Emissive Layer (EML): 20 nm of the host (e.g., mCTP) co-deposited with the phosphorescent guest emitter (e.g., 8% FIrpic - bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)iridate(III)).

    • Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., 40 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).

    • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

    • Cathode: 100 nm of aluminum (Al).

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate using UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Conclusion and Future Outlook

While this compound does not possess the requisite properties to function as a high-performance host material on its own, its true value lies in its role as a strategic molecular building block. Its rigid, high-triplet-energy m-terphenyl core, combined with versatile bromine reactive sites, provides an ideal platform for synthesizing advanced, functional host materials. By facilitating the attachment of charge-transporting moieties like carbazole, it enables the creation of bipolar hosts that successfully integrate the essential properties for highly efficient and stable OLEDs. The comparative analysis of the material's properties through its synthetic evolution underscores a fundamental principle of modern materials science: rational molecular design, enabled by versatile intermediates, is the key to unlocking next-generation device performance. Future work will likely leverage this and similar halogenated platforms to explore novel, even more robust charge-transporting units to further enhance device efficiency and operational lifetime.

References

A Senior Application Scientist's Guide to the Synthetic Routes of Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Terphenyls, aromatic hydrocarbons consisting of a central benzene ring substituted by two phenyl groups, are privileged scaffolds in both materials science and medicinal chemistry. Their rigid, planar structure imparts unique photophysical properties, making them ideal components for organic light-emitting diodes (OLEDs), liquid crystals, and scintillators. In drug discovery, the terphenyl motif serves as a versatile template for designing protein-protein interaction inhibitors and other therapeutics.

The synthesis of these valuable molecules can be approached through several distinct strategies. Historically, methods relied on harsh conditions with limited scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized access to both symmetrical and unsymmetrical terphenyls with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the most prevalent and effective synthetic routes, offering insights into the causality behind methodological choices, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal path for their specific target.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse

The most efficient and versatile methods for constructing the terphenyl core involve the palladium-catalyzed formation of carbon-carbon bonds between aryl halides (or pseudohalides) and organometallic reagents.[1] The choice of the organometallic partner defines the specific named reaction and dictates its advantages and limitations. These reactions generally proceed through a common catalytic cycle.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Byproduct M-X PdII_Aryl->Byproduct Transmetal Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination React1 Ar-X React2 Ar'-M

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid or ester, is arguably the most widely used method for terphenyl synthesis.[2] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3]

Causality & Expertise: The key to the Suzuki reaction's success is the nature of the organoboron reagent. Boronic acids are generally stable to air and moisture, unlike the more reactive organometallics used in Kumada or Negishi couplings. This stability simplifies handling and allows for a broader range of functional groups (e.g., esters, ketones, nitro groups) to be present in the substrates without side reactions. The reaction requires a base to activate the organoboron species for the transmetalation step. The choice of base, solvent, and palladium ligand/precatalyst system is critical and must be optimized for the specific substrates, particularly for sterically hindered or electronically deactivated partners.[3] For instance, a ligand-free heterogeneous Pd/C catalyst has been shown to be highly effective, offering the additional benefits of simplified purification and catalyst recycling.[4][5]

Experimental Protocol: Synthesis of p-Terphenyl Derivatives via Ligand-Free Suzuki Coupling [4][5]

This protocol describes a two-fold Suzuki-Miyaura coupling using a heterogeneous catalyst.

  • Reaction Setup: To a round-bottom flask, add methyl 5-bromo-2-iodobenzoate (1.0 mmol), the desired arylboronic acid (2.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and 10% Palladium on carbon (Pd/C, 2 mol%).

  • Solvent Addition: Add a solvent mixture of Dimethylformamide (DMF) and water (4:1, 5 mL).

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80 °C under a nitrogen or argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired p-terphenyl derivative.

Supporting Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,3''-Diphenyl-[1,1':4',1''-terphenyl]-2'-carboxylic acid methyl ester91
24-Methoxyphenylboronic acid3,3''-Bis(4-methoxyphenyl)-[1,1':4',1''-terphenyl]-2'-carboxylic acid methyl ester88
34-Chlorophenylboronic acid3,3''-Bis(4-chlorophenyl)-[1,1':4',1''-terphenyl]-2'-carboxylic acid methyl ester85
44-Fluorophenylboronic acid3,3''-Bis(4-fluorophenyl)-[1,1':4',1''-terphenyl]-2'-carboxylic acid methyl ester89
5Naphthalen-1-ylboronic acid3,3''-Di(naphthalen-1-yl)-[1,1':4',1''-terphenyl]-2'-carboxylic acid methyl ester78
Data adapted from a ligand-free heterogeneous Pd/C catalyzed Suzuki-Miyaura reaction.[4][5]
Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. It is a powerful alternative to the Suzuki coupling, particularly when dealing with substrates that are prone to protodeboronation or when higher reactivity is required.[1]

Causality & Expertise: Organozinc reagents are more nucleophilic than their organoboron counterparts, which often leads to faster reaction rates and allows for the coupling of less reactive aryl chlorides.[6] This increased reactivity, however, comes at the cost of reduced functional group tolerance and requires the strict exclusion of air and moisture during their preparation and use.[1] The synthesis of unsymmetrical terphenyls can be achieved with high regioselectivity by starting with a dihalobenzene and performing two sequential but distinct coupling reactions.[7] Palladium catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, especially with challenging substrates.[6][7][8]

Experimental Protocol: General Procedure for Negishi Coupling [6]

  • Reagent Preparation: Prepare the organozinc reagent in situ or separately by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc metal into an aryl halide. All manipulations must be performed under an inert atmosphere.

  • Reaction Setup: In a flame-dried flask under argon, dissolve the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like Tetrahydrofuran (THF).

  • Reagent Addition: Add the solution of the organozinc reagent (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Kumada Coupling

The Kumada (or Kumada-Tamao-Corriu) coupling is one of the pioneering cross-coupling methods, employing a Grignard reagent (organomagnesium halide) as the nucleophile.[9][10] It remains a cost-effective choice, especially for large-scale syntheses where the starting materials are inexpensive.[10]

Causality & Expertise: Grignard reagents are highly reactive and strongly basic, making the Kumada coupling very efficient but also limiting its functional group compatibility.[11] Substrates containing acidic protons or electrophilic functional groups like esters and ketones are generally not tolerated. The choice of catalyst is typically a nickel complex (e.g., Ni(dppp)Cl₂) or a palladium complex.[9][11] Nickel catalysts are often preferred for coupling with less reactive aryl chlorides due to their lower cost and distinct reactivity profile.[12] A key advantage is the direct use of Grignard reagents, which are easily prepared, avoiding extra steps to generate other organometallics.[10]

Kumada_Workflow cluster_prep Grignard Preparation (Inert Atm.) cluster_coupling Coupling Reaction Aryl_Halide Aryl Halide (Ar'-X) Grignard Grignard Reagent (Ar'-MgX) Aryl_Halide->Grignard Mg_metal Magnesium Metal Mg_metal->Grignard Solvent_THF Anhydrous THF/Ether Solvent_THF->Grignard Coupling_Step Kumada Coupling Grignard->Coupling_Step Dihalobenzene Dihalobenzene (ArX₂) Dihalobenzene->Coupling_Step Catalyst Ni or Pd Catalyst Catalyst->Coupling_Step Terphenyl Terphenyl Product Coupling_Step->Terphenyl

Figure 2: Workflow for terphenyl synthesis via Kumada coupling.

Part 2: Cyclization and Annulation Strategies

An alternative to coupling pre-formed aromatic rings is to construct the central ring of the terphenyl system from acyclic precursors. These methods are particularly useful for synthesizing polysubstituted terphenyls that may be difficult to access via cross-coupling due to steric hindrance or the unavailability of starting materials.[1]

Causality & Expertise: Benzannulation reactions involve the formation of the central aromatic ring through cycloaddition or condensation cascades. For example, a [5C + 1C(N)] annulation strategy can build a multifunctionalized p-terphenyl by reacting a 1,5-bielectrophilic species with a one-carbon component like nitroethane.[13] Another classical approach is the Fischer-type aromatic cyclization. While less common for simple terphenyls, related cyclization strategies can be powerful for creating complex, polycyclic aromatic systems derived from a terphenyl core.[14][15][16][17] These methods offer fundamentally different retrosynthetic disconnections and can provide access to unique substitution patterns not easily achieved otherwise. The challenge often lies in controlling regioselectivity during the ring-forming step.[18][19][20]

Part 3: Comparative Analysis Summary

The selection of a synthetic route is a critical decision based on the specific target molecule's structure, required scale, and the available starting materials.

FeatureSuzuki-Miyaura CouplingNegishi CouplingKumada CouplingCyclization / Annulation
Typical Yields Very Good to Excellent (75-95%)[4][5]Good to Excellent (70-90%)Good to Excellent (70-95%)[21]Moderate to Good (Variable)[13]
Functional Group Tolerance Excellent[3]Moderate[8]Poor[11]Good to Excellent[13]
Reagent Stability High (Boronic acids are often air/moisture stable)Low (Organozincs are air/moisture sensitive)Low (Grignards are air/moisture sensitive)Generally High
Regioselectivity High, controlled by halide/boron positionHigh, controlled by halide/zinc positionHigh, controlled by halide/Mg positionCan be challenging[18]
Key Advantage Broad scope, stable reagents, mild conditionsHigh reactivity, good for less reactive halidesLow cost, readily available reagentsAccess to sterically hindered/unique substitution patterns
Key Disadvantage Potential for protodeboronationSensitive reagents require inert atmospherePoor functional group compatibilityLimited generality, potential for regioisomers

Conclusion

For the majority of applications, the Suzuki-Miyaura coupling represents the gold standard for terphenyl synthesis due to its unparalleled combination of high yields, operational simplicity, and broad functional group tolerance. When higher reactivity is needed, particularly for unreactive aryl chlorides, the Negishi coupling serves as a powerful alternative, provided the necessary precautions for handling sensitive organozinc reagents are taken. The Kumada coupling remains a viable, cost-effective option for simple, unfunctionalized terphenyls. Finally, cyclization strategies occupy an important niche, providing unique retrosynthetic pathways to highly substituted and complex terphenyl architectures that are otherwise difficult to access. Emerging methods, such as direct C-H activation, promise even more atom-economical routes in the future, though their generality for complex terphenyl synthesis is still developing.[1]

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A Senior Application Scientist's Guide to the Reactivity of Ortho-, Meta-, and Para-Terphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure, Towards Functional Reactivity

To the discerning researcher in materials science or drug development, the terphenyls—a family of hydrocarbons comprising a central benzene ring with two phenyl substituents—represent more than just structural isomers.[1][2] They are foundational scaffolds whose utility is dictated by the precise spatial arrangement of their three phenyl rings. The distinction between ortho- (1,2-diphenylbenzene), meta- (1,3-diphenylbenzene), and para- (1,4-diphenylbenzene) isomers is not merely a matter of physical properties like melting point; it is a fundamental determinant of their chemical reactivity, electronic properties, and, consequently, their application.[1][2][3]

This guide provides an in-depth comparison of the reactivity of these three isomers. We will move beyond simple descriptions to explore the causal mechanisms—steric hindrance and electronic effects—that govern their behavior in key chemical transformations. The experimental data and protocols presented herein are designed to offer a practical, field-proven perspective for professionals leveraging these versatile molecules in their research.

Terphenyl_Isomers cluster_o ortho-Terphenyl cluster_m meta-Terphenyl cluster_p para-Terphenyl o_ter 1,2-Diphenylbenzene o_img m_ter 1,3-Diphenylbenzene m_img p_ter 1,4-Diphenylbenzene p_img

Figure 1: Chemical structures of the three terphenyl isomers.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity differences among terphenyl isomers are primarily governed by two interdependent factors:

  • Steric Hindrance: This is the most dominant factor, especially for ortho-terphenyl.[4][5][6] The two adjacent phenyl groups create significant spatial bulk, shielding the central benzene ring and restricting the approach of reagents. This steric congestion also forces the phenyl rings to twist out of the plane of the central ring, which has profound electronic consequences. Meta- and para-terphenyl experience significantly less steric hindrance.[7]

  • Electronic Effects & Conjugation: The phenyl group is a weak activating, ortho-, para- director in electrophilic aromatic substitution (EAS) reactions.[8][9] In para-terphenyl, the linear arrangement allows for maximum π-conjugation across the three rings, creating a more delocalized electron system.[1] In ortho-terphenyl, steric hindrance disrupts this planarity and thus reduces conjugation. Meta-terphenyl features a non-linear arrangement where the phenyl groups do not directly conjugate with each other through the central ring. These differences influence the electron density at various positions on the rings, affecting their susceptibility to attack.[10]

Steric_Hindrance_Comparison cluster_ortho ortho-Terphenyl: High Steric Hindrance cluster_para para-Terphenyl: Low Steric Hindrance ortho_structure reagent1 Reagent reagent1->ortho_structure X reagent2 Reagent reagent2->ortho_structure X label_ortho Phenyl groups block access to the central ring. para_structure reagent3 Reagent reagent3->para_structure label_para Central ring is accessible.

Figure 2: Steric hindrance comparison between ortho- and para-terphenyl.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and it starkly reveals the reactivity differences among the terphenyls. Nitration serves as an excellent case study.[11][12]

Causality of Experimental Observations:

  • p-Terphenyl: Nitration primarily occurs at the terminal phenyl rings, overwhelmingly at the 4-position (para to the linking bond). This is because the phenyl substituent is an o,p-director, and the para position is sterically most accessible. The central ring is less reactive as it is substituted by two deactivating (by induction) phenyl groups.

  • m-Terphenyl: Reactivity is more complex. The primary site of substitution is the 4'-position on the central ring, which is para to one phenyl group and meta to the other. The terminal rings are also nitrated at their ortho and para positions.[12]

  • o-Terphenyl: The central ring is almost completely unreactive to EAS due to severe steric shielding by the adjacent phenyl groups.[4] Substitution occurs on the outer rings, again favoring the less hindered para-positions.

IsomerMajor Mononitration Product(s)Rationale
p-Terphenyl 4-Nitro-p-terphenylPhenyl group is an o,p-director; para position is sterically favored.
m-Terphenyl 4'-Nitro-m-terphenylActivation by one phenyl group (para) outweighs deactivation by the other (meta).[12]
o-Terphenyl 4-Nitro-o-terphenylExtreme steric hindrance on the central ring forces reaction onto the outer rings.
Experimental Protocol: Mononitration of p-Terphenyl

This protocol is a representative procedure for electrophilic nitration, designed to favor monosubstitution. The choice of a mixed acid system (HNO₃/H₂SO₄) generates the potent nitronium ion (NO₂⁺) electrophile, while controlled temperature and stoichiometry are crucial for minimizing dinitration.

Materials:

  • p-Terphenyl (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Dissolution: In a 100 mL round bottom flask, dissolve p-terphenyl (e.g., 2.30 g, 10 mmol) in 30 mL of dichloromethane.

  • Acid Mixture Preparation: In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Stir gently. This exothermic step is critical for generating the nitronium ion and must be done with caution.

  • Reaction Initiation: Cool the p-terphenyl solution to 0°C using an ice bath. While stirring vigorously, add the cold mixed acid dropwise over 30 minutes. Maintaining a low temperature is essential to control the reaction rate and selectivity.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This step neutralizes the strong acids and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 4-nitro-p-terphenyl.

Reactivity in Metal-Catalyzed Cross-Coupling

The synthesis of terphenyls and their derivatives is most efficiently achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13][14] In this context, the reactivity of dihalo-benzene isomers with phenylboronic acid provides a clear comparison.

Causality and Experimental Design: The choice of catalyst, ligand, and reaction conditions is paramount. For instance, in a sequential cross-coupling to create an unsymmetrical terphenyl from a dibromobenzene, the first coupling is often performed under milder conditions to achieve mono-arylation, followed by more forcing conditions for the second coupling.[14][15]

  • p-Dihalobenzene: The two reactive sites are equivalent and sterically accessible. Both single and double coupling reactions are efficient, making it an ideal substrate for synthesizing symmetrical p-terphenyls or, with careful control, unsymmetrical analogues.[16]

  • m-Dihalobenzene: The two sites are equivalent and accessible. It readily undergoes double coupling to form symmetrical m-terphenyls.

  • o-Dihalobenzene: While the first coupling can proceed, the second coupling is significantly more challenging. The introduction of the first bulky phenyl group creates substantial steric hindrance at the remaining ortho position, often leading to low yields of o-terphenyl and favoring side reactions.[4][5] This makes the synthesis of o-terphenyls via this method less efficient than for the other isomers.

Suzuki_Coupling_Workflow start Start Materials reactants 1,4-Dibromobenzene + Phenylboronic Acid (2.2 eq) + Pd Catalyst (e.g., Pd(OAc)2) + Base (e.g., K2CO3) start->reactants Combine reaction_vessel Reaction Setup reactants->reaction_vessel Charge Reactor heating Heat in Solvent (e.g., Toluene/Water) reaction_vessel->heating Stir & Heat workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (Recrystallization or Chromatography) workup->purification Isolate Crude product Final Product: p-Terphenyl purification->product Obtain Pure

Figure 3: Generalized workflow for the synthesis of p-terphenyl via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of p-Terphenyl via Suzuki-Miyaura Coupling

This protocol describes a robust and high-yielding synthesis of p-terphenyl, demonstrating a ligand-free palladium-catalyzed reaction in an aqueous medium, which aligns with green chemistry principles.[17]

Materials:

  • 1,4-Dibromobenzene (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene and Water (solvent system)

  • Reaction vessel suitable for reflux with magnetic stirring

Procedure:

  • Reactor Setup: To a round bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene (e.g., 2.36 g, 10 mmol), phenylboronic acid (2.68 g, 22 mmol), sodium carbonate (3.18 g, 30 mmol), and palladium(II) acetate (11.2 mg, 0.05 mmol).

  • Solvent Addition: Add 40 mL of toluene and 10 mL of water to the flask. The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cooling and Phase Separation: After completion, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. The two liquid phases will separate.

  • Extraction: Separate the layers and extract the aqueous phase with toluene (2 x 20 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude p-terphenyl.

  • Purification: The crude solid is typically of high purity but can be further purified by recrystallization from a suitable solvent like ethanol to give pure p-terphenyl as white crystals.[18][19]

Conclusion: Isomer Choice as a Design Element

The choice between ortho-, meta-, and para-terphenyl is a critical design decision in chemical synthesis and materials science.

  • p-Terphenyl: Its linear, rigid, and highly conjugated structure makes it ideal for applications in optical devices, liquid crystals, and as a stable, high-boiling point heat transfer fluid.[1][20] Its predictable reactivity at the terminal para-positions allows for its use as a well-defined, rigid linker in polymer and supramolecular chemistry.

  • m-Terphenyl: Its bent structure disrupts packing and conjugation, making it a key component in designing amorphous materials and sterically demanding ligands for organometallic chemistry.[3][21][22] Its reactivity pattern allows for the synthesis of complex, non-linear molecular architectures.

  • o-Terphenyl: Its reactivity is dominated by steric hindrance. This property is exploited in the design of extremely bulky ligands that can stabilize reactive, low-coordination metal centers. Its primary utility lies not in the reactivity of its central ring, but in the steric shield it provides.

Ultimately, a deep understanding of the interplay between structure and reactivity allows researchers to select the appropriate terphenyl isomer not as a passive scaffold, but as an active tool to control the outcome of a reaction and the properties of the final product.

References

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  • Synthesis of Terphenyls | Request PDF. ResearchGate. Available at: [Link]

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  • Structural and Electronic Studies of Substituted m -Terphenyl Group 12 Complexes. ResearchGate. (2022-05-30). Available at: [Link]

  • Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Pendidikan Kimia. Available at: [Link]

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  • Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. (2020-07-13). Available at: [Link]

  • Nitration of p-Quaterphenyl. ElectronicsAndBooks. Available at: [Link]

  • Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Arizona Board of Regents. (2016-05-19). Available at: [Link]

  • p-Terphenyl | C18H14 | CID 7115. PubChem - NIH. Available at: [Link]

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  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018-01-29). Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Functionalized Terphenyls in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Terphenyl Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutics. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets with high affinity. Biaryl scaffolds, such as biphenyls, are a cornerstone of this concept, found in numerous approved drugs.[1][2][3] Recently, an evolution of this structural motif, the functionalized terphenyl, has emerged as a particularly promising class of compounds.[4] By providing a more rigid and three-dimensional arrangement of aromatic rings, terphenyl derivatives offer the potential for enhanced potency and selectivity.[5] These compounds are being actively investigated as potent inhibitors for challenging targets like the PD-1/PD-L1 protein-protein interaction in oncology and have shown a broad range of other biological activities, including cytotoxic effects against cancer cell lines.[6][7][8][9][10]

However, the promise of any new chemical entity (NCE) can only be realized through rigorous, objective evaluation. Benchmarking is the systematic process of comparing a new drug candidate's performance against established standards—be it existing drugs or historical data.[11][12] This process is not merely a checkbox in a development plan; it is a critical, data-driven foundation for making informed " go/no-go " decisions, managing risk, and strategically allocating resources in the high-stakes environment of drug development.[11][13]

This guide provides a framework for benchmarking new functionalized terphenyls against existing materials. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data.

Designing a Phased Benchmarking Strategy

A robust benchmarking program for a new terphenyl series should be approached as a multi-parameter optimization challenge. The goal is to build a comprehensive profile of the molecule's performance, moving logically from its direct interaction with the target to its behavior in more complex biological systems. This phased approach ensures that resources are not wasted on compounds that fail critical early assessments.

Our strategy is built on three pillars of early-stage drug discovery:

  • Target Engagement & Potency: Does the compound bind its intended target, and with what affinity?

  • In Vitro ADME Profile: How is the compound metabolized? A compound that is potent but metabolically unstable is unlikely to succeed in vivo.

  • Cellular Activity & Safety: Does the compound demonstrate the desired effect in a cellular context, and at what concentration does it become toxic to cells?

The following workflow illustrates this phased approach.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Early ADME & Safety Profiling cluster_2 Phase 3: Lead Candidate Selection cluster_3 Rejected Compounds start New Functionalized Terphenyl Library assay1 Target Binding Assay (e.g., HTRF) start->assay1 decision1 Potency Filter (IC50 < Threshold) assay1->decision1 assay2 Metabolic Stability Assay (Liver Microsomes) decision1->assay2 Potent Hits assay3 Cellular Viability Assay (e.g., XTT) decision1->assay3 Potent Hits reject1 Low Potency decision1->reject1 Inactive decision2 Stability & Safety Filter (Acceptable t½ & CC50) assay2->decision2 assay3->decision2 analysis Benchmarking Matrix (Therapeutic Index Calculation) decision2->analysis Viable Hits reject2 Poor Stability or High Toxicity decision2->reject2 Unsuitable output Lead Candidate(s) for In Vivo Studies analysis->output

Caption: Phased workflow for benchmarking new functionalized terphenyls.

Part 1: Target Engagement & Potency Assessment

The first critical question is whether the new terphenyls bind to the intended biological target with high affinity. A failure here negates all other properties. For this, a high-throughput, robust, and sensitive biochemical assay is required.

Chosen Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

  • Expertise & Experience: HTRF is an excellent choice for primary screening and potency determination.[6][8] It's a proximity-based assay that measures the binding of a fluorescently labeled ligand to a target protein, often labeled with a complementary fluorophore. Unlike ELISA, it requires no wash steps, making it faster and less prone to variability. Its ratiometric readout (measuring the ratio of two emission wavelengths) minimizes interference from assay components or colored compounds, a key advantage when screening novel chemical libraries.[14]

  • Trustworthiness: The protocol's self-validating nature comes from the inclusion of proper controls:

    • Benchmark Inhibitor: A known inhibitor (e.g., an established biphenyl compound) is run in parallel to provide a reference point for potency.

    • Negative Control: A well with no inhibitor (DMSO vehicle only) defines the maximum binding signal (100% activity).

    • Positive Control: A well with a high concentration of unlabeled ligand to fully displace the tracer defines the minimum signal (0% activity).

Experimental Protocol: HTRF Competitive Binding Assay

prep 1. Reagent Preparation - Dilute fluorescent ligand (tracer) - Dilute target protein - Prepare serial dilutions of terphenyls & benchmark plate 2. Plating Add to 384-well plate: - 5 µL Terphenyl/Benchmark/Control - 5 µL Fluorescent Tracer - 10 µL Target Protein prep->plate incubate 3. Incubation Incubate at room temperature for 60 minutes (protected from light) plate->incubate read 4. Plate Reading Read on HTRF-compatible plate reader (Ex: 320 nm, Em: 620 nm & 665 nm) incubate->read analyze 5. Data Analysis - Calculate HTRF ratio (Em665/Em620) - Normalize data - Fit dose-response curve to calculate IC50 read->analyze

Caption: Workflow for the HTRF competitive binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the new functionalized terphenyls and the benchmark compound in an appropriate buffer (e.g., PBS with 0.1% BSA). A typical starting concentration is 100 µM, diluted 1:3 down a 10-point curve.

  • Assay Plate Setup: In a low-volume 384-well plate, add reagents in the following order:

    • 5 µL of compound dilution (or DMSO for controls).

    • 5 µL of the fluorescently labeled tracer ligand (at a concentration equal to its Kd for the target).

    • 10 µL of the target protein.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: The HTRF ratio is calculated from the emission wavelengths. Data is then normalized relative to the high and low controls. The normalized data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce binding by 50%).[15]

Data Presentation: Potency Comparison
Compound IDScaffold TypeTarget IC50 (nM)
Benchmark-01 Biphenyl45.2
Terphenyl-A01 m-Terphenyl15.8
Terphenyl-A02 m-Terphenyl8.3
Terphenyl-B01 p-Terphenyl120.5

This table allows for a direct, at-a-glance comparison of the potency of the new terphenyls against the established benchmark.

Part 2: In Vitro ADME Profiling: Metabolic Stability

High potency is meaningless if a compound is metabolized too rapidly by the liver. The primary enzymes responsible for drug metabolism are the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[16][17] Therefore, an early assessment of metabolic stability is a critical filter.

Chosen Methodology: Liver Microsomal Stability Assay

  • Expertise & Experience: This assay is an industry standard for obtaining a first look at a compound's metabolic fate.[18][19] It measures the rate at which a compound is depleted over time when incubated with liver microsomes and the necessary cofactor, NADPH. The results, intrinsic clearance (CLint) and half-life (t½), are crucial for predicting in vivo hepatic clearance.[20]

  • Trustworthiness: The protocol includes controls to validate the results:

    • +NADPH Condition: The primary experimental condition where metabolism is expected to occur.

    • -NADPH Condition: A control to assess for any non-NADPH-mediated compound degradation (e.g., chemical instability).

    • Benchmark Compound: A compound with known metabolic stability (e.g., Verapamil - high clearance, or Warfarin - low clearance) is run to ensure the microsomal batch is active and the assay is performing as expected.

Experimental Protocol: Liver Microsomal Stability Assay

prep 1. Reagent Preparation - Prepare terphenyls & benchmark (1 µM) - Thaw liver microsomes on ice - Prepare NADPH regenerating system preincubate 2. Pre-incubation Incubate compounds with microsomes for 5 min at 37°C prep->preincubate start_rxn 3. Initiate Reaction Add NADPH solution to start the reaction preincubate->start_rxn timepoints 4. Time-Point Sampling At t=0, 5, 15, 30, 60 min: - Take aliquot - Add to 'stop solution' (e.g., cold Acetonitrile with internal standard) start_rxn->timepoints analyze 5. LC-MS/MS Analysis - Centrifuge samples to pellet protein - Analyze supernatant by LC-MS/MS to quantify remaining compound timepoints->analyze calculate 6. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint from the slope of the line analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to a phosphate buffer solution containing liver microsomes (e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution. This marks time zero (t=0).

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard for LC-MS/MS analysis). This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

Data Presentation: Metabolic Stability Comparison
Compound IDScaffold TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Benchmark-01 Biphenyl4829
Terphenyl-A01 m-Terphenyl> 60< 23
Terphenyl-A02 m-Terphenyl1592
Terphenyl-B01 p-Terphenyl5525

This table clearly shows that while Terphenyl-A02 was the most potent, it is also rapidly metabolized, a significant liability. Terphenyl-A01, however, shows both high potency and high stability.

Part 3: Cellular Activity & General Toxicity Assessment

A compound must be able to enter cells and exert its effect without causing undue toxicity. A cell viability assay provides this crucial information, establishing the therapeutic window.

Chosen Methodology: XTT Cell Viability Assay

  • Expertise & Experience: Tetrazolium salt-based assays are a mainstay for assessing cell health.[21][22] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[23] We have chosen the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. The key reason is that the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with DMSO or SDS.[21][24] This simplifies the workflow, reduces potential errors, and makes it a more streamlined continuous assay.

  • Trustworthiness: The assay is validated with controls:

    • Untreated Cells: Cells treated with vehicle (DMSO) only, representing 100% viability.

    • No-Cell Control: Wells containing only media and the XTT reagent to determine background absorbance.

    • Positive Control Toxin: A known cytotoxic agent (e.g., Staurosporine) to confirm the cells respond appropriately to toxic stimuli.

Experimental Protocol: XTT Cell Viability Assay

seed 1. Cell Seeding Plate cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours treat 2. Compound Treatment Add serial dilutions of terphenyls, benchmark, and controls. Incubate for 48-72 hours seed->treat add_xtt 3. Add XTT Reagent Prepare activated XTT solution (XTT + electron coupling reagent). Add 50 µL to each well treat->add_xtt incubate 4. Incubation Incubate at 37°C for 2-4 hours until color develops add_xtt->incubate read 5. Absorbance Reading Read absorbance on a plate reader at ~475 nm incubate->read analyze 6. Data Analysis - Subtract background absorbance - Normalize data - Fit dose-response curve to calculate CC50 read->analyze

Caption: Workflow for the XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[21]

  • Compound Treatment: Add serial dilutions of the test compounds and controls to the wells. Incubate for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions. Add this solution to each well.[25]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT to a soluble orange formazan product.[24]

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm.[21]

  • Data Analysis: After subtracting the background, normalize the data to the untreated control cells. Plot the normalized viability against the log of compound concentration and fit to a dose-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity Comparison
Compound IDScaffold TypeCytotoxic Concentration 50% (CC50, µM)
Benchmark-01 Biphenyl> 50
Terphenyl-A01 m-Terphenyl42.1
Terphenyl-A02 m-Terphenyl18.5
Terphenyl-B01 p-Terphenyl> 50

Synthesizing the Data: The Benchmarking Matrix

The true power of benchmarking comes from integrating data from multiple assays to make a holistic assessment. A simple yet powerful tool is the Benchmarking Matrix, which calculates the in vitro Therapeutic Index (TI). The TI provides a measure of a compound's selectivity for its intended biological effect over its general cytotoxic effect.

Therapeutic Index (TI) = CC50 / IC50

A higher TI is desirable, as it indicates a larger window between the concentration needed for efficacy and the concentration that causes toxicity.

Compound IDTarget IC50 (nM)CC50 (µM)Therapeutic Index (TI) Metabolic t½ (min)Overall Rank
Benchmark-01 45.2> 50> 1106 481
Terphenyl-A01 15.842.12665 > 601
Terphenyl-A02 8.318.52229 153
Terphenyl-B01 120.5> 50> 415 552

Interpretation and Decision-Making:

  • Terphenyl-A01 emerges as the standout candidate. It is more potent than the benchmark, possesses a superior therapeutic index, and demonstrates excellent metabolic stability. This compound is a clear "go" for further preclinical evaluation.

  • Terphenyl-A02 , despite being the most potent compound, is flagged by its poor metabolic stability and lower therapeutic index. This compound would likely be de-prioritized or become the focus of a medicinal chemistry effort to improve its metabolic liability.

  • Terphenyl-B01 shows good stability and low toxicity but suffers from significantly lower potency than the benchmark. It is a lower-priority candidate.

  • Benchmark-01 serves its purpose perfectly, providing the context needed to evaluate the new series and confirming that Terphenyl-A01 represents a genuine improvement.

Conclusion

The functionalized terphenyl scaffold holds considerable promise for the development of novel therapeutics. However, this promise can only be translated into clinical success through a disciplined and scientifically rigorous benchmarking process. By integrating multi-parametric data from well-controlled assays—assessing potency, metabolic stability, and cytotoxicity—research teams can build a comprehensive picture of a new compound's potential. This guide provides a foundational framework for such an evaluation, emphasizing not just the "how" of the protocols but the "why" behind their selection and interpretation. This logical, evidence-based approach ensures that the best candidates, like Terphenyl-A01 in our example, are confidently advanced, ultimately accelerating the path from discovery to medicine.

References

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • Wortelboer, H. M., de Kruif, C. A., van Iersel, A. A., Falke, H. E., Noordhoek, J., & Blaauboer, B. J. (1991). In Vitro Assays for Induction of Drug Metabolism. PubMed. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • IBR Inc. (n.d.). Drug - target binding and Ligand Binding Assays (LBA). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

  • Wang, D., He, Z., & Chen, G. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. Retrieved from [Link]

  • Selvita. (n.d.). Binding Assays. Retrieved from [Link]

  • Waring, M. J., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC - NIH. Retrieved from [Link]

  • Phesi. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]

  • BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]

  • Khalid, S., et al. (2018). Biaryl scaffold-focused virtual screening for anti-aggregatory and neuroprotective effects in Alzheimer's disease. PMC - PubMed Central. Retrieved from [Link]

  • Ganguly, A., et al. (2015). Rational design of biaryl pharmacophore inserted noscapine derivatives as potent tubulin binding anticancer agents. PubMed. Retrieved from [Link]

  • Liu, H., et al. (2021). A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent. PMC - PubMed Central. Retrieved from [Link]

  • Klimek, J., et al. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. PMC - PubMed Central. Retrieved from [Link]

  • Liu, H., et al. (2021). A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent. Semantic Scholar. Retrieved from [Link]

  • Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. ACS Publications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preliminary Screening of Drug Candidate. Retrieved from [Link]

  • Chen, M., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Retrieved from [Link]

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  • Zhang, T., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. PMC - PubMed Central. Retrieved from [Link]

  • Zunino, F., et al. (2017). Advances in preclinical evaluation of experimental antibody-drug conjugates. PMC - NIH. Retrieved from [Link]

  • Mangione, W., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC - NIH. Retrieved from [Link]

  • Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction. PubMed. Retrieved from [Link]

  • Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC - NIH. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3,3''-Dibromo-1,1':3',1''-terphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in the laboratory. The proper disposal of specialized reagents like 3,3''-Dibromo-1,1':3',1''-terphenyl is not merely a regulatory hurdle but a critical component of responsible research and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic hydrocarbon. While specific toxicological and ecotoxicological data for this compound are not extensively published, the presence of bromine atoms on the terphenyl backbone warrants a cautious approach. Halogenated organic compounds are a class of chemicals that often exhibit persistence in the environment and have the potential for bioaccumulation.[1][2]

Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the following hazard classifications are typically assigned:

Hazard ClassGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

This table summarizes the typical hazard classifications for this compound based on available safety data sheets.

The primary concern with the disposal of brominated aromatic compounds is the potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) upon incomplete combustion. These byproducts are highly toxic and environmentally persistent. Therefore, the disposal strategy must mitigate this risk.

The Regulatory Landscape: Navigating EPA's RCRA Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it falls under the category of halogenated organic compounds.

Wastes containing halogenated organic compounds are often classified as "F-listed" hazardous wastes if they are spent solvents from specific processes. For a research laboratory, the most conservative and compliant approach is to manage all waste containing this compound as a hazardous waste. This ensures adherence to the "cradle-to-grave" management system mandated by RCRA.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound waste, from the point of generation to final disposal.

Personal Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling this compound, including its waste products:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, and for larger quantities or potential for splashes, a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.

Workflow for Waste Segregation:

WasteSegregation Start This compound Waste (Solid, Solutions, Contaminated Materials) Halogenated_Waste Designated Halogenated Organic Waste Container Start->Halogenated_Waste Contains Bromine NonHalogenated_Waste Non-Halogenated Organic Waste Container

Caption: Waste segregation workflow for this compound.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated organic waste streams.

  • Solid vs. Liquid:

    • Solid Waste: Unused or expired this compound powder, and contaminated items such as weighing paper, gloves, and pipette tips, should be placed in a clearly labeled, sealed plastic bag and then into the designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a dedicated, properly labeled "Halogenated Organic Liquid Waste" container.

  • Compatibility: Ensure that the waste container is made of a material compatible with the solvents used. For most organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.

Waste Container Management

Proper management of waste containers is essential for laboratory safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of other components in the waste stream.

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is in a secondary containment tray to prevent spills. The SAA should be located in a well-ventilated area, away from sources of ignition.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The most common and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration.

Disposal Decision Workflow:

DisposalWorkflow cluster_0 Waste Ready for Disposal cluster_1 Disposal Options cluster_2 Rationale Waste_Ready Properly Labeled and Segregated Halogenated Waste Incineration High-Temperature Incineration (>1000 °C) Waste_Ready->Incineration Recommended & Compliant Landfill Landfill Waste_Ready->Landfill Non-compliant & Environmentally Harmful Incineration_Rationale Destroys organic structure and prevents formation of PBDDs/PBDFs. Incineration->Incineration_Rationale Landfill_Rationale Leaching potential and environmental persistence. Landfill->Landfill_Rationale

Caption: Decision workflow for the final disposal of this compound waste.

Why High-Temperature Incineration?

High-temperature incineration (typically above 1000 °C) with appropriate flue gas treatment is the preferred disposal method for halogenated organic compounds. This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and hydrogen bromide. The hydrogen bromide is then scrubbed from the exhaust gases. This method effectively prevents the formation of toxic and persistent PBDDs and PBDFs.

Landfilling of this type of waste is not a responsible or compliant option due to the potential for leaching into the soil and groundwater, leading to long-term environmental contamination.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in section 3.1.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation. Place the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated liquid waste. Follow with a final cleaning using soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, adherence to regulatory guidelines, and a commitment to safe laboratory practices. By implementing the procedures outlined in this guide, researchers can ensure that their innovative work does not come at the cost of environmental health and safety. Always consult your institution's specific hazardous waste management plan and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). Covaci, A., et al. (2011). International Journal of Environmental Research and Public Health, 8(3), 698-712. [Link]

  • Persistence and bioaccumulation potential of alternative brominated flame retardants. de Wit, C. A., et al. (2010). Science of The Total Environment, 408(8), 1735-1745. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2023-11-21). [Link]

  • Safety Data Sheet for a related compound: Terphenyl, hydrogenated. Carl ROTH. (2021-08-03). [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. [Link]

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Essential Safety and Operational Guide for Handling 3,3''-Dibromo-1,1':3',1''-terphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and drug development. A critical aspect of this work is the rigorous application of safety protocols, ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational plan for the safe handling and disposal of 3,3''-Dibromo-1,1':3',1''-terphenyl (CAS No. 95962-62-2), a brominated aromatic compound.

A review of available safety data presents conflicting classifications for this compound. While one supplier's Safety Data Sheet (SDS) indicates it is not a hazardous substance under Regulation (EC) No 1272/2008[1], other sources provide specific GHS hazard statements and a UN classification for dangerous goods[2]. In the interest of paramount safety, this guide will proceed with the more stringent hazard classification, advising all users to treat this compound with a high degree of caution. This conservative approach ensures that all potential risks are mitigated.

Immediate Safety and Hazard Summary

It is imperative to handle this compound with the assumption that it is a hazardous substance. The primary concerns are acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.

Hazard ClassificationDescriptionPrecautionary Approach
Acute Toxicity, Oral Harmful if swallowed (H302).Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315).Wear appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.
Eye Irritation Causes serious eye irritation (H319).Wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation (H335).Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
Signal Word Warning

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are the first line of defense against chemical exposure. For this compound, a comprehensive PPE suite is mandatory.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and dispose of them in the designated hazardous waste stream after handling the compound.

  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as when preparing solutions, chemical splash goggles should be worn.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against skin contact and to prevent contamination of personal clothing. Ensure that full-length pants and closed-toe shoes are worn at all times in the laboratory.

  • Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following step-by-step protocol provides a framework for its management within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solution Prepare Solution (if applicable) handle_transfer->handle_solution cleanup_decon Decontaminate Glassware & Surfaces handle_solution->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.